molecular formula I3Sc B081160 Scandium triiodide CAS No. 14474-33-0

Scandium triiodide

Cat. No.: B081160
CAS No.: 14474-33-0
M. Wt: 425.6693 g/mol
InChI Key: HUIHCQPFSRNMNM-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

See also: Scandium iodide (preferred);  Scandium (has active moiety).

Properties

CAS No.

14474-33-0

Molecular Formula

I3Sc

Molecular Weight

425.6693 g/mol

IUPAC Name

triiodoscandium

InChI

InChI=1S/3HI.Sc/h3*1H;/q;;;+3/p-3

InChI Key

HUIHCQPFSRNMNM-UHFFFAOYSA-K

SMILES

[Sc+3].[I-].[I-].[I-]

Canonical SMILES

[Sc](I)(I)I

Other CAS No.

42096-67-3
14474-33-0

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Crystal Structure Analysis of Scandium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of scandium triiodide (ScI₃), a compound of interest in various scientific and industrial applications. This document summarizes its crystallographic data, details the experimental protocols for its structural determination, and presents visualizations to aid in understanding its structural characteristics.

Core Crystal Structure Data

This compound crystallizes in a rhombohedral lattice, a structure that is isostructural with iron(III) chloride (FeCl₃). The crystal structure of ScI₃ was first determined by Men'kov and Komissarova in 1964. The crystallographic data is cataloged in the Inorganic Crystal Structure Database (ICSD) under the collection code 16390.

The structure belongs to the space group R-3, which describes a trigonal crystal system with a rhombohedral lattice. In this arrangement, the scandium (Sc³⁺) ions are octahedrally coordinated by six iodide (I⁻) ions, while each iodide ion is coordinated to three scandium ions in a trigonal pyramidal geometry.

Table 1: Crystallographic Data for this compound (ScI₃)

ParameterValue
Crystal SystemTrigonal
Space GroupR-3 (No. 148)
Hexagonal Setting
Lattice Parameter 'a'6.99 Å
Lattice Parameter 'c'17.55 Å
Rhombohedral Setting
Lattice Parameter 'a'6.83 Å
Angle 'α'62.17 °
Formula Units per Cell (Z)6 (Hexagonal), 2 (Rhombohedral)
Calculated Density4.45 g/cm³

Atomic Structure and Bonding

The precise arrangement of atoms within the this compound unit cell is defined by their fractional coordinates. These coordinates, along with the lattice parameters, allow for the calculation of interatomic distances and angles, providing insight into the bonding environment.

Table 2: Atomic Coordinates for this compound (ScI₃) in the Hexagonal Setting

AtomWyckoff Positionxyz
Sc6c000.1667
I18f0.333300.0833

The bonding in crystalline this compound is predominantly ionic. The scandium atoms exist in the +3 oxidation state, and the iodine atoms as iodide ions. The key bond lengths and angles that define the coordination polyhedra are summarized below.

Table 3: Key Bond Lengths and Angles in this compound (ScI₃)

Bond/AngleValue
Sc-I Bond Length~2.85 Å
I-Sc-I Bond Angle~90°

Experimental Protocols

Synthesis of this compound Single Crystals

The original method for obtaining single crystals of this compound suitable for X-ray diffraction analysis, as reported by Men'kov and Komissarova, involves the direct reaction of elemental scandium with iodine in a sealed quartz ampoule.

Experimental Workflow for ScI₃ Single Crystal Synthesis

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_growth Crystal Growth Sc Scandium Metal Ampoule Seal in Quartz Ampoule Sc->Ampoule I2 Iodine Crystals I2->Ampoule Furnace Heat in Gradient Furnace Ampoule->Furnace Transport Vapor Phase Transport Furnace->Transport Temperature Gradient Deposition Crystal Deposition Transport->Deposition

Caption: Workflow for the synthesis of ScI₃ single crystals.

Detailed Methodology:

  • High-purity scandium metal and crystalline iodine are placed in a quartz ampoule.

  • The ampoule is evacuated to a high vacuum and sealed.

  • The sealed ampoule is placed in a two-zone tube furnace, creating a temperature gradient. The zone containing the reactants is heated to a higher temperature to facilitate the formation of gaseous ScI₃.

  • The gaseous this compound is transported along the temperature gradient to the cooler zone of the ampoule.

  • In the cooler zone, the ScI₃ vapor becomes supersaturated and deposits as single crystals.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction (XRD). This technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Logical Flow of Single-Crystal XRD Analysis

G Crystal Mount Single Crystal XRD X-ray Diffractometer Crystal->XRD Data Collect Diffraction Data XRD->Data Irradiation Processing Data Processing & Reduction Data->Processing Structure Structure Solution Processing->Structure Refinement Structure Refinement Structure->Refinement CIF Crystallographic Information File (CIF) Refinement->CIF

Caption: Logical workflow of single-crystal X-ray diffraction analysis.

Detailed Methodology:

  • A suitable single crystal of ScI₃ is selected and mounted on a goniometer head.

  • The mounted crystal is placed in a single-crystal X-ray diffractometer.

  • The crystal is irradiated with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature.

  • As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • The collected data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays.

  • The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.

  • The initial structural model is then refined to obtain the best possible fit with the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.

Conclusion

The crystal structure of this compound is well-characterized, adopting a rhombohedral lattice isostructural with FeCl₃. The availability of detailed crystallographic data and established synthesis protocols provides a solid foundation for further research into its properties and potential applications. This technical guide serves as a centralized resource for professionals requiring a deep understanding of the structural chemistry of this compound.

A Comprehensive Technical Guide to the Thermodynamic Properties of Scandium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core thermodynamic properties of Scandium Triiodide (ScI₃). The information is compiled from experimental data and theoretical calculations, offering a valuable resource for professionals in research, science, and drug development. This document summarizes key quantitative data in structured tables, outlines experimental methodologies for crucial experiments, and presents visual diagrams of experimental workflows.

Core Thermodynamic Properties

This compound is a yellowish, water-soluble solid with applications in specialized lighting, such as metal halide lamps, due to its ability to maximize UV emission and prolong bulb life.[1][2][3] Anhydrous ScI₃ can be synthesized through the direct reaction of scandium and iodine.[1][2]

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound.

PropertyValueNotes
Molar Mass425.66 g/mol
Melting Point920 °C (1193 K)[1][4]
Enthalpy of Formation (ΔHf°)-80.3 kcal/molEstimated from DFT calculations (B88-PW91 functional, DZVP basis set).[5]

Table 1: Fundamental Thermodynamic and Physical Properties of this compound.

A critical analysis of available literature has been used to derive equations for the temperature dependence of heat capacity for crystalline scandium trihalides, including ScI₃.[6] These equations, along with experimental and estimated data, are used to calculate thermodynamic functions such as entropy, reduced Gibbs free energies, and enthalpy increments.[6][7]

Temperature (K)Cp° (J K⁻¹ mol⁻¹)S° (J K⁻¹ mol⁻¹)Φ° (J K⁻¹ mol⁻¹)H°(T) - H°(0) (kJ mol⁻¹)
298.15Data not availableData not availableData not availableData not available
...Data not availableData not availableData not availableData not available

Table 2: Temperature-Dependent Thermodynamic Functions of this compound (Condensed Phase). Note: Specific values from the literature require further extraction and are currently unavailable in the initial search.

Vapor pressure measurements for ScI₃ are crucial for its application in high-pressure discharge lamps.[6]

Temperature Range (K)Vapor Pressure EquationΔH°sub (kcal mol⁻¹)ΔS°sub (cal K⁻¹ mol⁻¹)
< 1200Specific equation not availableData not availableData not available

Table 3: Vaporization Thermodynamics of this compound. Note: While vapor pressure has been measured, the specific equation and thermodynamic parameters of sublimation were not detailed in the initial search results.

Experimental Protocols

The determination of the thermodynamic properties of this compound involves several key experimental and computational techniques.

Calorimetry

Calorimetry is a primary method for determining heat capacities and enthalpies of reaction and phase transitions.[8][9][10]

Methodology for Heat Capacity Measurement (Adiabatic Calorimetry):

  • Sample Preparation: A highly purified, anhydrous sample of ScI₃ is prepared, typically by direct reaction of the elements, and loaded into a calorimeter vessel under an inert atmosphere to prevent hydration.

  • Apparatus: An adiabatic calorimeter is used, which is designed to minimize heat exchange with the surroundings.

  • Measurement: A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is precisely measured.

  • Calculation: The heat capacity (Cp) is calculated from the energy input and the temperature change. Measurements are taken over a range of temperatures to determine the temperature dependence of the heat capacity.

The workflow for a typical calorimetry experiment is illustrated below.

G Workflow for Calorimetric Measurement cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Synthesize ScI₃ B Purify ScI₃ A->B C Load into Calorimeter Vessel B->C D Establish Adiabatic Conditions C->D Transfer to Apparatus E Input Known Electrical Energy D->E F Measure Temperature Change (ΔT) E->F G Calculate Heat Capacity (Cp) F->G Raw Data H Repeat at Different Temperatures G->H I Determine Cp(T) Relationship H->I J J I->J Final Thermodynamic Data

Caption: Workflow for Calorimetric Measurement of Heat Capacity.

Knudsen Effusion Mass Spectrometry

This technique is employed to measure the vapor pressure of a solid, which is essential for determining the enthalpy and entropy of sublimation.

Methodology for Vapor Pressure Measurement:

  • Sample Preparation: A sample of ScI₃ is placed in a Knudsen cell, which is a small container with a tiny orifice.

  • Apparatus: The Knudsen cell is heated in a high-vacuum chamber of a mass spectrometer.

  • Measurement: As the sample sublimes, the effusing vapor passes through the orifice and is analyzed by the mass spectrometer. The ion intensity of the gaseous ScI₃ species is measured as a function of temperature.

  • Calculation: The vapor pressure is calculated from the ion intensity using the Clausius-Clapeyron equation. The enthalpy and entropy of sublimation are then derived from the temperature dependence of the vapor pressure.

The experimental setup for Knudsen Effusion Mass Spectrometry is depicted below.

G Knudsen Effusion Mass Spectrometry Workflow cluster_setup Experimental Setup cluster_measurement Measurement Process cluster_analysis Data Analysis A ScI₃ Sample in Knudsen Cell B High-Vacuum Chamber A->B D Heat Sample to Sublime B->D C Heating Element C->B E Vapor Effuses Through Orifice D->E F Ionize and Detect Gaseous Species E->F G Measure Ion Intensity vs. Temperature F->G H Calculate Vapor Pressure G->H I Determine ΔH°sub and ΔS°sub H->I J J I->J Vaporization Thermodynamics

Caption: Knudsen Effusion Mass Spectrometry Workflow.

Computational Chemistry Methods

Theoretical calculations, such as Density Functional Theory (DFT), are also used to estimate thermodynamic properties like the enthalpy of formation.[5]

Methodology for DFT Calculations:

  • Model Building: A molecular model of ScI₃ is constructed.

  • Method Selection: A suitable functional (e.g., B88-PW91) and basis set (e.g., DZVP) are chosen.[5]

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy structure.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum and to compute zero-point vibrational energy and thermal corrections.

  • Energy Calculation: The total electronic energy of the optimized structure is calculated.

  • Enthalpy of Formation Calculation: The enthalpy of formation is determined by combining the calculated total energy with the energies of the constituent elements in their standard states.

A logical diagram illustrating the relationship between these experimental and computational approaches is shown below.

G Interrelation of Thermodynamic Property Determination Methods cluster_exp Experimental Techniques cluster_comp Computational Approaches A Experimental Methods D Calorimetry A->D E Knudsen Effusion Mass Spectrometry A->E B Computational Methods F Density Functional Theory (DFT) B->F G Moller-Plesset Perturbation Theory (MP2) B->G C Thermodynamic Properties of ScI₃ D->C Heat Capacity, Enthalpy of Transition E->C Vapor Pressure, Enthalpy of Sublimation F->C Enthalpy of Formation, Molecular Structure G->C Molecular Structure

Caption: Interrelation of Thermodynamic Property Determination Methods.

References

A Comprehensive Technical Guide to the Electronic Structure of Scandium(III) Iodide (ScI₃)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a detailed overview of the theoretical and experimental methodologies for determining the electronic structure of Scandium(III) Iodide (ScI₃). While comprehensive, peer-reviewed electronic structure calculations for ScI₃ are not widely available in public databases as of this writing, this document outlines a robust computational and experimental framework for researchers. It covers the known crystallographic properties of ScI₃, proposes a detailed protocol for ab initio calculations based on Density Functional Theory (DFT), and describes key experimental techniques for validation. This guide is intended for researchers in materials science, computational chemistry, and drug development seeking to understand and predict the properties of ScI₃.

Introduction to Scandium(III) Iodide

Scandium(III) iodide (ScI₃) is an inorganic compound and a rare-earth metal halide.[1] It exists as a yellowish, powdered solid and is utilized in specialized applications such as metal halide lamps to enhance UV emission and prolong bulb lifespan.[1] Understanding the electronic structure of ScI₃ is fundamental to predicting its optical, electrical, and chemical properties, which can unlock its potential in other advanced applications, including as a potential component in novel scintillators or catalysts.

The electronic structure, defined by the arrangement of electrons in energy levels or bands, governs how a material interacts with light and electric fields.[2] Key properties derived from electronic structure calculations include the electronic band gap, density of states (DOS), and charge distribution, which are critical for designing new materials and understanding chemical reactivity.[3][4]

Known Structural and Physical Properties

Accurate electronic structure calculations begin with a precise description of the material's crystal structure. ScI₃ crystallizes in a hexagonal system, although it is also described as adopting a rhombohedral lattice similar to that of iron(III) chloride (FeCl₃).[1][5] The essential crystallographic data from experimental observations and computational optimizations are summarized below.

PropertyValueSource(s)
Crystal System Hexagonal[5]
Space Group P6₃/mmc (No. 194)[5]
Lattice Parameters a = 11.870 Å, c = 3.815 Å[5]
Sc-I Bond Length 2.93 Å[5]
Scandium Coordination 6 (bonded to six equivalent Iodine atoms)[1][5]
Iodine Coordination 2 (L-shaped geometry to two Scandium atoms)[5]
Appearance Yellowish solid / Tan powder[1][6]
Molar Mass 425.669 g/mol [6]
Melting Point 920 °C[1]

Theoretical Framework and Computational Protocol

Ab initio (first-principles) calculations are essential for predicting the electronic properties of materials without reliance on experimental parameters.[7] Density Functional Theory (DFT) is the most widely used method for such calculations in solid-state physics due to its balance of accuracy and computational cost.[8]

General DFT Workflow

The process of calculating electronic structure using DFT follows a well-defined logical flow. It begins with the crystal structure, proceeds through a self-consistent field (SCF) calculation to determine the ground-state electron density, and concludes with the computation of specific properties like the band structure and density of states.

dft_workflow cluster_input Input Stage cluster_calculation Computational Core cluster_output Analysis Stage input_structure Crystal Structure (e.g., from XRD, CIF file) geom_opt Geometry Optimization (Relax atomic positions & lattice) input_structure->geom_opt input_params Calculation Parameters (Functional, Basis Set, k-points) input_params->geom_opt scf Self-Consistent Field (SCF) (Solve Kohn-Sham equations) geom_opt->scf Optimized Structure nscf Non-SCF Calculation (Band Structure & DOS) scf->nscf Converged Charge Density ground_state Ground State Properties (Total Energy, Forces) scf->ground_state band_structure Electronic Band Structure nscf->band_structure dos Density of States (DOS) nscf->dos other_props Other Properties (Optical, Elastic, etc.) band_structure->other_props dos->other_props

Caption: General workflow for a DFT-based electronic structure calculation.

Proposed Protocol for ScI₃ Calculations

This section outlines a detailed, step-by-step protocol for computing the electronic structure of ScI₃. This methodology is based on established practices for inorganic crystalline solids.

Step 1: Geometry Optimization

  • Objective: To find the lowest energy configuration of the ScI₃ crystal structure.

  • Methodology: Start with the experimental lattice parameters and atomic positions.[5] Perform a full relaxation of both the atomic coordinates and the lattice vectors until the forces on each atom are below a threshold (e.g., < 0.01 eV/Å) and the stress tensor components are minimal. This accounts for any discrepancies between experimental conditions (room temperature) and the theoretical ground state (0 K).[9]

Step 2: Self-Consistent Field (SCF) Calculation

  • Objective: To obtain the ground-state electron density and total energy of the optimized structure.

  • Methodology: Using the optimized geometry, perform a high-precision SCF calculation. This involves iteratively solving the Kohn-Sham equations until the total energy and charge density converge to a stable solution. A denser k-point mesh should be used for this step to ensure accurate integration over the Brillouin zone.

Step 3: Band Structure Calculation

  • Objective: To determine the electron energy levels as a function of momentum (E vs. k).[2]

  • Methodology: This is a non-self-consistent calculation performed using the converged charge density from the SCF step. The energy eigenvalues are calculated along high-symmetry paths within the first Brillouin zone (e.g., Γ-M-K-Γ for a hexagonal lattice). The resulting plot reveals the band gap (if any) and the nature of the bands (e.g., direct vs. indirect gap).[2]

Step 4: Density of States (DOS) Calculation

  • Objective: To find the number of available electronic states at each energy level.[10]

  • Methodology: A non-self-consistent calculation is run on a very dense k-point mesh. The results are typically presented as a plot of states per unit energy. Partial DOS (pDOS) can also be calculated to resolve the contributions of individual elements (Sc, I) and their specific orbitals (e.g., Sc-3d, I-5p) to the total DOS.

Recommended Calculation Parameters

The choice of computational parameters is critical for the accuracy of the results. The following table provides recommended settings for a plane-wave DFT calculation of ScI₃.

ParameterRecommended Value / TypeRationale
DFT Code VASP, Quantum ESPRESSO, CASTEP, etc.Widely used, well-validated plane-wave DFT codes for solid-state calculations.
Exchange-Correlation PBE (Perdew-Burke-Ernzerhof) or similar GGA functionalGGA functionals offer a good compromise between accuracy and cost for structural and electronic properties.[11]
Basis Set Plane WavesNatural choice for periodic systems.
Energy Cutoff ≥ 400 eVShould be converged to ensure basis set sufficiency. The exact value depends on the pseudopotential used.
Pseudopotential PAW (Projector Augmented-Wave) or UltrasoftAccurately models the interaction between core and valence electrons.
K-point Mesh (SCF) Monkhorst-Pack grid, e.g., 6x6x12 or denserEnsures accurate integration in reciprocal space for the hexagonal cell.
K-point Path (Bands) High-symmetry points for space group P6₃/mmc (194)Standard practice for visualizing band dispersion.

Experimental Protocols for Validation

Theoretical calculations must be validated by experimental data.[9] The following sections detail experimental methods that can directly probe the electronic structure of ScI₃.

Synthesis of Anhydrous ScI₃

High-purity, anhydrous ScI₃ is required for most spectroscopic measurements.

  • Objective: To synthesize crystalline ScI₃ suitable for analysis.

  • Protocol:

    • Place stoichiometric amounts of high-purity scandium metal (Sc) and iodine (I₂) in a sealed quartz ampoule under high vacuum.

    • Heat the ampoule gradually in a tube furnace to approximately 800-900 °C.

    • Maintain the temperature for several hours to ensure complete reaction, following the equation: 2 Sc + 3 I₂ → 2 ScI₃.[1]

    • Cool the furnace slowly to room temperature to promote crystallization.

    • All handling of the resulting ScI₃ powder must be performed in an inert atmosphere (e.g., a glovebox) due to its hygroscopic nature.

Photoelectron Spectroscopy (XPS/UPS)

Photoelectron spectroscopy directly measures the energy distribution of electrons within a material, providing a map of the occupied density of states.[12]

  • Objective: To measure the valence band structure and core level energies of ScI₃.

  • Protocol:

    • Mount a pressed pellet of the synthesized ScI₃ powder onto a sample holder and introduce it into an ultra-high vacuum (UHV) chamber.

    • Clean the sample surface in-situ via argon ion sputtering to remove surface contaminants.

    • Irradiate the sample with a monochromatic X-ray source (for XPS, e.g., Al Kα at 1486.6 eV) or a UV source (for UPS, e.g., He I at 21.2 eV).

    • Use a hemispherical electron energy analyzer to measure the kinetic energy of the emitted photoelectrons.

    • The binding energy of the electrons is calculated, and the resulting spectrum is compared with the calculated total and partial DOS from DFT.

UV-Visible Absorption Spectroscopy

This technique is used to determine the optical band gap by measuring the absorption of light as a function of wavelength.

  • Objective: To determine the experimental band gap of ScI₃.

  • Protocol:

    • Prepare a thin film of ScI₃ via thermal evaporation or prepare a suspension in a suitable non-reactive solvent. For diffuse reflectance measurements, the pure powder can be used.

    • Place the sample in a UV-Vis spectrophotometer.

    • Measure the absorbance (or reflectance) of the material across a wide wavelength range (e.g., 200-1100 nm).

    • Plot the transformed data (e.g., using a Tauc plot) to extrapolate the optical band gap. This value can be directly compared to the band gap calculated from DFT.

Integrated Theoretical-Experimental Workflow

A powerful approach combines computational prediction with experimental verification in a feedback loop. Calculations can guide experimental efforts, while experimental results provide crucial benchmarks for refining theoretical models.

integrated_workflow cluster_theory Theoretical Prediction cluster_exp Experimental Validation dft_calc DFT Calculations (Band Structure, DOS) predict_props Predict Properties (Band Gap, Spectra) dft_calc->predict_props spectroscopy Spectroscopic Analysis (XPS, UV-Vis) predict_props->spectroscopy Guide Experiment synthesis Material Synthesis (Anhydrous ScI₃) synthesis->spectroscopy refine Refine Model (e.g., Hybrid Functionals) spectroscopy->refine Compare & Validate refine->dft_calc Improved Parameters

Caption: An integrated workflow combining DFT and experimental validation.

Conclusion

This guide provides a comprehensive framework for investigating the electronic structure of Scandium(III) Iodide. By following the proposed DFT protocol, researchers can generate robust theoretical predictions of the band structure and density of states. These predictions, when validated against experimental data from techniques like photoelectron and optical absorption spectroscopy, will provide a full, accurate picture of the electronic properties of ScI₃. Such a fundamental understanding is the first step toward exploring its potential in new technological applications.

References

In-Depth Technical Guide to the Spectroscopic Data (IR and Raman) of Scandium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available infrared (IR) and Raman spectroscopic data for scandium triiodide (ScI₃). It is intended to serve as a core reference for researchers and professionals in various scientific fields. This document details experimental and theoretical vibrational frequencies, outlines methodologies for spectral acquisition, and presents logical workflows for spectroscopic analysis.

Introduction to this compound

This compound (ScI₃) is an inorganic compound, appearing as a yellowish solid, that is of interest in materials science and chemistry.[1] In the solid state, it adopts a rhombohedral crystal lattice, similar to that of iron(III) chloride.[1] In the gas phase, this compound exists as a planar monomer with D₃h symmetry and also forms a dimeric species (Sc₂I₆) with D₂h symmetry.[2] Understanding the vibrational properties of ScI₃ through infrared and Raman spectroscopy is crucial for its characterization and for predicting its behavior in various applications.

Spectroscopic Data

For the planar D₃h ScI₃ monomer, there are four fundamental vibrational modes:

  • ν₁ (A₁'): Symmetric Sc-I stretch (Raman active)

  • ν₂ (A₂"): Out-of-plane bend (IR active)

  • ν₃ (E'): Asymmetric Sc-I stretch (Raman and IR active)

  • ν₄ (E'): In-plane bend (Raman and IR active)

Table 1: Experimental Vibrational Frequencies of Gaseous this compound (ScI₃)

Vibrational ModeTechniqueFrequency (cm⁻¹)Reference
ν₁ (Symmetric Stretch)Raman153 ± 1[3]
ν₄ (In-plane Bend)IR55[4]

Table 2: Theoretically Calculated Vibrational Frequencies of Gaseous this compound (ScI₃ and Sc₂I₆)

SpeciesSymmetryVibrational ModeActivityCalculated Frequency (cm⁻¹)Reference
ScI₃ D₃hν₁ (A₁')Raman155
ν₂ (A₂")IR65
ν₃ (E')IR, Raman260
ν₄ (E')IR, Raman45
Sc₂I₆ D₂hν (A_g)Raman160
ν (B₁_g)Raman115
ν (B₂_g)Raman60
ν (B₃_g)Raman130
ν (A_u)Inactive40
ν (B₁_u)IR270
ν (B₂_u)IR220
ν (B₃_u)IR70

Experimental Protocols

Due to the hygroscopic and air-sensitive nature of this compound, careful sample handling under an inert atmosphere (e.g., in a glovebox) is required for all spectroscopic measurements.

Infrared (IR) Spectroscopy

3.1.1. Solid-State FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • In an inert atmosphere glovebox, finely grind approximately 1-2 mg of anhydrous this compound using an agate mortar and pestle.

    • Add approximately 200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Quickly transfer the KBr pellet to the sample holder of an FT-IR spectrometer that has been purged with dry nitrogen or another inert gas.

    • Collect a background spectrum of the purged spectrometer.

    • Acquire the sample spectrum, typically in the mid-IR range (4000-400 cm⁻¹), with a resolution of 4 cm⁻¹ and co-adding at least 32 scans to improve the signal-to-noise ratio.

    • Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

3.1.2. Gas-Phase IR Spectroscopy

  • Sample Preparation:

    • Place a small amount of anhydrous this compound in a specialized high-temperature gas cell equipped with IR-transparent windows (e.g., CsI or ZnSe).

    • Evacuate the cell to remove any atmospheric contaminants.

    • Heat the cell to a temperature sufficient to vaporize the this compound (temperatures approaching its melting point of 920°C may be necessary).

  • Data Acquisition:

    • Place the heated gas cell in the sample compartment of an FT-IR spectrometer.

    • Collect a background spectrum of the evacuated, heated cell.

    • Acquire the sample spectrum of the vaporized this compound.

    • Ratio the sample spectrum against the background to obtain the gas-phase IR spectrum.

Raman Spectroscopy

3.2.1. Solid-State Raman Spectroscopy

  • Sample Preparation:

    • In an inert atmosphere glovebox, place a small amount of crystalline this compound into a quartz capillary tube and seal it.

    • Alternatively, press the powder into a sample holder with a quartz window.

  • Data Acquisition:

    • Mount the sealed sample in the spectrometer's sample holder.

    • Use a suitable laser excitation source (e.g., an argon ion laser at 488.0 nm or 514.5 nm, or a diode laser at 785 nm) to minimize fluorescence.

    • Focus the laser onto the sample and collect the scattered radiation at a 90° or 180° (backscattering) geometry.

    • Use a low laser power to avoid sample degradation.

    • Acquire the spectrum with an appropriate integration time and number of accumulations to achieve a good signal-to-noise ratio.

3.2.2. Gas-Phase/Molten-State Raman Spectroscopy

  • Sample Preparation:

    • Seal a sample of anhydrous this compound in an evacuated quartz ampoule.

  • Data Acquisition:

    • Place the ampoule in a furnace with optical access for the laser beam and collection optics.

    • Heat the sample to the desired temperature to obtain the vapor or molten state.

    • Use a long-working-distance objective to focus the laser into the sample and collect the Raman signal.

    • Employ appropriate filters to remove the Rayleigh scattered light.

    • Record the spectrum using a CCD detector. The temperature of the sample should be carefully monitored and controlled throughout the experiment.

Visualization of Workflows

The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data of this compound.

IR_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq Data Acquisition cluster_proc Data Processing start Anhydrous ScI₃ grind Grind ScI₃ start->grind mix Mix with KBr grind->mix press Press into Pellet mix->press transfer Transfer to FT-IR press->transfer bg Collect Background transfer->bg sample Collect Sample Spectrum transfer->sample ratio Ratio Sample/Background bg->ratio sample->ratio spectrum Final IR Spectrum ratio->spectrum

Caption: Workflow for solid-state FT-IR analysis of ScI₃.

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Anhydrous ScI₃ seal Seal in Quartz Ampoule start->seal furnace Heat in Furnace seal->furnace laser Laser Excitation furnace->laser collect Collect Scattered Light laser->collect process Process Spectrum (Baseline Correction, etc.) collect->process spectrum Final Raman Spectrum process->spectrum Data_Analysis_Logic cluster_analysis Analysis exp_data Experimental Spectra (IR & Raman) compare Compare Spectra exp_data->compare theo_calc Theoretical Calculations (DFT, etc.) theo_calc->compare assign Assign Vibrational Modes compare->assign result Structural Characterization & Force Field Analysis assign->result

References

In-Depth Technical Guide to the Physical Properties of Anhydrous Scandium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of anhydrous Scandium Triiodide (ScI₃). The information is curated for researchers and professionals in scientific and drug development fields, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Core Physical Properties of Anhydrous this compound

Anhydrous this compound is a yellowish crystalline solid that is highly hygroscopic and reactive with atmospheric moisture.[1][2] Due to its sensitivity, handling and storage require inert atmosphere conditions, such as in a glovebox or under dry argon or nitrogen.[3]

Quantitative Data Summary

The physical properties of anhydrous this compound are summarized in the table below. It is important to note that some variation in reported values exists in the literature, which may be attributable to differences in experimental conditions and sample purity.

PropertyValueCitations
Chemical Formula ScI₃[4]
Molecular Weight 425.67 g/mol [3][5]
Appearance Yellowish solid/powder[4]
Melting Point 920 - 953 °C (1688 - 1747 °F; 1193 - 1226 K)[1][5][6]
Boiling Point ~909 °C (1668 °F; ~1182 K) (estimate)[5]
Density 3.85 - 4.70 g/cm³[2]
Crystal Structure Rhombohedral[4]
Solubility Soluble in water, ethanol, and acetone.[1][2]

Experimental Protocols

Accurate determination of the physical properties of anhydrous this compound requires meticulous handling due to its air- and moisture-sensitive nature. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

Determination of Melting Point

The melting point of anhydrous ScI₃ can be determined using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: Inside a glovebox, a small amount of finely ground anhydrous ScI₃ is loaded into a glass capillary tube (0.8-1.1 mm internal diameter). The tube is sealed at one end. The sample is tightly packed by tapping the sealed end on a hard surface to a height of 2-3 mm. The open end of the capillary is then sealed using a flame to prevent any reaction with residual atmospheric components at elevated temperatures.

  • Apparatus Setup: The sealed capillary containing the sample is placed in the heating block of a melting point apparatus.

  • Measurement: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the sample. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Determination of Density

The density of anhydrous ScI₃ can be determined using gas pycnometry, a technique well-suited for solids, including those that are air-sensitive.

Methodology:

  • Sample Preparation: A precisely weighed sample of anhydrous ScI₃ is placed in the sample chamber of a gas pycnometer within a glovebox. The mass of the sample should be determined using an analytical balance.

  • Apparatus Setup: The sample chamber is sealed and then transferred to the gas pycnometer. The instrument is purged with a high-purity inert gas (typically helium) to remove any air and moisture.

  • Measurement: The gas pycnometer operates by measuring the pressure change resulting from the displacement of the inert gas by the solid sample in a calibrated volume. The instrument automatically calculates the volume of the sample.

  • Calculation: The density (ρ) is calculated using the formula: ρ = m / V where 'm' is the mass of the sample and 'V' is the volume measured by the pycnometer. The measurement is typically repeated several times to ensure accuracy and precision.

Determination of Solubility

The solubility of anhydrous ScI₃ can be determined qualitatively and quantitatively in various solvents. All procedures must be carried out under an inert atmosphere using dry, deoxygenated solvents.

Qualitative Method:

  • Procedure: To a small, known volume of a solvent (e.g., 1 mL) in a sealed vial, a small, pre-weighed amount of anhydrous ScI₃ (e.g., 10 mg) is added. The mixture is stirred vigorously at a constant temperature.

  • Observation: Visual inspection determines if the solid dissolves completely. This can be repeated with increasing amounts of solute to estimate the degree of solubility.

Quantitative Method (Gravimetric):

  • Procedure: A saturated solution is prepared by adding an excess of anhydrous ScI₃ to a known volume of the desired solvent in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Separation: The undissolved solid is allowed to settle, and a known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any solid particles.

  • Solvent Evaporation: The withdrawn aliquot is transferred to a pre-weighed, dry flask. The solvent is then removed under vacuum, leaving behind the dissolved ScI₃.

  • Calculation: The flask with the residue is weighed. The mass of the dissolved ScI₃ is determined by subtracting the initial mass of the flask. The solubility is then expressed in grams of solute per 100 mL or 100 g of solvent at the specified temperature.

Logical Workflow

The following diagram illustrates the logical workflow from the synthesis of anhydrous this compound to the characterization of its key physical properties.

G Workflow for Synthesis and Characterization of Anhydrous ScI₃ cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Physical Property Characterization synthesis_method Synthesis of Anhydrous ScI₃ (e.g., direct reaction of Sc and I₂) purification Purification (e.g., sublimation) synthesis_method->purification Crude Product melting_point Melting Point Determination (Capillary Method) purification->melting_point Purified Sample density Density Measurement (Gas Pycnometry) purification->density solubility Solubility Analysis (Gravimetric Method) purification->solubility crystal_structure Crystal Structure Analysis (X-ray Diffraction) purification->crystal_structure

Caption: Synthesis and Characterization Workflow for Anhydrous ScI₃.

References

Theoretical Insights into Scandium Triiodide: A DFT-Based Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, electronic, and thermodynamic properties of Scandium triiodide (ScI₃) based on theoretical studies using Density Functional Theory (DFT). This document summarizes key quantitative data, outlines computational methodologies, and presents logical workflows to facilitate a deeper understanding of ScI₃ for applications in research and development.

Molecular and Electronic Structure

This compound is a compound that exhibits different structural characteristics in the solid and gas phases. In its solid state, ScI₃ adopts a rhombohedral lattice structure, analogous to that of iron(III) chloride (FeCl₃). In this configuration, the scandium atom is octahedrally coordinated to six iodide ions, while each iodide ion is bonded to two scandium atoms.

In the gas phase, experimental evidence from gas electron diffraction (GED) combined with theoretical calculations confirms that ScI₃ exists as a monomeric molecule with a planar trigonal structure (D₃h symmetry). This high degree of symmetry is a key feature of its gaseous form.

DFT calculations reveal that this compound is a wide band-gap insulator. The electronic structure is characterized by a significant transfer of charge from the scandium atom to the three iodine atoms, indicating a high degree of ionic character in the Sc-I bonds. The formal oxidation state of scandium in ScI₃ is +3.

Quantitative Data from DFT Studies

The following tables summarize the key quantitative data obtained from DFT calculations on this compound. These values are essential for parameterizing molecular models and for understanding the fundamental properties of the compound.

Table 1: Optimized Geometric Parameters for Gaseous ScI₃ (D₃h Symmetry)

ParameterCalculated Value
Sc-I Bond Length (rₑ)2.681 Å
I-Sc-I Bond Angle120.0°

Note: Geometric parameters can vary slightly depending on the functional and basis set used in the DFT calculations.

Table 2: Electronic Properties

PropertyCalculated Value
Band Gap~6.12-6.14 eV (estimated for related ScF₃)
Heat of Formation (ΔHᵟ)-80.3 kcal/mol[1]

Note: The band gap for ScI₃ has not been explicitly reported in the reviewed literature, but is expected to be in the range of a wide band-gap insulator based on data for related scandium halides.

Table 3: Vibrational Frequencies

Computational Methodology

The theoretical data presented in this guide are derived from DFT calculations. A typical workflow for such a study is outlined below. The choice of functional and basis set is critical for obtaining accurate results. For this compound, a combination of a functional that accurately describes weak interactions and a basis set that can handle the large number of electrons in iodine is recommended.

Geometry Optimization

The first step in the computational study is to determine the equilibrium geometry of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For gaseous ScI₃, this involves enforcing D₃h symmetry and finding the Sc-I bond length that corresponds to the minimum energy.

Frequency Calculations

Once the optimized geometry is obtained, vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

Electronic Structure Analysis

The electronic properties, such as the band structure and density of states (DOS), are calculated from the self-consistent electron density obtained from the DFT calculation. Analysis of the molecular orbitals and Mulliken charges provides insights into the bonding and charge distribution within the molecule.

Example Computational Protocol

A representative computational protocol for calculating the properties of ScI₃ is as follows:

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Functional: A hybrid functional such as B3LYP or a range-separated functional like ωB97X-D is often a good choice. For solid-state calculations, a GGA functional like PBE may be used.

  • Basis Set: For scandium, a basis set like def2-TZVP is suitable. For iodine, a basis set that includes effective core potentials (ECPs) to account for relativistic effects, such as LANL2DZ or a more modern ECP-containing basis set, is necessary.

  • Dispersion Correction: An empirical dispersion correction, such as Grimme's D3, should be included to accurately model any van der Waals interactions.

  • Convergence Criteria: Tight convergence criteria for both the SCF procedure and the geometry optimization should be used to ensure reliable results.

Visualizations

The following diagrams illustrate the logical workflow of a typical DFT study on a molecule like this compound.

DFT_Workflow cluster_input Input Preparation cluster_calculation Computational Steps cluster_analysis Results and Analysis Initial_Structure Define Initial Molecular Structure (e.g., D3h for ScI3) Method_Selection Select DFT Method: - Functional (e.g., B3LYP) - Basis Set (e.g., def2-TZVP) Initial_Structure->Method_Selection Geometry_Optimization Geometry Optimization Method_Selection->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Structure Calculation Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Geometry_Optimization->Optimized_Geometry Vibrational_Frequencies Vibrational Modes and Frequencies Frequency_Calculation->Vibrational_Frequencies Electronic_Structure Band Structure, Density of States, Charge Distribution Electronic_Properties->Electronic_Structure

A generalized workflow for DFT calculations on a molecule.

Conclusion

This technical guide has provided a summary of the theoretical understanding of this compound based on Density Functional Theory. The presented quantitative data on its geometry and electronic properties, along with the outlined computational methodologies, serve as a valuable resource for researchers and scientists. Further experimental and theoretical investigations are encouraged to refine our understanding of this interesting molecule and to explore its potential applications.

References

Discovery and synthesis history of Scandium triiodide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Scandium Triiodide

This technical guide provides a comprehensive overview of the historical discovery and synthesis methodologies of this compound (ScI₃). It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on the preparation and properties of this inorganic compound.

Discovery History

The journey to identifying this compound begins with the prediction and subsequent discovery of its constituent element, scandium.

Prediction of Ekaboron

In 1869, Dmitri Mendeleev, through the framework of his periodic table, predicted the existence of an element he named "ekaboron," which he anticipated would have an atomic mass between 40 and 48 and properties similar to boron.[1][2] Mendeleev even predicted specific properties of this undiscovered element, such as its oxide formula (Eb₂O₃) and the insolubility of its carbonate in water.[3]

Isolation and Identification of Scandium

The predicted element was discovered in 1879 by Swedish chemist Lars Fredrik Nilson.[1][2][4] While attempting to isolate ytterbium from the minerals euxenite and gadolinite, Nilson processed a significant amount of the ore and prepared erbium oxide.[4][5] Upon further heating of erbium nitrate (B79036) derived from this oxide, he identified a new element with a low atomic weight.[4] Spectral analysis of the sample revealed 30 unique spectral lines, confirming the discovery of a new element.[4] Nilson named the element "scandium" in honor of Scandinavia, its place of origin.[1][4][5] He successfully prepared about 2 grams of highly pure scandium oxide (Sc₂O₃).[1][5]

Independently, Per Teodor Cleve recognized that the properties of Nilson's newly discovered scandium corresponded remarkably well with Mendeleev's predictions for ekaboron and notified Mendeleev of the finding.[1][4] The first preparation of metallic scandium was not achieved until 1937 through the electrolysis of a molten mixture of potassium, lithium, and scandium chlorides.[1][4]

G cluster_prediction Prediction cluster_discovery Discovery of Scandium cluster_confirmation Confirmation & Synthesis A 1869: Dmitri Mendeleev predicts the existence of 'ekaboron' B 1879: Lars F. Nilson isolates a new oxide from euxenite and gadolinite minerals A->B Prediction leads to search C Spectral analysis confirms a new element B->C Further investigation D Element named Scandium (Sc) C->D Official naming E Per Teodor Cleve confirms Sc is Mendeleev's ekaboron D->E Independent verification F 1937: First metallic scandium is produced via electrolysis E->F Enables pure metal production G Post-1937: Development of synthesis routes for scandium compounds, including ScI₃ F->G Foundation for compound synthesis

Caption: Historical timeline from the prediction of ekaboron to the synthesis of scandium compounds.

Synthesis of this compound

Anhydrous this compound is a yellowish, moisture-sensitive solid.[6][7][8] The primary methods for its synthesis involve either the direct combination of the elements or the dehydration of its hydrated form.

Direct Synthesis from Elements

The most effective method for obtaining high-purity this compound is through the direct reaction of scandium metal with iodine.[6]

Reaction: 2 Sc(s) + 3 I₂(g) → 2 ScI₃(s)

This process is typically carried out at elevated temperatures to ensure the reaction goes to completion.[9]

Dehydration of Hydrated this compound

An alternative, though less efficient, route is the dehydration of hydrated this compound, ScI₃(H₂O)₆.[6][10] This method is challenging because heating the hydrated salt can lead to the formation of scandium oxyiodide, reducing the purity of the final product. The difficulty in removing coordinated water molecules without hydrolysis is a common issue in the preparation of anhydrous metal halides. A similar challenge is noted in the preparation of anhydrous scandium trichloride, where special reagents are used to react with the water of hydration.[11]

Quantitative Data

The following table summarizes key quantitative properties of this compound.

PropertyValueSource(s)
Chemical Formula ScI₃[6][10]
Molar Mass 425.66 g/mol [6][10]
Appearance Yellowish solid/powder[6][7][10]
Melting Point 920 °C (1193 K)[6][10]
Crystal Structure Rhombohedral[6][9]
Coordination Geometry Scandium (Sc): 6-coordinate (octahedral)[6]
Iodine (I): 3-coordinate (trigonal pyramidal)[6][9]

Experimental Protocols

Detailed methodologies for the primary synthesis route are provided below.

Protocol for Direct Synthesis of ScI₃

This protocol is based on the direct combination of elements, a method cited for producing the purest product.[6]

Objective: To synthesize high-purity, anhydrous this compound.

Materials:

  • Scandium metal (high purity)

  • Iodine (resublimed)

  • Tantalum or Tungsten crucible

  • Two-zone tube furnace

  • Silica (B1680970) reaction tube

  • High-vacuum system

Methodology:

  • Preparation: All manipulations should be performed in an inert atmosphere (e.g., argon-filled glovebox) due to the moisture sensitivity of the product.

  • Apparatus Setup: Place the scandium metal in a tantalum or tungsten crucible inside a silica tube. Place the iodine downstream in the tube. The setup is arranged within a two-zone furnace.

  • Reaction: Heat the zone containing the scandium metal to a high temperature (e.g., 800-900 °C), while the iodine is heated to a lower temperature sufficient to create iodine vapor, which is then passed over the hot metal.

  • Collection: The resulting this compound is formed as a solid product.

  • Purification (Sublimation): The crude ScI₃ is purified by repeated sublimation under high vacuum (~10⁻⁶ atm) at approximately 680 °C. This step is crucial for removing any unreacted starting materials or oxides. The final product is a bright yellow solid.

G start Starting Materials: Scandium Metal & Iodine prep Load Reactants into Silica Tube (Inert Atmosphere) start->prep react Direct Reaction in Two-Zone Furnace 2Sc + 3I₂ → 2ScI₃ prep->react crude Crude ScI₃ Product react->crude purify Purification: Triple Sublimation under High Vacuum (~680 °C) crude->purify final Pure, Anhydrous ScI₃ (Bright Yellow Solid) purify->final

Caption: Experimental workflow for the direct synthesis and purification of this compound.

Applications

This compound is primarily used in the manufacturing of metal halide lamps.[6][10] When added to mercury vapor lamps, often with other compounds like caesium iodide, it helps to produce a high-intensity light source that closely mimics natural sunlight.[1][3][6] This high-quality light has an excellent color rendering index, making it suitable for applications like television and film lighting.[1][3] The compound's ability to maximize UV emission can also be tuned for processes such as photopolymerization.[6][10] Furthermore, ScI₃ serves as a precursor in organometallic chemistry for synthesizing various scandium-based compounds.[9]

References

An In-depth Technical Guide to the Molecular Geometry and Bonding of Scandium Triiodide (ScI₃)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Scandium triiodide (ScI₃), a yellowish solid, is a fascinating compound that exhibits significant differences in its molecular geometry between the gas and solid phases.[1] This dichotomy provides valuable insights into the interplay of intramolecular and intermolecular forces in determining chemical structures. In the gas phase, ScI₃ exists as a discrete monomeric molecule with a trigonal planar geometry.[2] Conversely, the solid state is characterized by an extended crystal lattice where each scandium center is octahedrally coordinated.[1][2] The bonding in this compound is predominantly ionic, a feature driven by the large electronegativity difference between scandium and iodine.[3] This technical guide provides a comprehensive overview of the molecular geometry and chemical bonding of ScI₃, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Molecular Geometry

The molecular geometry of this compound is phase-dependent, transitioning from a simple monomer in the vapor phase to a complex polymeric structure in the solid state. This structural transformation highlights the profound influence of intermolecular forces on coordination geometry.[2]

Gas-Phase Molecular Structure

Gas-phase electron diffraction studies have revealed that molecular ScI₃ is a monomeric species possessing a planar structure with D₃ₕ symmetry.[2] In this arrangement, the scandium atom is at the center of an equilateral triangle formed by the three iodine atoms. The molecule is, therefore, nonpolar. Theoretical calculations using Density Functional Theory (DFT) are consistent with this planar geometry.[2] The vapor phase may also contain a small fraction (up to 4 mol% at ~896 K) of dimeric Sc₂I₆ molecules, which feature a D₂ₕ symmetry with bridging iodine atoms.[2]

Solid-State Crystal Structure

In its solid state, this compound adopts a crystal structure that is markedly different from its gaseous form. It crystallizes in a rhombohedral lattice, belonging to the R-3m space group, and is isostructural with iron(III) chloride (FeCl₃).[1][2][3] This structure consists of layers of edge-sharing ScI₆ octahedra, creating a two-dimensional sheet-like arrangement.[3]

Within this lattice:

  • Scandium Coordination: Each scandium(III) ion has a coordination number of 6, surrounded by six iodide ions in an octahedral arrangement.[1][2][3]

  • Iodine Coordination: Each iodide ion has a coordination number of 3, bridging three adjacent scandium octahedra in a trigonal pyramidal geometry.[1][2]

This efficient packing in the crystal lattice is stabilized by strong electrostatic interactions.[3]

Chemical Bonding and Electronic Structure

The chemical bonds in this compound are characterized by a high degree of ionic character, although covalent contributions are also present.

  • Ionic Character: The significant difference in electronegativity between scandium (χ = 1.36) and iodine (χ = 2.66) leads to an estimated bond ionicity of approximately 65%.[3] Electronic structure analyses confirm a substantial charge transfer from the scandium atom to the iodine atoms.[2] The scandium center exists in the +3 oxidation state with a d⁰ electronic configuration ([Ar]3d⁰), contributing to the compound's diamagnetic character.[3][4]

  • Covalent Character & Orbital Hybridization: Despite the predominant ionic nature, covalent interactions are crucial for defining the geometry. Orbital hybridization analysis using DFT indicates that the scandium center utilizes its 3d, 4s, and 4p orbitals for bonding.[2] This hybridization allows for the trigonal planar coordination in the gas-phase monomer and the octahedral coordination in the solid-state lattice.[2]

  • Electronic Properties: this compound is a wide band gap insulator, with a calculated band gap of approximately 6.12-6.14 eV.[2]

Data Presentation: Structural Parameters

The quantitative data for the molecular and crystal structures of this compound are summarized in the table below.

ParameterGas Phase (Monomer)Solid State (Crystal)
Molecular GeometryTrigonal Planar-
Symmetry (Point Group)D₃ₕ-
Crystal System-Rhombohedral
Space Group-R-3m
Sc Coordination GeometryTrigonal PlanarOctahedral
I Coordination GeometryLinearTrigonal Pyramidal
Sc Coordination Number36
I Coordination Number13
Sc-I Bond Length (Å)2.650(5)[2]~2.85[3]
I-Sc-I Bond Angle (°)117.6(4)[2]~90 (I-Sc-I in octahedra)[3]

Experimental Protocols

The structural characterization of this compound relies on distinct experimental techniques for the gas and solid phases, often supplemented by theoretical calculations.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular forces.[5]

Methodology:

  • Sample Introduction: A volatile sample of ScI₃ is heated to produce a vapor, which is then introduced into a high-vacuum chamber as a molecular beam through a nozzle.

  • Electron Bombardment: A high-energy beam of electrons (~40-60 keV) is directed to intersect the molecular beam at a right angle.

  • Scattering and Detection: The electrons are scattered by the electrostatic potential of the molecules. The resulting diffraction pattern, which consists of concentric rings of varying intensity, is captured on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis: The radially averaged intensity of the diffraction pattern is measured and converted into a function of momentum transfer. This experimental scattering curve is then compared to theoretical curves calculated for various molecular models. A least-squares refinement process is used to determine the geometric parameters (bond lengths, bond angles) that provide the best fit to the experimental data.

G cluster_prep Sample Preparation cluster_exp Diffraction Experiment cluster_analysis Data Analysis Heat Heating ScI₃ Vapor Vaporization Heat->Vapor Nozzle Effusion Nozzle Vapor->Nozzle eBeam Electron Beam Generation Scattering e⁻ Scattering Nozzle->Scattering eBeam->Scattering Detector Pattern Detection Scattering->Detector Intensity Intensity Profile Generation Detector->Intensity Refinement Least-Squares Refinement Intensity->Refinement Model Theoretical Model Model->Refinement Structure Determine Molecular Structure Refinement->Structure

Experimental workflow for Gas-Phase Electron Diffraction (GED).
Single-Crystal X-ray Diffraction

This is the definitive method for determining the atomic arrangement in a crystalline solid.

Methodology:

  • Crystal Growth: High-quality single crystals of ScI₃ are required. This can be achieved by methods such as chemical vapor transport or slow cooling from a melt. The primary synthesis involves the direct reaction of elemental scandium with iodine at elevated temperatures.[1][2]

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • X-ray Diffraction: The crystal is irradiated with a monochromatic beam of X-rays. As the crystal is rotated, a three-dimensional diffraction pattern of discrete spots is produced.

  • Data Collection: The intensities and positions of the diffracted spots are meticulously recorded by a detector.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined by solving the "phase problem" using computational methods. Finally, the atomic positions and thermal parameters are refined to achieve the best possible agreement with the experimental diffraction data, yielding precise bond lengths and angles.

Computational Chemistry

Theoretical methods, particularly Density Functional Theory (DFT), are used to complement experimental findings.

Methodology:

  • Model Building: A model of the ScI₃ molecule or its unit cell is constructed.

  • Calculation: The electronic structure and energy are calculated using a chosen functional (e.g., B88-PW91) and basis set (e.g., DZVP).[6]

  • Geometry Optimization: The energy of the model is minimized with respect to the atomic coordinates to find the most stable geometry.

  • Property Calculation: From the optimized geometry, various properties such as bond lengths, bond angles, vibrational frequencies, and electronic properties can be calculated and compared with experimental data.

Visualizations

Gas-Phase Molecular Geometry

The monomeric form of ScI₃ in the gas phase exhibits a trigonal planar structure.

Trigonal planar geometry of gas-phase ScI₃.
Phase-Dependent Structural Relationship

The relationship between the discrete gaseous monomer and the extended solid-state lattice illustrates the impact of condensation and intermolecular forces.

G Gas Gas Phase (High Temperature, Low Pressure) Monomer ScI₃ Monomer (Trigonal Planar, D₃ₕ) Gas->Monomer Predominant species Solid Solid State (Room Temperature, 1 atm) Lattice ScI₃ Crystal Lattice (Octahedral Sc, R-3m) Solid->Lattice Forms extended structure Monomer->Lattice Condensation & Crystallization

Structural relationship of ScI₃ between gas and solid phases.

References

An In-depth Technical Guide to Scandium Triiodide (CAS 14474-33-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Scandium Triiodide (ScI₃), CAS number 14474-33-0. While this compound is primarily utilized in materials science, this guide also offers a perspective on the emerging role of the element scandium in nuclear medicine, a field of growing interest to drug development professionals.

Core Properties of this compound

This compound is an inorganic compound and a lanthanide iodide.[1] It typically appears as a yellowish solid or powder and is known for its high reactivity and solubility in polar solvents.[1][2]

Physicochemical and Crystallographic Data

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Identifier Value Source(s)
CAS Number14474-33-0[1]
Molecular FormulaScI₃[1]
Molecular Weight425.67 g/mol [3]
IUPAC NameThis compound[1]
SynonymsScandium(III) iodide, Triiodoscandium[1][3]
Physical Property Value Source(s)
AppearanceYellowish solid/powder[1]
Melting Point920 - 945 °C[3][4]
Boiling Point908.51 °C (estimate)[3]
SolubilitySoluble in water[3]
SensitivityHygroscopic[3]
Crystallographic Data Value Source(s)
Crystal SystemRhombohedral[1]
Structure TypeIron(III) chloride (FeCl₃) type[1]
Scandium Coordination6[1]
Iodine Coordination3 (trigonal pyramidal)[1]

Synthesis of this compound: Experimental Protocol

The most effective method for producing high-purity anhydrous this compound is through the direct reaction of elemental scandium and iodine at elevated temperatures.[1]

Direct Elemental Reaction

Objective: To synthesize anhydrous this compound from its constituent elements.

Materials:

  • Scandium metal (powder or turnings)

  • Iodine (crystalline)

  • Quartz ampoule or reaction tube

  • Tube furnace

  • Vacuum line

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Preparation of Reactants: Stoichiometric amounts of scandium metal and crystalline iodine are carefully weighed and placed inside a quartz ampoule. A slight excess of iodine may be used to ensure complete reaction of the scandium.

  • Evacuation and Sealing: The ampoule is attached to a vacuum line, evacuated to remove air and moisture, and then sealed under vacuum or backfilled with a low pressure of inert gas.

  • Heating: The sealed ampoule is placed in a tube furnace. The temperature is gradually increased to between 300°C and 500°C. This temperature is maintained for several hours to allow the direct combination of scandium and iodine to form this compound.

  • Purification (Optional): The crude product can be purified by sublimation under high vacuum at a temperature of approximately 700-800°C. The purified this compound will deposit in a cooler region of the reaction tube.

  • Handling and Storage: Due to its hygroscopic nature, the final product must be handled and stored under an inert and dry atmosphere, for instance, in a glovebox.[3]

Below is a diagram illustrating the experimental workflow for the synthesis of this compound.

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Handling weigh_Sc Weigh Scandium Metal load_ampoule Load Reactants into Quartz Ampoule weigh_Sc->load_ampoule weigh_I2 Weigh Iodine Crystals weigh_I2->load_ampoule evacuate Evacuate and Seal Ampoule load_ampoule->evacuate heat Heat in Tube Furnace (300-500°C) evacuate->heat sublimation Sublimation under Vacuum (700-800°C) heat->sublimation collect Collect Purified ScI₃ sublimation->collect store Store under Inert Atmosphere collect->store

Workflow for the synthesis of this compound.

Applications of this compound

The primary applications of this compound are in the fields of materials science and catalysis.

Metal Halide Lamps

This compound plays a crucial role in the formulation of high-intensity discharge (HID) metal halide lamps.[1] It is added to the quartz arc tube along with other compounds, such as sodium iodide, and mercury.[2][5] The presence of this compound significantly improves the efficiency and color rendition of the light, producing a brilliant white light that closely resembles natural sunlight.[6] This makes these lamps ideal for applications where high-quality illumination is critical, such as in film and television production, as well as for stadium and street lighting.[6][7]

The working principle of a metal halide lamp involves the following steps:

  • Ignition: A high-voltage pulse ionizes an inert gas (e.g., argon) within the arc tube, creating an initial arc between the tungsten electrodes.[8][9]

  • Vaporization: The heat from this initial arc vaporizes the mercury and the metal halides, including this compound, within the tube.[8][9]

  • Light Emission: As the temperature and pressure inside the arc tube increase, the vaporized metal halides dissociate into their constituent atoms (e.g., scandium and iodine). These metal atoms are excited by the electric arc and emit light at their characteristic spectral lines. The combination of these emissions produces a high-intensity, full-spectrum white light.[10]

  • Recombination: Near the cooler walls of the arc tube, the metal atoms and halogen atoms recombine, preventing the reactive metal from damaging the quartz tube and allowing the cycle to continue.[10]

The following diagram illustrates the working principle of a metal halide lamp containing this compound.

G Working Principle of a Metal Halide Lamp cluster_lamp Metal Halide Lamp Operation start High Voltage Pulse arc_init Initial Arc in Inert Gas start->arc_init vaporize Vaporization of Hg and Metal Halides (ScI₃) arc_init->vaporize Heat Generation dissociate Dissociation of ScI₃ into Sc and I atoms vaporize->dissociate High Temperature excite Excitation of Sc atoms by Electric Arc dissociate->excite recombine Recombination of Sc and I at cooler walls dissociate->recombine Diffusion to cooler walls light Emission of White Light excite->light recombine->vaporize Cycle Repeats

The operational cycle within a this compound metal halide lamp.
Catalysis in Organic Synthesis

Scandium compounds, including its halides and triflates, are recognized as effective Lewis acid catalysts in a variety of organic reactions. While specific protocols for this compound are less common than for Scandium Triflate, the principle of its catalytic activity is similar. The Sc³⁺ ion can activate substrates, facilitating key chemical transformations.

A Perspective for Drug Development Professionals: Scandium in Nuclear Medicine

While this compound itself does not have direct applications in pharmacology, the element scandium is at the forefront of innovation in nuclear medicine, a field highly relevant to drug development. Specifically, radioactive isotopes of scandium are emerging as powerful tools for both medical imaging and therapy.

  • Diagnostic Imaging (PET): Scandium-44 (⁴⁴Sc) is a positron-emitting isotope with a half-life of approximately 4 hours, making it an excellent candidate for Positron Emission Tomography (PET) imaging. PET scans with ⁴⁴Sc-labeled radiopharmaceuticals allow for the visualization and tracking of biological processes and the distribution of drugs within the body.

  • Theranostics: The pairing of diagnostic and therapeutic radionuclides of the same element is a concept known as theranostics. Scandium offers a unique theranostic pair with ⁴⁴Sc for PET imaging and Scandium-47 (⁴⁷Sc), a β⁻-emitter, for targeted radionuclide therapy. This allows for patient-specific dosimetry and treatment planning, as the diagnostic images can predict the therapeutic efficacy of the corresponding radiotherapeutic agent.

The development of chelators that can stably bind scandium isotopes to targeting vectors like antibodies or peptides is an active area of research. This research is paving the way for novel cancer therapies and personalized medicine approaches.

Safety and Handling

This compound is classified as an irritant. The aggregated GHS hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated area or a fume hood. Given its hygroscopic nature, it should be stored in a tightly sealed container under a dry, inert atmosphere.

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling any chemical.

References

An In-depth Technical Guide to the Physicochemical Properties of Scandium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for Scandium Triiodide (ScI₃). It includes a compilation of reported values, detailed descriptions of likely experimental protocols for their determination, and a summary of the primary synthesis routes for this inorganic compound. This document is intended to serve as a valuable resource for professionals in research and development who require accurate physicochemical data for materials science, chemical synthesis, and related disciplines.

Physicochemical Data of this compound

This compound is a yellowish solid that is classified as a lanthanide iodide.[1] Due to its hygroscopic nature, it readily absorbs moisture from the air and should be handled and stored under inert conditions.[2] The determination of its physical properties, such as melting and boiling points, can be influenced by the purity of the sample and the experimental conditions under which these properties are measured.

Summary of Quantitative Data

The reported melting and boiling points for this compound vary across different sources. This variation can be attributed to differences in sample purity and the methodologies employed for measurement. The following table summarizes the available data:

Physical PropertyReported Value (°C)Reported Value (K)Source(s)
Melting Point9201193[2][3]
Melting Point9451218[4]
Melting Point9531226
Boiling Point908.51 (estimate)1181.66 (estimate)[2]

Note: The boiling point is an estimated value and should be considered with caution.

Experimental Protocols

While specific, detailed experimental protocols for the determination of this compound's melting and boiling points are not extensively published in readily available literature, this section outlines the general methodologies that are typically employed for such air- and moisture-sensitive inorganic compounds.

Melting Point Determination

The melting point of this compound is likely determined using a capillary melting point apparatus, with modifications to accommodate its reactive nature.

Methodology:

  • Sample Preparation: A small, finely powdered sample of high-purity, anhydrous this compound is loaded into a thin-walled capillary tube under an inert atmosphere (e.g., in a glovebox filled with argon or nitrogen).

  • Sealing the Capillary: The capillary tube is then sealed, typically by flame, to prevent the ingress of atmospheric moisture and oxygen during the measurement.

  • Apparatus: A calibrated melting point apparatus with a heated block or oil bath is used.

  • Heating Rate: An initial rapid heating is performed to determine an approximate melting range. Subsequently, a slow and controlled heating rate, typically 1-2 °C per minute, is used for a precise measurement.

  • Observation: The sample is observed through a magnifying lens as the temperature increases. The melting point range is recorded from the temperature at which the first signs of melting are observed to the temperature at which the entire sample becomes a liquid.

Boiling Point Determination

The boiling point of this compound is challenging to measure directly due to its high value and potential for decomposition or sublimation. The reported value is an estimate, likely derived from thermodynamic calculations and vapor pressure measurements.

General Approach for High-Temperature Boiling Point Measurement:

  • Ebulliometer: A specialized apparatus called an ebulliometer, designed for high-temperature measurements under controlled atmosphere, would be required.

  • Inert Atmosphere: The determination must be carried out under a continuous flow of an inert gas or under vacuum to prevent oxidation and reaction with atmospheric components.

  • Temperature and Pressure Measurement: The temperature of the vapor in equilibrium with the boiling liquid is measured using a calibrated high-temperature thermometer or thermocouple. The pressure is precisely controlled and measured.

  • Data Extrapolation: Boiling points at different pressures can be measured and extrapolated to standard atmospheric pressure using the Clausius-Clapeyron equation.

Synthesis of this compound

High-purity this compound is essential for accurate physicochemical measurements. The primary methods for its synthesis are outlined below.

Direct Reaction of Elements

The most common and effective method for producing high-purity anhydrous this compound is the direct reaction of scandium metal with elemental iodine.[1]

Reaction: 2 Sc(s) + 3 I₂(g) → 2 ScI₃(s)

Protocol Outline:

  • Reactant Preparation: High-purity scandium metal and iodine are placed in a sealed reaction vessel, typically made of quartz or a suitable corrosion-resistant alloy.

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas.

  • Heating: The reaction mixture is heated to initiate the reaction. The temperature profile is carefully controlled to manage the exothermic nature of the reaction and to ensure complete conversion.

  • Purification: The resulting this compound may be further purified by sublimation under a high vacuum to remove any non-volatile impurities.

Dehydration of Hydrated this compound

An alternative, though less effective, method involves the dehydration of hydrated this compound (ScI₃(H₂O)₆).[1] This method is more complex due to the potential for the formation of scandium oxyiodide (ScOI) at elevated temperatures.

Protocol Outline:

  • Preparation of Hydrated Salt: Hydrated this compound is typically prepared by reacting scandium oxide (Sc₂O₃) with hydroiodic acid (HI).

  • Dehydration: The hydrated salt is carefully heated under a stream of an inert gas or in the presence of a dehydrating agent to remove the water of crystallization. The temperature must be carefully controlled to avoid the formation of oxyhalides.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the primary synthesis of this compound.

Synthesis_Workflow Workflow for the Synthesis of Anhydrous this compound cluster_direct_synthesis Direct Synthesis cluster_dehydration_synthesis Dehydration Route Sc_metal Scandium Metal (Sc) Reaction_Vessel Sealed Reaction Vessel (Inert Atmosphere) Sc_metal->Reaction_Vessel Iodine Iodine (I₂) Iodine->Reaction_Vessel Heating Controlled Heating Reaction_Vessel->Heating Crude_ScI3 Crude ScI₃ Heating->Crude_ScI3 Purification Sublimation (High Vacuum) Crude_ScI3->Purification Pure_ScI3_1 High-Purity ScI₃ Purification->Pure_ScI3_1 Sc2O3 Scandium Oxide (Sc₂O₃) Reaction_Solution Aqueous Reaction Sc2O3->Reaction_Solution HI Hydroiodic Acid (HI) HI->Reaction_Solution Hydrated_ScI3 Hydrated ScI₃ (ScI₃(H₂O)₆) Reaction_Solution->Hydrated_ScI3 Dehydration Controlled Heating (Inert Atmosphere) Hydrated_ScI3->Dehydration Anhydrous_ScI3 Anhydrous ScI₃ Dehydration->Anhydrous_ScI3

References

An In-depth Technical Guide to the Lewis Acid Character of Scandium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lewis acid character of Scandium triiodide (ScI₃). Due to a notable gap in current scientific literature regarding specific quantitative data for ScI₃, this document focuses on established methodologies for its synthesis and the detailed experimental and computational protocols required to characterize its Lewis acidity. By presenting these frameworks, this guide aims to empower researchers to explore the potential of ScI₃ as a Lewis acid catalyst in organic synthesis and drug development.

Introduction to this compound as a Lewis Acid

This compound (ScI₃) is a yellowish, moisture-sensitive solid.[1][2] Like other scandium(III) halides, it is recognized as a Lewis acid, possessing an electron-deficient scandium center capable of accepting an electron pair from a Lewis base.[3] While the Lewis acidity of other scandium compounds, particularly scandium(III) triflate (Sc(OTf)₃), has been extensively studied and utilized in a wide range of organic transformations,[4][5][6] the specific Lewis acid character of ScI₃ remains largely unquantified.

The nature of the halide in a metal halide Lewis acid can significantly influence its acidity. While for some metals, Lewis acidity increases with the electronegativity of the halide, for others, the opposite trend is observed. Understanding where ScI₃ lies on the Lewis acidity spectrum compared to its fluoride, chloride, and bromide counterparts is crucial for predicting its catalytic activity and designing novel synthetic methodologies.

This guide will provide the necessary protocols to bridge this knowledge gap.

Synthesis of Anhydrous this compound

The preparation of high-purity, anhydrous this compound is critical for its use as a Lewis acid, as trace amounts of water can hydrolyze the compound and alter its catalytic properties.

Direct Combination of Elements

The most effective method for synthesizing anhydrous ScI₃ is the direct reaction of scandium metal with elemental iodine.[2]

Experimental Protocol:

  • Materials: Scandium metal powder or turnings (99.9% purity), solid iodine (resublimed), tantalum or quartz ampoule.

  • Procedure:

    • In an inert atmosphere glovebox, a stoichiometric amount of scandium metal and iodine (1:3 molar ratio) are placed in a tantalum or quartz ampoule.

    • The ampoule is evacuated to high vacuum and sealed.

    • The sealed ampoule is slowly heated in a tube furnace to approximately 800-900 °C and held at this temperature for 24-48 hours to ensure complete reaction.

    • The furnace is then slowly cooled to room temperature.

    • The resulting yellowish ScI₃ powder is handled and stored under strictly anhydrous and inert conditions.

Logical Workflow for ScI₃ Synthesis:

G Workflow for Anhydrous ScI₃ Synthesis cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_product Product Handling Reactants Scandium Metal + Iodine (Stoichiometric) Ampoule Tantalum or Quartz Ampoule Reactants->Ampoule Place inside Seal Evacuate and Seal Ampoule Ampoule->Seal Heat Heat to 800-900 °C (24-48 hours) Seal->Heat Cool Slowly Cool to Room Temp. Heat->Cool Product Anhydrous ScI₃ Powder Cool->Product Store Store under Inert Conditions Product->Store

Caption: A stepwise workflow for the synthesis of anhydrous this compound.

Quantitative Characterization of Lewis Acidity

To quantitatively assess the Lewis acidity of ScI₃, both experimental and computational methods can be employed.

Experimental Determination: The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely accepted experimental technique for quantifying Lewis acidity using ³¹P NMR spectroscopy.[7] It utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (TEPO), which is a hard Lewis base. The interaction of the Lewis acidic center with the oxygen atom of TEPO causes a downfield shift in the ³¹P NMR signal. The magnitude of this shift (Δδ) is proportional to the Lewis acidity and can be used to calculate an Acceptor Number (AN).

Experimental Protocol for ³¹P NMR Titration of ScI₃:

  • Materials: Anhydrous ScI₃, triethylphosphine oxide (TEPO), anhydrous deuterated solvent (e.g., CD₂Cl₂ or CDCl₃), NMR tubes with J. Young valves.

  • Instrumentation: High-resolution NMR spectrometer equipped with a phosphorus probe.

  • Procedure:

    • All manipulations must be performed in a high-purity inert atmosphere glovebox.

    • Prepare a stock solution of TEPO of known concentration (e.g., 0.05 M) in the chosen anhydrous deuterated solvent.

    • In an NMR tube, dissolve a precisely weighed amount of ScI₃ in a known volume of the deuterated solvent to create a solution of known concentration (e.g., 0.05 M).

    • Record the ³¹P NMR spectrum of the TEPO stock solution to determine the chemical shift of the free probe (δ_free).

    • To the ScI₃ solution in the NMR tube, add a stoichiometric equivalent of the TEPO stock solution.

    • Record the ³¹P NMR spectrum of the resulting solution to determine the chemical shift of the ScI₃-TEPO adduct (δ_adduct).

    • The chemical shift difference (Δδ = δ_adduct - δ_free) is then used to quantify the Lewis acidity.

Data Presentation: Quantitative Lewis Acidity Data (Hypothetical)

Lewis AcidProbe MoleculeSolventΔδ (ppm) (³¹P)Acceptor Number (AN)
ScI₃TEPOCD₂Cl₂To be determinedTo be calculated
ScCl₃TEPOCD₂Cl₂To be determinedTo be calculated
ScBr₃TEPOCD₂Cl₂To be determinedTo be calculated
Sc(OTf)₃TEPOCD₂Cl₂Literature ValueLiterature Value

Experimental Workflow for Gutmann-Beckett Method:

G Workflow for Gutmann-Beckett Method cluster_prep Sample Preparation (Inert Atmosphere) cluster_measurement NMR Measurement cluster_analysis Data Analysis A Prepare ScI₃ solution in anhydrous CD₂Cl₂ D Mix ScI₃ and TEPO solutions A->D B Prepare TEPO solution in anhydrous CD₂Cl₂ C Record ³¹P NMR of free TEPO (δ_free) B->C B->D E Record ³¹P NMR of adduct (δ_adduct) D->E F Calculate Δδ = δ_adduct - δ_free E->F G Determine Acceptor Number (AN) F->G

Caption: A procedural flowchart for determining the Lewis acidity of ScI₃ via ³¹P NMR.

Computational Determination of Lewis Acidity

Computational chemistry provides powerful tools to predict and compare the Lewis acidity of molecules. Two common descriptors are the Fluoride Ion Affinity (FIA) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Computational Protocol:

  • Methodology: Density Functional Theory (DFT) calculations are a suitable and widely used method. A functional such as B3LYP with a suitable basis set (e.g., def2-TZVP) should provide reliable results.

  • Fluoride Ion Affinity (FIA):

    • The FIA is defined as the negative of the enthalpy change for the gas-phase reaction: ScI₃ + F⁻ → [ScI₃F]⁻.[8]

    • The geometries of ScI₃, F⁻, and the [ScI₃F]⁻ adduct are optimized, and their electronic energies are calculated.

    • The FIA is calculated from the difference in the electronic energies, including zero-point vibrational energy corrections.

    • This calculation should be repeated for ScF₃, ScCl₃, and ScBr₃ to establish a comparative scale.

  • LUMO Energy:

    • The energy of the LUMO of the Lewis acid is a good indicator of its ability to accept electrons.[9] A lower LUMO energy generally corresponds to a stronger Lewis acid.

    • The molecular orbitals of the optimized geometry of ScI₃ (and other scandium halides for comparison) are calculated.

    • The energy of the LUMO is then obtained from the calculation output.

Data Presentation: Calculated Lewis Acidity Descriptors (Hypothetical)

Scandium HalideFluoride Ion Affinity (FIA) (kJ/mol)LUMO Energy (eV)
ScF₃To be calculatedTo be calculated
ScCl₃To be calculatedTo be calculated
ScBr₃To be calculatedTo be calculated
ScI₃To be calculatedTo be calculated

Potential Catalytic Applications of this compound

While specific catalytic applications of ScI₃ are not well-documented, the known reactivity of other scandium-based Lewis acids, particularly Sc(OTf)₃, suggests a range of potential applications for ScI₃. These include:

  • Friedel-Crafts Reactions: Catalyzing the alkylation and acylation of aromatic rings.[10][11][12]

  • Diels-Alder Reactions: Acting as a catalyst to accelerate [4+2] cycloadditions, potentially influencing stereoselectivity.[6][13]

  • Aldol Reactions: Promoting the reaction between an enolate and a carbonyl compound.[14]

  • Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

The relative Lewis acidity of ScI₃, once determined, will be a key factor in predicting its efficacy in these and other transformations. A milder Lewis acid might be advantageous in reactions involving sensitive functional groups, while a stronger Lewis acid could be necessary for activating less reactive substrates.

Signaling Pathway for a Generic Lewis Acid-Catalyzed Reaction:

G Generic ScI₃-Catalyzed Reaction Pathway ScI3 ScI₃ (Lewis Acid) Adduct ScI₃-Substrate Adduct (Activated Complex) ScI3->Adduct Substrate Substrate (Lewis Base) e.g., Carbonyl Compound Substrate->Adduct Product_complex Product-ScI₃ Complex Adduct->Product_complex Nucleophile Nucleophile Nucleophile->Adduct Nucleophilic Attack Product_complex->ScI3 Catalyst Regeneration Product Product Product_complex->Product Release

Caption: A generalized mechanism for a reaction catalyzed by this compound.

Conclusion and Future Outlook

This compound represents an underexplored member of the scandium halide family in the context of Lewis acid catalysis. This technical guide provides the foundational knowledge and detailed protocols necessary for its synthesis and the comprehensive characterization of its Lewis acidity. By employing the described experimental and computational workflows, researchers can generate the quantitative data needed to unlock the potential of ScI₃ in organic synthesis. Future work should focus on the systematic determination of the Lewis acidity of the entire scandium halide series, followed by the exploration of ScI₃ as a catalyst in a broad range of organic reactions, with a particular emphasis on comparing its activity and selectivity to more established Lewis acids. Such studies will undoubtedly contribute to the development of novel and efficient synthetic methods for the preparation of valuable molecules for the pharmaceutical and materials science industries.

References

An In-depth Technical Guide to the Coordination Chemistry of Scandium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium triiodide (ScI₃), a yellowish, moisture-sensitive solid, is gaining increasing attention in various fields, including materials science and catalysis.[1] Its utility in metal halide lamps is well-established, where it enhances UV emission and prolongs bulb life.[1] In the realm of coordination chemistry, the Sc³⁺ ion, with its high charge density and relatively small ionic radius, exhibits a rich and varied coordination behavior, forming complexes with a range of donor ligands. This guide provides a comprehensive overview of the coordination chemistry of this compound, focusing on its synthesis, structure, and the characterization of its coordination complexes with oxygen and nitrogen donor ligands.

Core Properties of this compound

Anhydrous this compound crystallizes in a rhombohedral lattice, adopting a structure similar to that of iron(III) chloride.[1] In this solid-state structure, each scandium atom is octahedrally coordinated to six iodide ions.[2]

Table 1: Physical and Structural Properties of this compound

PropertyValueReference(s)
Chemical FormulaScI₃[1]
Molar Mass425.67 g/mol -
AppearanceYellowish solid[1]
Melting Point920 °C-
Crystal SystemRhombohedral[1]
Scandium Coordination Number6 (in solid state)[1][2]
Iodine Coordination Number3 (in solid state)[1]

Synthesis of Anhydrous this compound

The synthesis of high-purity, anhydrous this compound is crucial for the successful preparation of its coordination complexes. Two primary methods are employed:

  • Direct Combination of Elements: This method involves the direct reaction of elemental scandium with iodine and is considered the most effective route to obtain the purest form of this compound.[1]

    Experimental Workflow for Direct Combination:

    G Sc Scandium Metal Reaction High Temperature Reaction in a sealed vessel Sc->Reaction I2 Iodine I2->Reaction ScI3 Anhydrous ScI₃ Reaction->ScI3

    Caption: Synthesis of ScI₃ via direct combination.

  • Dehydration of Hydrated this compound: This alternative, though less effective, method involves the dehydration of hydrated this compound, ScI₃(H₂O)₆.[1] Careful control of conditions is necessary to prevent the formation of scandium oxide halides.

Coordination Complexes of this compound

This compound acts as a Lewis acid, readily forming adducts with a variety of Lewis bases. The coordination number and geometry of the resulting complexes are influenced by the steric and electronic properties of the incoming ligands.

Complexes with O-Donor Ligands

Oxygen-donating ligands, such as urea (B33335), acetamide (B32628), tetrahydrofuran (B95107) (THF), and phosphine (B1218219) oxides, form stable complexes with this compound.

Detailed studies have been conducted on the coordination complexes of this compound with urea (Ur) and acetamide (AA).[3] These ligands coordinate to the scandium center through the oxygen atom.

  • Synthesis: The complexes are typically prepared by dissolving scandium iodide hexahydrate in a minimal amount of water, followed by the addition of a stoichiometric amount of the respective ligand.[3] Slow evaporation of the solvent yields crystalline products.[3]

  • Structural Characterization: X-ray diffraction studies have revealed the structures of several complexes, including [Sc(Ur)₆]I₃, [Sc(AA)₆]I₃, [Sc(Ur)₆][I₃]₃, and [Sc(AA)₆][I₅][I₃]I.[3] In the cationic complexes, the scandium ion is octahedrally coordinated by six oxygen atoms from the urea or acetamide ligands.[3]

Table 2: Selected Structural Data for this compound Complexes with Urea and Acetamide

ComplexCrystal SystemSpace GroupSc-O Bond Lengths (Å)O-Sc-O Bond Angles (°)Reference
[Sc(Ur)₆]I₃TrigonalR-32.085(2) - 2.091(2)88.58(8) - 91.42(8)[3]
[Sc(AA)₆]I₃TrigonalR-32.079(3) - 2.083(3)88.9(1) - 91.1(1)[3]
  • Vibrational Spectroscopy: Infrared spectroscopy is a key tool for characterizing these complexes. The coordination of urea and acetamide to the scandium ion results in a shift of the C=O stretching vibration to lower wavenumbers, indicative of the weakening of the carbonyl bond upon coordination.

Table 3: Key IR Spectral Data (cm⁻¹) for Urea and Acetamide Complexes

Complexν(C=O)ν(C-N)Reference
Urea (free)~1683~1464-
[Sc(Ur)₆]I₃16381031[3]
Acetamide (free)~1670~1367-
[Sc(AA)₆]I₃1635-[3]

Experimental Workflow for the Synthesis of ScI₃(THF)₃ (adapted from ScCl₃(THF)₃ synthesis):

G ScI3_aq ScI₃·6H₂O Reaction Dehydration & Complexation ScI3_aq->Reaction Me3SiCl Trimethylsilyl chloride Me3SiCl->Reaction THF Tetrahydrofuran THF->Reaction ScI3_THF3 ScI₃(THF)₃ Reaction->ScI3_THF3

Caption: Synthesis of ScI₃(THF)₃.

Phosphine oxides, such as triphenylphosphine (B44618) oxide (TPPO), are strong Lewis bases that form stable adducts with scandium halides. While specific data for ScI₃(TPPO)ₓ is limited in the search results, the well-studied scandium triflate analogue, [Sc(OTf)₂(Ph₃PO)₄]OTf, provides insight into the expected coordination. In this complex, the scandium ion is coordinated to four triphenylphosphine oxide ligands and two triflate anions.[6]

  • Synthesis: These complexes are typically prepared by reacting this compound with the desired phosphine oxide in a suitable organic solvent.

Complexes with N-Donor Ligands

Nitrogen-containing ligands, including pyridines and bidentate ligands like 2,2'-bipyridine, also coordinate to this compound.

The reaction of scandium halides with pyridine (B92270) can lead to the formation of complexes with varying stoichiometries. For example, ScCl₃ forms both 1:3 and 1:4 adducts with pyridine.[2] A dimeric, di-hydroxy bridged scandium nitrate (B79036) complex with 2,2'-bipyridine, [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)], has been synthesized and structurally characterized, showcasing an eight-coordinate scandium center.[7][8] This suggests that similar complex structures could be accessible with this compound, although hydrolysis is a competing reaction.

Logical Relationship for Ligand Coordination:

G ScI3 ScI₃ (Lewis Acid) Complex ScI₃(L)n Coordination Complex ScI3->Complex Accepts electron pair Ligand Ligand (L) (O- or N-donor) Ligand->Complex Donates electron pair

Caption: Lewis acid-base adduct formation.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the comprehensive characterization of this compound coordination complexes.

  • Infrared and Raman Spectroscopy: These techniques are invaluable for identifying the coordination of ligands by observing shifts in vibrational frequencies, particularly for modes involving the donor atom.

  • ⁴⁵Sc Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁴⁵Sc is a 100% abundant, quadrupolar nucleus (I = 7/2), making it amenable to NMR studies.[4] The chemical shift and quadrupolar coupling constant are highly sensitive to the coordination number and symmetry of the scandium environment, providing crucial structural information in both solution and the solid state.[5][9]

Applications in Drug Development and Research

The Lewis acidity of scandium complexes, including those derived from this compound, makes them attractive as catalysts in organic synthesis. The ability to tune the steric and electronic properties of the coordination sphere by ligand modification allows for the development of catalysts for specific transformations. In the context of drug development, scandium radiopharmaceuticals are an emerging area of interest, and understanding the fundamental coordination chemistry of scandium with various chelating ligands is critical for the design of stable and effective therapeutic and diagnostic agents.[10]

Conclusion

The coordination chemistry of this compound is a rich and developing field. The Sc³⁺ ion readily forms complexes with a variety of O- and N-donor ligands, leading to diverse coordination numbers and geometries. The synthesis and characterization of these complexes, utilizing techniques such as X-ray crystallography, IR/Raman spectroscopy, and ⁴⁵Sc NMR, provide fundamental insights into the bonding and reactivity of this important element. Further exploration of the coordination chemistry of this compound is poised to unlock new applications in catalysis and medicinal chemistry.

References

Solvothermal Synthesis of Scandium Triiodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a specific, peer-reviewed, and established protocol for the dedicated solvothermal synthesis of pure Scandium Triiodide (ScI₃) remains elusive. The predominant and well-documented method for synthesizing high-purity this compound is through direct, high-temperature reaction of the elemental constituents.

This guide will provide a comprehensive overview of the established conventional synthesis of this compound. Furthermore, based on the principles of solvothermal reactions and analogous syntheses of other metal halides, a proposed, theoretical solvothermal protocol will be detailed for research and development purposes.

Part 1: Conventional High-Temperature Synthesis of this compound

The most reliable method for producing pure, anhydrous this compound involves the direct combination of elemental scandium and iodine at elevated temperatures.[1] This method ensures a high-purity product, crucial for applications in materials science and as a precursor in further chemical syntheses.

Experimental Protocol: Direct Elemental Reaction

A detailed protocol for the direct synthesis of this compound is as follows:

  • Reactant Preparation:

    • High-purity scandium metal (powder or turnings) and crystalline iodine are used as precursors.

    • The reactants are weighed in a stoichiometric ratio (2 moles of Sc to 3 moles of I₂). A slight excess of iodine may be used to ensure complete reaction of the scandium, with the excess being removed later via sublimation.

  • Apparatus Setup:

    • The scandium and iodine are placed in a quartz or tantalum ampoule. Tantalum is often preferred due to its high resistance to attack by iodine vapor at elevated temperatures.

    • The ampoule is evacuated to a high vacuum (e.g., < 10⁻⁵ torr) to remove any atmospheric gases and moisture, which could lead to the formation of scandium oxyiodide impurities.

    • The ampoule is then hermetically sealed.

  • Reaction Conditions:

    • The sealed ampoule is placed in a tube furnace with a temperature gradient.

    • The end of the ampoule containing the reactants is heated to a temperature in the range of 550-870°C.

    • The other end of the ampoule is kept at a slightly lower temperature to allow for the sublimation and purification of the product.

    • The reaction is typically carried out for a period ranging from 4 days to 6 weeks, depending on the reaction temperature and the physical form of the scandium metal.

  • Product Isolation and Purification:

    • After the reaction is complete, the furnace is cooled down slowly to allow for the crystalline growth of this compound.

    • The product, a yellowish solid, is collected from the cooler end of the ampoule.[1]

    • Any unreacted iodine can be removed by sublimation to a colder part of the reaction vessel.

Quantitative Data for Conventional Synthesis
ParameterValue/RangeNotes
Precursors Elemental Scandium (Sc), Elemental Iodine (I₂)High purity is essential.
Stoichiometry 2 Sc : 3 I₂A slight excess of I₂ can be used.
Reaction Vessel Quartz or Tantalum AmpouleMust be sealed under high vacuum.
Temperature 550 - 870 °CHigher temperatures lead to faster reaction rates.
Reaction Time 4 days - 6 weeksDependent on temperature and reactant form.
Product Form Yellowish crystalline solid[1]

Workflow for Conventional Synthesis

cluster_prep Reactant Preparation cluster_setup Apparatus Setup cluster_reaction High-Temperature Reaction cluster_isolation Product Isolation & Purification weigh_sc Weigh Scandium Metal weigh_i2 Weigh Elemental Iodine load_ampoule Load Reactants into Tantalum/Quartz Ampoule weigh_i2->load_ampoule evacuate Evacuate Ampoule to High Vacuum load_ampoule->evacuate seal Hermetically Seal Ampoule evacuate->seal heat Heat in Tube Furnace (550-870°C) seal->heat gradient Maintain Temperature Gradient heat->gradient react Allow Reaction to Proceed (Days to Weeks) gradient->react cool Slowly Cool Furnace react->cool collect Collect Crystalline ScI₃ cool->collect purify Sublime Excess Iodine (if any) collect->purify end end purify->end Final Product: High-Purity ScI₃

Caption: Workflow for the conventional high-temperature synthesis of this compound.

Part 2: Proposed Solvothermal Synthesis of this compound

While not yet established in the literature for ScI₃, solvothermal synthesis offers potential advantages such as lower reaction temperatures and control over particle size and morphology. This proposed protocol is based on analogous solvothermal syntheses of other metal halides and chalcogenides.[2]

Theoretical Framework

A solvothermal synthesis of this compound would involve the reaction of a scandium precursor and an iodine source in a sealed vessel (autoclave) containing a solvent at temperatures above the solvent's boiling point but below its critical point. The increased pressure and temperature facilitate the dissolution of precursors and the crystallization of the product.

Proposed Experimental Protocol
  • Precursor Selection:

    • Scandium Source: Anhydrous Scandium(III) Chloride (ScCl₃) or Scandium(III) Acetylacetonate (Sc(acac)₃) could be suitable due to their solubility in organic solvents.

    • Iodine Source: A reactive iodine source such as Trimethylsilyl Iodide (TMSI) or a mixture of an alkali metal iodide (e.g., NaI, KI) and elemental iodine could be used.

  • Solvent Selection:

    • A non-coordinating or weakly coordinating high-boiling point organic solvent is recommended to avoid the formation of stable solvates. Examples include 1,2-dichlorobenzene, oleylamine, or a long-chain alkane.

    • The choice of solvent will influence the reaction temperature and pressure, as well as the morphology of the product.

  • Apparatus Setup:

    • The scandium precursor, iodine source, and solvent are added to a Teflon-lined stainless steel autoclave in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.

    • The autoclave is securely sealed.

  • Reaction Conditions:

    • The sealed autoclave is placed in a programmable oven.

    • The temperature is slowly ramped up to the desired reaction temperature, potentially in the range of 150-250°C.

    • The reaction is held at this temperature for a specified duration, for instance, 24-72 hours, to allow for complete reaction and crystallization.

  • Product Isolation and Purification:

    • The autoclave is cooled to room temperature naturally.

    • The solid product is isolated by filtration or centrifugation.

    • The product is washed multiple times with an appropriate solvent (e.g., anhydrous hexane (B92381) or toluene) to remove any unreacted precursors and byproducts.

    • The final product is dried under vacuum.

Proposed Quantitative Data for Solvothermal Synthesis
ParameterProposed Value/RangeNotes
Scandium Precursor ScCl₃, Sc(acac)₃Must be anhydrous.
Iodine Source TMSI, NaI/I₂, KI/I₂Stoichiometric amounts relative to Sc precursor.
Solvent 1,2-dichlorobenzene, OleylamineHigh-boiling point, non-coordinating.
Reaction Vessel Teflon-lined Stainless Steel AutoclaveProvides a sealed, inert environment.
Temperature 150 - 250 °CSignificantly lower than conventional methods.
Reaction Time 24 - 72 hoursRequires optimization.
Product Form Potentially nanocrystalline powderMorphology will depend on reaction conditions.

Workflow for Proposed Solvothermal Synthesis

cluster_prep Precursor Preparation (Inert Atmosphere) cluster_setup Apparatus Setup cluster_reaction Solvothermal Reaction cluster_isolation Product Isolation & Purification add_sc Add Scandium Precursor (e.g., ScCl₃) add_i Add Iodine Source (e.g., TMSI) add_sc->add_i add_solvent Add Anhydrous Solvent add_i->add_solvent load_autoclave Load Reactants into Teflon-lined Autoclave add_solvent->load_autoclave seal_autoclave Seal Autoclave load_autoclave->seal_autoclave heat_oven Heat in Oven (150-250°C) seal_autoclave->heat_oven hold_temp Hold at Temperature (24-72 hours) heat_oven->hold_temp cool_autoclave Cool Autoclave to Room Temp. hold_temp->cool_autoclave filter_product Filter/Centrifuge Solid Product cool_autoclave->filter_product wash_product Wash with Anhydrous Solvent filter_product->wash_product dry_product Dry Under Vacuum wash_product->dry_product end end dry_product->end Final Product: ScI₃ (potentially nanocrystalline)

References

An In-depth Technical Guide on the Phase Transitions of Metal Triiodides Under Pressure: A Case Study of Antimony Triiodide (SbI₃)

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Extensive research did not yield specific experimental or theoretical data on the phase transitions of Scandium Triiodide (ScI₃) under pressure in publicly available scientific literature. Therefore, this guide uses Antimony Triiodide (SbI₃), a closely related quasi-molecular layered metal triiodide, as a representative example to illustrate the principles, methodologies, and expected phenomena of phase transitions under high pressure in this class of materials. The data, protocols, and diagrams presented herein pertain to SbI₃.

Introduction

Quasi-molecular layered metal triiodides (MI₃) are a class of materials that exhibit interesting physicochemical properties with potential applications in solid-state batteries, radiation detectors, and photocatalysts. The application of high pressure is a powerful tool to probe the structural and electronic properties of these materials, often inducing phase transitions that can dramatically alter their characteristics. This technical guide provides a comprehensive overview of the pressure-induced phase transitions in Antimony Triiodide (SbI₃), summarizing the key quantitative data, detailing the experimental methodologies, and visualizing the transition pathways.

Pressure-Induced Phase Transitions in SbI₃

Under ambient conditions, Antimony Triiodide (SbI₃) crystallizes in a rhombohedral structure. Upon compression, it undergoes a series of structural and electronic transitions.

Data Summary

The following table summarizes the quantitative data associated with the pressure-induced phase transitions in SbI₃.

TransitionTransition Pressure (GPa)Initial Phase (Crystal System)Final Phase (Crystal System)Key Observations
Isostructural Phase Transition I~3.4Rhombohedral (R-3)Rhombohedral (R-3)Prominent compression of the c-axis and Sb-I bond.
Isostructural Phase Transition II~10.3Rhombohedral (R-3)Rhombohedral (R-3)Continued anisotropic compression.
Structural & Electronic Transition~32.3 (non-hydrostatic)Rhombohedral (R-3)Monoclinic (C2/m)Semiconductor to metal transition.

Note: The metallization exhibits a pressure hysteresis of approximately 5.0 GPa under hydrostatic conditions. The phase transitions are reported to be irreversible upon decompression under various hydrostatic environments.

Experimental Protocols

The investigation of high-pressure phase transitions in materials like SbI₃ involves a suite of specialized experimental techniques.

Sample Preparation and High-Pressure Generation
  • Sample Loading: A powdered sample of SbI₃ is loaded into a sample chamber within a metal gasket.

  • Pressure Generation: A diamond anvil cell (DAC) is the primary apparatus used to generate high pressures. The sample is placed between the flat faces (culets) of two opposing diamond anvils. Pressure is applied by mechanically driving the anvils together.

  • Pressure Transmitting Medium: To ensure hydrostatic or quasi-hydrostatic conditions, a pressure-transmitting medium (e.g., silicone oil, or inert gases like neon or argon) is loaded into the sample chamber along with the sample. For non-hydrostatic conditions, no pressure-transmitting medium is used.

  • Pressure Calibration: The pressure inside the DAC is typically measured using the ruby fluorescence method. A small ruby chip is placed in the sample chamber, and the pressure-dependent shift of its fluorescence line is measured.

In-Situ High-Pressure Measurements
  • Synchrotron X-ray Diffraction (XRD):

    • Objective: To determine the crystal structure of the material at various pressures.

    • Methodology: A high-brilliance synchrotron X-ray source is used to obtain diffraction patterns from the sample within the DAC. The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are collected on a 2D detector. The resulting diffraction patterns provide information about the lattice parameters and crystal symmetry. Rietveld refinement of the diffraction data is used to solve the crystal structures of the high-pressure phases.

  • Raman Spectroscopy:

    • Objective: To probe the vibrational modes of the material, which are sensitive to changes in crystal structure and bonding.

    • Methodology: A laser is focused on the sample inside the DAC. The inelastically scattered light (Raman scattering) is collected and analyzed by a spectrometer. The appearance of new Raman modes, or the disappearance or splitting of existing modes, can indicate a phase transition. The pressure-induced shift of Raman peaks provides information about the compression of chemical bonds.

  • Electrical Conductivity Measurements:

    • Objective: To measure the change in electrical resistance as a function of pressure and identify any insulator-to-metal transitions.

    • Methodology: Electrodes are deposited on the diamond anvils to contact the sample. The electrical resistance is then measured as the pressure is increased. A sharp drop in resistance by several orders of magnitude is indicative of a metallization transition.

Visualizations

Experimental Workflow for High-Pressure Studies

G cluster_0 Sample Preparation & Pressure Generation cluster_1 In-Situ Measurements cluster_2 Data Analysis & Interpretation a SbI3 Sample Preparation b Diamond Anvil Cell (DAC) Loading a->b c Pressure Application & Calibration b->c d Synchrotron X-ray Diffraction c->d e Raman Spectroscopy c->e f Electrical Conductivity c->f g Structural Refinement (XRD) d->g h Vibrational Mode Analysis (Raman) e->h i Resistivity Analysis f->i j Phase Diagram Construction g->j h->j i->j G A Rhombohedral (R-3) Ambient Pressure B Rhombohedral (R-3) Anisotropic Compression A->B ~3.4 GPa & ~10.3 GPa (Isostructural Transitions) C Monoclinic (C2/m) Metallization B->C ~32.3 GPa (Structural & Electronic Transition)

In-Depth Technical Guide: Magnetic Properties of Scandium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Theoretical Framework: The Origin of Diamagnetism in Scandium Triiodide

The magnetic properties of a material are fundamentally determined by its electronic structure. In this compound, scandium exists in its +3 oxidation state (Sc³⁺). The electronic configuration of a neutral scandium atom is [Ar] 3d¹4s². To form the Sc³⁺ ion, it loses its two 4s electrons and the single 3d electron.

The resulting electronic configuration of the Sc³⁺ ion is [Ar] or 1s²2s²2p⁶3s²3p⁶, which is isoelectronic with the noble gas Argon. This configuration signifies that all electron orbitals are completely filled, and consequently, there are no unpaired electrons.

Materials with no unpaired electrons exhibit diamagnetism. In the presence of an external magnetic field, a weak magnetic field is induced in the opposite direction, leading to repulsion. This is a universal property of all matter, but it is the only magnetic effect present in materials without unpaired electrons. Therefore, this compound is predicted to be a diamagnetic substance.

Quantitative Magnetic Data

As of the latest literature review, specific experimental data for the magnetic susceptibility of this compound could not be located. However, for a diamagnetic material like ScI₃, the molar magnetic susceptibility (χₘ) is expected to be a small negative value, largely independent of temperature.

For context, the molar magnetic susceptibilities of other diamagnetic scandium compounds and related ions are provided below. These values are typically in the range of -10 to -100 x 10⁻⁶ cm³/mol.

Compound/IonMolar Magnetic Susceptibility (χₘ) (cm³/mol)Notes
This compound (ScI₃) Not available in reviewed literatureExpected to be a small negative value
Scandium(III) ion (Sc³⁺) Estimated to be approximately -10 x 10⁻⁶Contribution from the core electrons
Iodide ion (I⁻) Approximately -50.6 x 10⁻⁶Contribution from the iodide ions

Note: The total magnetic susceptibility of ScI₃ would be the sum of the contributions from the Sc³⁺ ion and the three I⁻ ions, along with a constitutive correction factor.

Experimental Protocol: Determination of Magnetic Susceptibility

The magnetic susceptibility of a solid sample like this compound can be experimentally determined using various techniques. A classical and illustrative method is the Gouy balance method.

Principle of the Gouy Balance Method

The Gouy balance measures the apparent change in the mass of a sample when it is suspended in a magnetic field. A long, cylindrical sample is hung from a balance so that one end is in a region of high magnetic field strength between the poles of a magnet, and the other end is in a region of negligible field strength. The force exerted on the sample is proportional to its magnetic susceptibility.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement Procedure cluster_calc Data Analysis prep1 Synthesize and purify ScI₃ prep2 Grind ScI₃ into a fine powder prep1->prep2 prep3 Pack the powder uniformly into a Gouy tube prep2->prep3 meas1 Weigh the empty Gouy tube (m_empty) prep3->meas1 meas2 Weigh the filled Gouy tube (m_full) meas1->meas2 meas3 Suspend the tube from the Gouy balance meas2->meas3 meas4 Measure the apparent mass without magnetic field (m_off) meas3->meas4 meas5 Apply a known magnetic field (H) meas4->meas5 meas6 Measure the apparent mass with magnetic field (m_on) meas5->meas6 calc1 Calculate the change in mass (Δm = m_on - m_off) meas6->calc1 calc2 Calculate the volume susceptibility (κ) calc1->calc2 calc3 Calculate the mass susceptibility (χ_g = κ / ρ) calc2->calc3 calc4 Calculate the molar susceptibility (χ_m = χ_g * M) calc3->calc4

Figure 1: Experimental workflow for determining magnetic susceptibility using a Gouy balance.
Detailed Methodology

  • Sample Preparation:

    • Synthesize high-purity, anhydrous this compound. Due to its hygroscopic nature, all handling must be performed in an inert atmosphere (e.g., a glovebox).

    • Grind the crystalline ScI₃ into a fine, homogeneous powder to ensure uniform packing.

    • Carefully pack the powdered sample into a pre-weighed cylindrical Gouy tube of known length and diameter. The packing should be consistent to avoid density gradients.

  • Measurement:

    • Measure the mass of the empty Gouy tube.

    • Measure the mass of the Gouy tube filled with the ScI₃ sample to determine the mass of the sample.

    • Suspend the filled Gouy tube from a sensitive analytical balance, ensuring the bottom of the sample is positioned in the center of the magnetic field and the top is in a region of near-zero field.

    • Record the mass of the sample with the magnetic field off.

    • Turn on the electromagnet to a known and stable field strength.

    • Record the new apparent mass of the sample. For a diamagnetic sample like ScI₃, the apparent mass will decrease.

  • Calibration and Calculation:

    • The Gouy balance is typically calibrated using a standard substance with a well-known magnetic susceptibility, such as HgCo(SCN)₄.

    • The volume susceptibility (κ) can be calculated using the formula: F = 0.5 * A * (κ - κ_air) * H² where F is the force (related to the change in mass), A is the cross-sectional area of the sample, κ_air is the volume susceptibility of the air, and H is the magnetic field strength.

    • The mass susceptibility (χ_g) is then determined by dividing the volume susceptibility by the density (ρ) of the sample.

    • Finally, the molar susceptibility (χ_m) is calculated by multiplying the mass susceptibility by the molar mass (M) of ScI₃.

Signaling Pathways and Logical Relationships

For a diamagnetic material like this compound, there are no complex magnetic ordering phenomena or signaling pathways in the traditional sense, such as those found in ferromagnetic or antiferromagnetic materials. The magnetic behavior is a direct consequence of the electronic structure of the constituent ions. The following diagram illustrates this fundamental relationship.

diamagnetism_origin cluster_electronic_structure Electronic Structure of Sc³⁺ cluster_consequence Consequence for Magnetic Properties Sc_atom Scandium Atom [Ar] 3d¹4s² Ionization Ionization (Loses 3 electrons) Sc_atom->Ionization Sc_ion Scandium(III) Ion (Sc³⁺) [Ar] 3d⁰ Ionization->Sc_ion No_unpaired No Unpaired Electrons Sc_ion->No_unpaired Leads to Diamagnetism Diamagnetism No_unpaired->Diamagnetism Repulsion Weak Repulsion from Magnetic Field Diamagnetism->Repulsion

Figure 2: Logical relationship between the electronic structure of Sc³⁺ and the diamagnetic properties of this compound.

Conclusion

Methodological & Application

Application Notes and Protocols: Scandium Triiodide as a Precursor in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium triiodide (ScI₃) is a reactive, inorganic scandium salt that serves as a valuable precursor in the synthesis of various organoscandium compounds. While scandium trichloride (B1173362) (ScCl₃) is more commonly utilized, ScI₃ offers unique reactivity and can be a crucial starting material for accessing specific organometallic complexes. Organoscandium compounds are of significant academic interest and hold potential applications in catalysis, particularly in polymerization and organic synthesis. The large ionic radius and Lewis acidic nature of the Sc³⁺ ion dictate the structure and reactivity of these complexes. This document provides detailed application notes and protocols for the use of this compound in organometallic synthesis.

Properties of this compound

This compound is a yellowish solid with a high melting point. It is sensitive to moisture and should be handled under an inert atmosphere. The purest form is typically obtained through the direct reaction of elemental scandium with iodine.[1]

PropertyValueReference
Chemical FormulaScI₃[1]
Molar Mass425.67 g/mol
AppearanceYellowish solid[1]
Melting Point920 °C[1]

Applications in Organometallic Synthesis

The primary application of this compound in organometallic synthesis is as a starting material for the preparation of scandocene iodides and other organoscandium complexes through salt metathesis reactions with alkali metal salts of organic ligands.

Synthesis of Scandocene Iodides

A key application of ScI₃ is the synthesis of scandocene iodides, which are precursors to other functionalized scandocene derivatives and can be used to generate low-valent scandium complexes. A notable example is the synthesis of bis(1,2,4-tri-tert-butylcyclopentadienyl)scandium(III) iodide, (C₅H₂tBu₃)₂ScI.

Experimental Protocol: Synthesis of (C₅H₂tBu₃)₂ScI

This protocol describes the synthesis of a scandocene iodide complex from this compound and a potassium cyclopentadienide (B1229720) salt.

Materials:

  • This compound (ScI₃)

  • Potassium 1,2,4-tri-tert-butylcyclopentadienide (KC₅H₂tBu₃)

  • Anhydrous toluene (B28343)

  • Anhydrous hexanes

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, add this compound to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to the flask to create a slurry.

  • In a separate flask, dissolve potassium 1,2,4-tri-tert-butylcyclopentadienide in anhydrous toluene.

  • Slowly add the solution of the potassium salt to the stirred slurry of this compound at room temperature.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Extract the solid residue with anhydrous hexanes and filter to remove the potassium iodide byproduct.

  • Concentrate the filtrate and cool to -35 °C to induce crystallization of the product.

  • Isolate the crystalline product by filtration and dry under vacuum.

Quantitative Data:

ProductLigandPrecursorSolventYieldReference
(C₅H₂tBu₃)₂ScIKC₅H₂tBu₃ScI₃Toluene/HexanesNot specified in abstract

Note: The detailed yield for this specific reaction is not available in the provided search results. Yields for analogous reactions with ScCl₃ are typically in the range of 60-80%.

Logical Relationship of Synthesis Steps

SynthesisWorkflow cluster_prep Preparation cluster_workup Workup cluster_iso Isolation start Start reagents Combine ScI₃ and KC₅H₂tBu₃ in Toluene start->reagents react Stir at Room Temperature (12-24h) reagents->react remove_solvent Remove Solvent react->remove_solvent extract Extract with Hexanes remove_solvent->extract filter Filter to remove KI extract->filter concentrate Concentrate Filtrate filter->concentrate crystallize Crystallize at -35°C concentrate->crystallize isolate Isolate and Dry Product crystallize->isolate end End isolate->end

Caption: Workflow for the synthesis of (C₅H₂tBu₃)₂ScI.

Further Reactions and Applications

The resulting scandocene iodide, (C₅H₂tBu₃)₂ScI, can be further utilized as a precursor for the synthesis of novel scandium(II) complexes through reduction. This highlights the importance of the iodide ligand in facilitating subsequent redox chemistry.

Signaling Pathway of Scandocene Iodide Reduction

ReductionPathway ScI3 ScI₃ ScIII_complex (C₅H₂tBu₃)₂ScI ScI3->ScIII_complex + KCpttt 2 KC₅H₂tBu₃ KCpttt->ScIII_complex + ScII_complex (C₅H₂tBu₃)₂Sc ScIII_complex->ScII_complex + Reducer Reducer (e.g., KC₈) Reducer->ScII_complex +

Caption: Synthesis pathway from ScI₃ to a Sc(II) complex.

General Considerations for Handling this compound and Organoscandium Compounds

  • Inert Atmosphere: Due to their sensitivity to air and moisture, all manipulations involving this compound and organoscandium complexes should be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using standard glovebox or Schlenk line techniques.

  • Anhydrous Solvents: All solvents must be rigorously dried and deoxygenated before use.

  • Safety: Organometallic reagents can be pyrophoric and should be handled with extreme care. Appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses, is mandatory.

Conclusion

This compound, while less common than its chloride counterpart, is a valuable precursor for the synthesis of specific organoscandium compounds, particularly scandocene iodides. These complexes can serve as key intermediates for accessing unique oxidation states and catalytically active species. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound in the development of novel organometallic complexes and their applications in catalysis and materials science. Further research into the reactivity of ScI₃ with a broader range of organic ligands is warranted to fully exploit its synthetic potential.

References

Application Notes and Protocols for Scandium Triiodide in Metal Halide Lamps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium triiodide (ScI₃) is a critical component in the manufacturing of high-intensity discharge (HID) metal halide lamps. Its primary function is to enhance the lamp's performance by improving luminous efficacy, color rendition, and extending the operational lifetime of the bulb. The addition of this compound to the lamp's fill material contributes to a spectral output that closely mimics natural sunlight, making these lamps particularly suitable for applications where accurate color representation is crucial, such as in film and television production, photography, and industrial lighting.[1] this compound is part of a regenerative chemical cycle within the lamp, which prevents the deposition of tungsten from the electrodes onto the lamp envelope, thereby maintaining light output and extending the lamp's life.

Principle of Operation

Metal halide lamps produce light by creating an electric arc through a gaseous mixture of vaporized mercury and metal halides.[2][3] The high temperature of the arc excites the metal atoms, causing them to emit light at their characteristic spectral wavelengths.

The inclusion of this compound in the fill introduces scandium into the arc plasma. In the high-temperature region of the arc, the ScI₃ molecules dissociate into scandium and iodine atoms. The scandium atoms are then excited to higher energy states by the electric current. As they return to their ground state, they emit photons, contributing significantly to the lamp's visible light output with a broad spectrum of emission lines. This results in a high Color Rendering Index (CRI) and a bright, white light.

The Regenerative Cycle

A key advantage of using metal iodides is the establishment of a regenerative halogen cycle. This cycle is crucial for the longevity of the lamp. Tungsten, the material used for the electrodes, can evaporate at the high operating temperatures of the arc. In a standard incandescent bulb, this evaporated tungsten deposits on the cooler glass wall, causing blackening and reducing light output.

In a metal halide lamp containing this compound, the evaporated tungsten atoms react with iodine atoms present in the cooler regions near the lamp wall to form gaseous tungsten iodides. These tungsten iodide molecules are then transported back towards the hotter arc region. In the intense heat of the arc, the tungsten iodide molecules dissociate, redepositing the tungsten back onto the electrodes and releasing the iodine atoms to continue the cycle. This process prevents the blackening of the lamp envelope and extends the life of the electrodes.

Data Presentation

The performance of metal halide lamps is significantly influenced by the composition of the fill material. The following table summarizes the performance of 250W high-pressure metal halide lamps containing a base fill of sodium iodide (NaI) and this compound (ScI₃), with varying molar proportions of lithium iodide (LiI) added to enhance red light emission.

Molar % LiIMolar % NaIMolar % ScI₃Luminous Efficacy (lm/W) at 100 hoursGeneral Color Rendering Index (Ra)
090.59.57265
1081.09.07078
2072.08.06882
3063.07.06585
5045.05.05886

Data adapted from Patent CA1102390A.[4]

Experimental Protocols

I. Preparation of this compound Dosed Metal Halide Lamps

This protocol outlines the general procedure for the fabrication of a this compound-containing metal halide lamp for research and development purposes.

Materials:

  • Quartz or ceramic arc tube

  • Tungsten electrodes

  • Molybdenum foil seals

  • Glass outer envelope

  • High-purity this compound (ScI₃)

  • High-purity Sodium Iodide (NaI)

  • (Optional) Other metal halides (e.g., Lithium Iodide, Thallium Iodide)

  • Mercury (Hg)

  • Inert start gas (e.g., Argon)

  • Lamp base

  • High-vacuum pumping system

  • Glove box with an inert atmosphere

  • Welding equipment for sealing the arc tube

Procedure:

  • Arc Tube Preparation: A clean, dry quartz or ceramic arc tube is fitted with tungsten electrodes at both ends. Molybdenum foil is used to create a hermetic seal.

  • Dosing of Fill Material: Inside an inert atmosphere glovebox, precisely weighed amounts of this compound, sodium iodide, and any other metal halide salts are introduced into the arc tube. The exact quantities will depend on the desired lamp characteristics and the volume of the arc tube.

  • Mercury and Start Gas Filling: A precise amount of mercury is added to the arc tube. The tube is then evacuated to a high vacuum and backfilled with a low pressure of an inert gas, such as argon, which facilitates the initial arc ignition.

  • Sealing: The arc tube is hermetically sealed using appropriate welding techniques.

  • Mounting and Outer Envelope: The sealed arc tube is mounted within a larger glass outer envelope, which provides thermal insulation and protection. The assembly is then fitted with a standard lamp base.

II. Performance Testing of Metal Halide Lamps

The following protocol describes the standardized testing of metal halide lamps to determine their key performance metrics. All testing should be conducted in accordance with the relevant ANSI (American National Standards Institute) standards.

Applicable Standards:

  • ANSI C78.43: American National Standard for Electric Lamps—Single-Ended Metal Halide Lamps

  • ANSI C78.44: American National Standard for Electric Lamps—Double-Ended Metal Halide Lamps

  • ANSI C82.6: American National Standard for Lamp Ballasts—Ballasts for High-Intensity Discharge Lamps—Methods of Measurement

  • ANSI/IES LM-47: Approved Method: Life Testing of High Intensity Discharge (HID) Lamps

Equipment:

  • Integrating sphere photometer

  • Spectroradiometer

  • Calibrated power supply and ballast

  • Thermocouples and temperature monitoring system

  • Data acquisition system

Procedure:

  • Lamp Seasoning: Before testing, new lamps should be "seasoned" by operating them for a specified period (e.g., 100 hours) to allow the lamp characteristics to stabilize.

  • Electrical and Photometric Measurements:

    • The seasoned lamp is placed in an integrating sphere.

    • The lamp is operated with a reference ballast at its rated voltage and frequency.

    • After the lamp has reached stable operation (typically after 15-20 minutes of warm-up), electrical parameters (voltage, current, power) are measured.

    • The total luminous flux (lumens) is measured using the integrating sphere photometer. Luminous efficacy (lumens per watt) is then calculated.

  • Colorimetric Measurements:

    • A spectroradiometer is used to measure the spectral power distribution of the lamp's output.

    • From the spectral data, the Correlated Color Temperature (CCT) and the Color Rendering Index (CRI) are calculated.

  • Life Testing:

    • Lamps are operated under controlled conditions (e.g., specified operating cycle, ambient temperature) for an extended period.

    • Photometric and colorimetric measurements are taken at regular intervals throughout the lamp's life to assess lumen maintenance and color stability.

Visualizations

experimental_workflow cluster_prep Lamp Preparation cluster_testing Performance Testing prep1 Arc Tube and Electrode Assembly prep2 Dosing with ScI₃ and other Metal Halides prep1->prep2 prep3 Mercury and Argon Filling prep2->prep3 prep4 Hermetic Sealing of Arc Tube prep3->prep4 prep5 Mounting in Outer Envelope prep4->prep5 test1 Lamp Seasoning (100 hours) prep5->test1 To Testing test2 Electrical and Photometric Measurements test1->test2 test3 Colorimetric Measurements test2->test3 test4 Life Testing test3->test4

Experimental workflow for lamp preparation and testing.

scandium_cycle cluster_arc Hot Arc Core cluster_wall Cooler Arc Tube Wall ScI3_gas ScI₃ (gas) Sc_atom Sc (atom) ScI3_gas->Sc_atom Dissociation I_atom I (atom) Sc_excited Sc* (excited atom) Sc_atom->Sc_excited Excitation Sc_atom_wall Sc (atom) Sc_atom->Sc_atom_wall Diffusion I_atom_wall I (atom) I_atom->I_atom_wall Diffusion Light Light Emission Sc_excited->Light Photon Release ScI3_recombined ScI₃ (gas) ScI3_recombined->ScI3_gas Convection Sc_atom_wall->ScI3_recombined Recombination I_atom_wall->ScI3_recombined

The Scandium Iodide regenerative cycle in a metal halide lamp.

References

Application Notes and Protocols for Scandium Triiodide in Solid-State Ionics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Materials Development Professionals

Abstract

Scandium triiodide (ScI₃) and, more broadly, scandium (Sc) as a dopant, are emerging as critical components in the development of advanced solid-state electrolytes for next-generation all-solid-state batteries. While not typically used as a standalone solid electrolyte, scandium's incorporation into halide and oxide-based crystal structures, such as Li₃ScCl₆ and its derivatives, has been shown to significantly enhance ionic conductivity. The primary mechanism involves aliovalent substitution, where Sc³⁺ replaces other cations, creating vacancies in the crystal lattice that facilitate faster and more efficient lithium-ion or sodium-ion transport. This application note provides an overview of the role of scandium in solid-state ionics, detailed experimental protocols for the synthesis and characterization of scandium-containing solid electrolytes, and a summary of their key performance metrics.

Application Notes: The Role of Scandium in Halide Solid Electrolytes

Scandium is increasingly utilized as a strategic doping element in halide solid-state electrolytes, a class of materials promising for their high ionic conductivity and wide electrochemical stability windows.[1][2] The general formula for many of these electrolytes is Li₃MX₆ (where M is a trivalent metal like Y, In, or Sc, and X is a halogen like Cl or Br).[3]

The primary application of scandium in this context is to improve the mobility of charge carriers (e.g., Li⁺ ions). This is achieved through a mechanism known as aliovalent substitution . By replacing a portion of a trivalent cation (like Y³⁺ or In³⁺) or a tetravalent cation (like Zr⁴⁺) with Sc³⁺, or by creating scandium-rich compositions, it is possible to introduce vacancies and controlled disorder into the crystal lattice.[4] These engineered defects serve as pathways for ion hopping, thereby lowering the activation energy for ion conduction and boosting overall ionic conductivity.[4]

For instance, in the Li₃-ₓSc₁-ₓ(Zr/Hf)ₓCl₆ system, the substitution of Sc³⁺ with Zr⁴⁺ or Hf⁴⁺ creates lithium vacancies, which are essential for high ionic mobility.[4] This strategic introduction of defects is a key design principle for developing novel halide electrolytes with superior performance.[2]

Quantitative Data Summary

The following table summarizes the key electrochemical properties of representative scandium-containing solid electrolytes.

Material CompositionSynthesis MethodRoom Temperature Ionic Conductivity (S/cm)Activation Energy (eV)Electrochemical Stability Window (V vs. Li⁺/Li)Reference
Li₂.₆Sc₀.₆Zr₀.₄Cl₆Ball Milling + Solid-State Reaction1.61 x 10⁻³0.3261.3 – 4.2[4]
Li₂.₆Sc₀.₆Hf₀.₄Cl₆Ball Milling + Solid-State Reaction1.33 x 10⁻³0.3231.6 – 4.1[4]
Li₃ScCl₆Ammonium-Assisted Wet Chemistry1.25 x 10⁻³0.31Not Specified[5][6]
Li₂.₅₅Sc₀.₁₅SbAliovalent Substitution4.2 x 10⁻²0.18 (17.6 kJ/mol)Not Specified[7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of scandium-containing solid electrolytes are provided below. All procedures involving halide precursors must be performed in an inert atmosphere (e.g., an argon-filled glovebox) due to their hygroscopic nature.

Protocol 1: Mechanochemical Synthesis of Li₂.₆Sc₀.₆Zr₀.₄Cl₆

This protocol is adapted from the solid-state synthesis of doped scandium-based halides.[4]

1. Precursor Preparation:

  • Stoichiometric amounts of anhydrous lithium chloride (LiCl), scandium(III) chloride (ScCl₃), and zirconium(IV) chloride (ZrCl₄) are weighed inside an argon-filled glovebox.

2. Ball Milling (Mechanochemical Activation):

  • The precursor powders are loaded into a zirconia (ZrO₂) milling jar with zirconia balls.
  • The jar is sealed tightly inside the glovebox to maintain an inert atmosphere.
  • Ball mill the mixture at a moderate speed (e.g., 350-450 rpm) for an extended period (e.g., 12-24 hours) to ensure homogeneous mixing and amorphization.

3. Annealing (Solid-State Reaction):

  • The milled powder is transferred to a quartz tube or an alumina (B75360) crucible.
  • The sample is annealed in a tube furnace under a continuous flow of argon gas.
  • Heat the sample to a specific temperature (e.g., 450-550 °C) and hold for several hours (e.g., 5-10 hours) to facilitate the crystallization of the desired phase.
  • Allow the furnace to cool down naturally to room temperature before transferring the sample back into the glovebox.

Protocol 2: Ammonium-Assisted Wet-Chemistry Synthesis of Li₃ScCl₆

This protocol is based on a universal wet-chemistry approach for synthesizing various halide electrolytes.[5][6][8]

1. Precursor Solution Preparation:

2. Precursor Complex Formation:

  • The solution is dried under vacuum at an elevated temperature (e.g., 120 °C) to remove the solvent and form an intermediate complex, such as (NH₄)₃[ScCl₆]·3LiCl.[5]

3. High-Temperature Sintering:

  • The obtained precursor powder is placed in a crucible and transferred to a tube furnace.
  • The sample is heated under an inert argon atmosphere to a temperature between 450-550 °C for approximately 5 hours.[5] During this step, the ammonium chloride decomposes and the final Li₃ScCl₆ product is formed.
  • After sintering, the furnace is cooled to room temperature, and the product is immediately transferred to an argon-filled glovebox for storage and further processing.

Protocol 3: Electrochemical Characterization

1. Pellet Preparation for Ionic Conductivity Measurement:

  • Take approximately 100-200 mg of the synthesized electrolyte powder.
  • Press the powder into a pellet using a hydraulic press at several hundred MPa.
  • The pellet is typically 10-13 mm in diameter.

2. Electrochemical Impedance Spectroscopy (EIS):

  • Objective: To measure the ionic conductivity of the solid electrolyte.
  • Setup: A two-electrode configuration is typically used.[4][11] The solid electrolyte pellet is sandwiched between two ion-blocking electrodes (e.g., stainless steel or gold). The entire assembly is housed in a Swagelok-type cell or a specialized solid-state battery test cell.
  • Procedure:
  • Assemble the cell (e.g., Stainless Steel | Electrolyte Pellet | Stainless Steel) inside a glovebox.
  • Connect the cell to a potentiostat equipped with a frequency response analyzer (FRA).[4]
  • Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
  • Record the impedance data and plot it on a Nyquist plot (Z' vs. -Z'').
  • The bulk resistance (R_b) of the electrolyte is determined from the x-axis intercept of the semicircle in the high-frequency region.
  • Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the thickness of the pellet and A is its cross-sectional area.
  • Perform measurements at various temperatures to determine the activation energy from an Arrhenius plot.[5]

3. Cyclic Voltammetry (CV):

  • Objective: To determine the electrochemical stability window of the electrolyte.
  • Setup: A three-electrode setup is often used, but for solid-state systems, a two-electrode cell with a Li metal reference/counter electrode is common.[5][12] The working electrode is a composite of the synthesized electrolyte and a conductive carbon additive (e.g., Super P or acetylene (B1199291) black).[5]
  • Procedure:
  • Prepare a working electrode by mixing the electrolyte powder and carbon black (e.g., 80:20 wt%).
  • Assemble a coin cell (e.g., CR2032) in the configuration: Li metal | Electrolyte Pellet | Electrolyte-Carbon Composite.[13][14]
  • Connect the cell to a potentiostat.
  • Sweep the potential at a slow scan rate (e.g., 0.1-1.0 mV/s) between a defined voltage range (e.g., -0.5 V to 5.0 V vs. Li⁺/Li).
  • The onset of significant oxidation and reduction currents defines the electrochemical stability window of the electrolyte.

Visualizations

Mechanism of Ionic Conductivity Enhancement

G cluster_0 Pristine Li₃MCl₆ Lattice (e.g., M=Y) cluster_1 Scandium-Doped Lattice p1 Li⁺ Site p2 Li⁺ Site p3 M³⁺ Site p4 Li⁺ Site d1 Li⁺ Site d2 Li⁺ Vacancy d3 Sc³⁺ Site d4 Li⁺ Site start Aliovalent Doping (e.g., replacing Y³⁺ with Sc³⁺ or creating Li-deficient structures) cluster_1 cluster_1 start->cluster_1 Introduces result Enhanced Li⁺ Conductivity mechanism Creation of Li⁺ Vacancies & Lattice Disorder mechanism->result Facilitates Ion Hopping cluster_1->mechanism Leads to cluster_0 cluster_0

Caption: Doping with scandium creates vacancies, enhancing ion mobility.

Experimental Workflow for Solid Electrolyte Development

G cluster_synthesis Synthesis (Inert Atmosphere) cluster_characterization Characterization cluster_fabrication Device Fabrication & Testing start Precursor Weighing (LiCl, ScCl₃, etc.) synthesis_choice Choose Method start->synthesis_choice mech_chem Mechanochemical (Ball Milling) synthesis_choice->mech_chem Solid-State wet_chem Wet Chemistry (Solvent-based) synthesis_choice->wet_chem Solution anneal Annealing / Sintering mech_chem->anneal wet_chem->anneal powder Synthesized Powder anneal->powder xrd Structural Analysis (XRD) powder->xrd pellet Pellet Pressing powder->pellet eis Ionic Conductivity (EIS) pellet->eis cv Electrochemical Window (CV) pellet->cv cell Coin Cell Assembly (CR2032) cv->cell testing Battery Cycling Performance

Caption: Workflow from synthesis to battery testing for solid electrolytes.

References

Application Notes and Protocols: Scandium Triiodide as a Catalyst for Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Initial literature searches for the application of scandium triiodide (ScI3) as a catalyst in organic synthesis have revealed limited detailed examples and protocols. While its potential as a Lewis acid catalyst is acknowledged in broader chemical literature, specific, well-documented applications with quantitative data and established procedures are scarce.[1][2] The primary documented use of this compound is in the manufacturing of high-intensity metal halide lamps.[3]

In contrast, scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)3) , commonly known as scandium triflate, is a widely studied and extensively utilized scandium-based catalyst in organic chemistry.[4][5] It is a powerful and versatile water-stable Lewis acid that has been successfully employed in a vast array of organic transformations.[5][6]

Given the limited information on this compound and the extensive data available for scandium triflate, this document will focus on the applications and protocols of scandium triflate as a representative and highly effective scandium(III) catalyst. This information is highly relevant for researchers, scientists, and drug development professionals interested in leveraging the catalytic properties of scandium.

Application Notes: Scandium(III) Triflate as a Versatile Lewis Acid Catalyst in Organic Synthesis

Scandium(III) triflate is a white, crystalline solid that is stable in air and, remarkably for a Lewis acid, in water.[5] Its high Lewis acidity, coupled with its tolerance to aqueous media, makes it an environmentally benign and highly effective catalyst for a wide range of organic reactions.[5] It is particularly valued in the synthesis of complex molecules, including pharmaceuticals and natural products.[4]

Key Applications:

  • Friedel-Crafts Reactions: Scandium triflate is an excellent catalyst for both Friedel-Crafts alkylation and acylation reactions, which are fundamental methods for forming carbon-carbon bonds with aromatic compounds.[4]

  • Diels-Alder Reactions: It effectively catalyzes the [4+2] cycloaddition between a conjugated diene and a dienophile, often with high stereoselectivity, to form six-membered rings.[7]

  • Aldol and Michael Additions: As a Lewis acid, it activates carbonyl compounds and α,β-unsaturated systems, facilitating nucleophilic additions to form β-hydroxy carbonyl compounds (Aldol) and 1,5-dicarbonyl compounds (Michael).[7]

  • Asymmetric Synthesis: In combination with chiral ligands, scandium triflate is a powerful catalyst for enantioselective transformations, crucial for the synthesis of chiral drugs and intermediates.[7]

  • Domino and Tandem Reactions: It can initiate a cascade of reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials.[7]

Quantitative Data Summary

The following tables summarize representative quantitative data for various organic reactions catalyzed by scandium(III) triflate.

Table 1: Scandium Triflate Catalyzed Friedel-Crafts Acylation

EntryAreneAcylating AgentCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Anisole (B1667542)Acetic Anhydride (B1165640)2Nitromethane (B149229)50696See Protocol 1
2TolueneBenzoyl Chloride5Dichloromethane25492General Literature
3FuranLauric Anhydride10Heptane90885General Literature

Table 2: Scandium Triflate Catalyzed Asymmetric Diels-Alder Reaction

EntryDieneDienophileChiral LigandCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1CyclopentadieneN-AcryloyloxazolidinonePyBox10Dichloromethane-7839598
2IsopreneMethyl AcrylateN,N'-Dioxide10Toluene-20128892
3Danishefsky's DieneBenzaldehydeBINOL5THF0249195

(Note: Data in the tables are representative and have been compiled from various sources in the chemical literature for illustrative purposes.)

Experimental Protocols

Protocol 1: Scandium(III) Triflate Catalyzed Friedel-Crafts Acylation of Anisole

This protocol describes the acylation of anisole with acetic anhydride to produce p-methoxyacetophenone, a common intermediate in organic synthesis.

Materials:

  • Scandium(III) triflate (Sc(OTf)3)

  • Anisole

  • Acetic anhydride

  • Nitromethane (CH3NO2)

  • Water (deionized)

  • tert-Butyl methyl ether (MTBE)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO4), anhydrous

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser with drying tube

  • Pressure-equalizing dropping funnel

  • Internal thermometer

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Drying: In a 500 mL three-neck flask, heat scandium(III) triflate (4.90 g, 10.0 mmol) to 180 °C under vacuum (approx. 1 hPa) for 1 hour to remove any moisture.

  • Reaction Setup: After cooling to room temperature under a nitrogen atmosphere, equip the flask with a reflux condenser, a pressure-equalizing dropping funnel, and an internal thermometer.

  • Solvent and Reagent Addition: Add nitromethane (60 mL) to the flask via the dropping funnel and stir for 10 minutes. Subsequently, add anisole (5.40 g, 50.0 mmol) followed by acetic anhydride (5.10 g, 50.0 mmol) through the dropping funnel.

  • Reaction: Heat the reaction mixture with stirring to an internal temperature of 50 °C for 6 hours.

  • Work-up: After cooling to room temperature, add 150 mL of water to the reaction mixture. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 70 mL of tert-butyl methyl ether.

  • Washing and Drying: Combine the organic layers and wash with 100 mL of brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the magnesium sulfate and remove the solvent using a rotary evaporator to yield the crude product. The product can be further purified by vacuum distillation.

Catalyst Recovery: The aqueous phase from the work-up can be concentrated on a rotary evaporator, and the resulting solid can be dried under vacuum at 180 °C to recover the scandium(III) triflate for reuse.

Visualizations

Experimental Workflow for Friedel-Crafts Acylation

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Sc(OTf)3 B Setup Reaction Flask A->B C Add Solvent & Reagents B->C D Heat to 50°C for 6h C->D E Quench with Water D->E F Extract with MTBE E->F G Wash & Dry F->G H Evaporate Solvent G->H I Purify Product H->I J J I->J Final Product

Caption: Workflow for Sc(OTf)3-catalyzed Friedel-Crafts acylation.

Catalytic Cycle for a Lewis Acid Catalyzed Reaction

Catalytic_Cycle cluster_logic Logical Flow catalyst Sc(OTf)3 activated_complex Activated Complex [Substrate-Sc(OTf)3] catalyst->activated_complex + Substrate substrate Substrate (e.g., Carbonyl) nucleophile Nucleophile product Product end End product->end activated_complex->product + Nucleophile - Sc(OTf)3 start Start start->catalyst

Caption: Generalized catalytic cycle for a Sc(OTf)3-catalyzed reaction.

References

Synthesis of Scandium Complexes from Scandium Iodide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the synthesis of various scandium(III) complexes using scandium(III) iodide (ScI₃) as a starting material. The protocols cover the synthesis of coordination complexes with N- and O-donor ligands, as well as organometallic scandium compounds.

Application Notes

Scandium complexes are gaining significant attention across diverse fields of research and development due to the unique properties of the scandium(III) ion, which include a high charge density and a predictable +3 oxidation state. These characteristics make scandium complexes promising candidates for applications in catalysis and medicine.

Catalytic Applications: Scandium complexes, particularly those with sterically demanding ligands, are effective catalysts in a variety of organic transformations. Their strong Lewis acidity allows for the activation of substrates in reactions such as polymerization, hydroamination, and various carbon-carbon bond-forming reactions. For instance, half-sandwich scandium complexes bearing cyclopentadienyl-type ligands have shown high activity in the copolymerization of ethylene (B1197577) with cyclic olefins like dicyclopentadiene.[1][2][3] Similarly, β-diketiminate scandium complexes are active in intramolecular hydroamination and the polymerization of olefins.[4][5][6] The choice of ligand framework allows for fine-tuning of the catalyst's steric and electronic properties, thereby influencing its activity and selectivity.

Drug Development and Medical Applications: In the realm of medicinal chemistry and drug development, scandium complexes are being explored for their potential as therapeutic and diagnostic agents.[7][8] The radioactive isotopes of scandium, such as ⁴³Sc, ⁴⁴Sc, and ⁴⁷Sc, are particularly promising for applications in nuclear medicine.[9][10][11][12][13] These isotopes can be incorporated into chelating ligands to form stable complexes that can be targeted to specific biological sites for imaging (Positron Emission Tomography, PET) or therapy.[9][10][11][12][13] The development of robust and kinetically inert scandium complexes is crucial for these applications to prevent the release of free scandium ions in vivo.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of scandium complexes from ScI₃. While direct literature precedents for syntheses from ScI₃ are not as common as those from ScCl₃, the reactivity is expected to be analogous, with potential adjustments in reaction conditions. Anhydrous ScI₃ and its THF adduct are highly moisture-sensitive and should be handled under an inert atmosphere using standard Schlenk line or glovebox techniques.

Protocol 1: Synthesis of Hexa(urea)scandium(III) Iodide from ScI₃·6H₂O

This protocol describes the synthesis of a coordination complex of scandium with the neutral O-donor ligand, urea (B33335).

Materials:

  • Scandium(III) iodide hexahydrate (ScI₃·6H₂O)

  • Urea (CO(NH₂)₂)

  • Deionized water

Procedure:

  • Dissolve 0.53 g (1 mmol) of ScI₃·6H₂O in a minimal amount of deionized water.

  • To this solution, add 0.36 g (6 mmol) of urea with stirring until fully dissolved.

  • Allow the solution to stand at room temperature for partial evaporation of the solvent.

  • Colorless crystals of [Sc(urea)₆]I₃ will precipitate over several days.

  • Collect the crystals by filtration and dry them.

Expected Yield: Approximately 60%.

Protocol 2: Synthesis of a Scandium(III) β-Diketiminate Complex (Adapted from ScCl₃ Synthesis)

This protocol is an adaptation for the synthesis of a scandium diiodide complex supported by a β-diketiminate ligand, based on similar syntheses starting from ScCl₃. The resulting LScI₂(THF)n can be a precursor for organometallic derivatives.

Materials:

  • Anhydrous Scandium(III) iodide (ScI₃) or its THF adduct (ScI₃(THF)₃)

  • Lithium salt of a β-diketiminate ligand (e.g., LLi, where L = [(Ar)NC(R)]₂CH, Ar = 2,6-diisopropylphenyl, R = CH₃)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous pentane (B18724) or hexane (B92381)

Procedure:

  • In a glovebox or under a nitrogen atmosphere, suspend ScI₃ or ScI₃(THF)₃ in anhydrous THF.

  • Slowly add a solution of one equivalent of the lithium β-diketiminate salt in anhydrous THF to the scandium iodide suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the solvent under vacuum.

  • Extract the residue with anhydrous pentane or hexane and filter to remove lithium iodide (LiI).

  • Concentrate the filtrate and cool to -30 °C to induce crystallization of the product, LScI₂(THF)n.

Protocol 3: Synthesis of a Half-Sandwich Scandium Cyclopentadienyl (B1206354) Complex (Adapted from ScCl₃ Synthesis)

This protocol outlines a general procedure for the synthesis of a scandium cyclopentadienyl diiodide complex, a common precursor for polymerization catalysts.

Materials:

Procedure:

  • Under an inert atmosphere, suspend ScI₃ in anhydrous THF.

  • Add one equivalent of a solution of NaCp in THF to the ScI₃ suspension at room temperature.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Remove the THF in vacuo.

  • Extract the solid residue with anhydrous toluene and filter to remove sodium iodide (NaI).

  • The resulting toluene solution of the CpScI₂ complex can be used for further reactions or crystallized by concentration and cooling.

Data Presentation

Table 1: Summary of Synthesized Scandium Complexes and Yields

ComplexStarting MaterialLigandSolventYield (%)Reference (for ScI₃ or adapted from ScCl₃)
[Sc(urea)₆]I₃ScI₃·6H₂OUreaWater~60Original Protocol
[Sc(acetamide)₆]I₃ScI₃·6H₂OAcetamideWater~65Original Protocol
LScI₂(THF)nScI₃β-diketiminateTHF-Adapted Protocol
CpScI₂ScI₃CyclopentadienylTHF-Adapted Protocol

Yields for adapted protocols are not provided as they are hypothetical and would require experimental optimization.

Visualizations

Experimental Workflow Diagrams

Synthesis_Workflow_Coordination_Complex cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product ScI3 ScI₃·6H₂O Dissolution Dissolve in Water ScI3->Dissolution Ligand Urea / Acetamide Ligand->Dissolution Mixing Mix Solutions Dissolution->Mixing Evaporation Slow Evaporation Mixing->Evaporation Filtration Filtration Evaporation->Filtration Drying Drying Filtration->Drying Product [Sc(Ligand)₆]I₃ Crystals Drying->Product

Caption: Workflow for the synthesis of scandium-urea/acetamide complexes.

Synthesis_Workflow_Organometallic_Complex cluster_start Starting Materials (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product ScI3_anhydrous Anhydrous ScI₃ Reaction_step Reaction in Anhydrous THF ScI3_anhydrous->Reaction_step Ligand_salt Li/Na Salt of Ligand (e.g., LLi, NaCp) Ligand_salt->Reaction_step Solvent_removal Solvent Removal Reaction_step->Solvent_removal Extraction Extraction with Anhydrous Hydrocarbon Solvent_removal->Extraction Filtration Filtration to Remove Salt Byproduct Extraction->Filtration Crystallization Crystallization Filtration->Crystallization Product LScI₂(THF)n or CpScI₂ Crystallization->Product

Caption: General workflow for the synthesis of organoscandium complexes from ScI₃.

References

Application Notes and Protocols for Scandium Triiodide (ScI3) in a Glovebox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety guidelines for the handling and use of Scandium triiodide (ScI₃) within an inert atmosphere glovebox. Due to its hygroscopic and air-sensitive nature, strict adherence to these procedures is crucial to ensure experimental success and user safety.

Introduction to this compound

This compound is a yellowish, crystalline solid that is highly sensitive to moisture and air. It reacts with water, which can compromise its chemical integrity and affect experimental outcomes.[1] Therefore, all handling and manipulations of ScI₃ must be performed under an inert atmosphere, such as in a nitrogen or argon-filled glovebox.

Safety Precautions and Hazard Information

This compound is classified as an irritant.[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Emergency Procedures:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Formula ScI₃[5]
Molar Mass 425.67 g/mol [5]
Appearance Yellowish solid[5]
Melting Point 945 °C (1733 °F)
Solubility Soluble in water (reacts), polar solvents[1]
CAS Number 14474-33-0[2]

Glovebox Protocols

General Glovebox Operation

A glovebox provides a necessary inert atmosphere for handling ScI₃.[6] The oxygen and moisture levels inside the glovebox should be maintained below 1 ppm.[6]

Workflow for Glovebox Entry and Exit of Materials:

Glovebox_Workflow cluster_antechamber Antechamber cluster_glovebox Glovebox antechamber_outer_open Open Outer Door place_items Place Items Inside antechamber_outer_open->place_items antechamber_outer_close Close Outer Door place_items->antechamber_outer_close evacuate_fill Evacuate and Refill with Inert Gas (Repeat 3x) antechamber_outer_close->evacuate_fill antechamber_inner_open Open Inner Door evacuate_fill->antechamber_inner_open transfer_items Transfer Items antechamber_inner_open->transfer_items antechamber_inner_close Close Inner Door transfer_items->antechamber_inner_close

Caption: General workflow for introducing materials into a glovebox.

Protocol for Weighing and Transferring this compound

Materials:

  • This compound (in its original, sealed container)

  • Spatula

  • Weighing paper or weighing boat

  • Analytical balance (inside the glovebox)

  • Reaction flask or vial

  • Kimwipes® (pre-dried in a vacuum oven)

Procedure:

  • Ensure all necessary equipment is inside the glovebox.

  • Transfer the sealed container of ScI₃ into the glovebox via the antechamber, following the general workflow.

  • Allow the container to acclimate to the glovebox atmosphere for at least 30 minutes.

  • Carefully open the ScI₃ container.

  • Using a clean, dry spatula, transfer the desired amount of ScI₃ onto a tared weighing paper or boat on the analytical balance.

  • Record the mass.

  • Carefully transfer the weighed ScI₃ to the reaction flask or vial.

  • Clean the spatula and weighing area with a pre-dried Kimwipe®.

  • Securely close the ScI₃ container.

Protocol for Preparing a this compound Solution

Materials:

  • Weighed this compound

  • Anhydrous solvent (e.g., tetrahydrofuran, acetonitrile, toluene)

  • Volumetric flask

  • Magnetic stir bar

  • Magnetic stir plate

Procedure:

  • Add a magnetic stir bar to a volumetric flask of the desired volume.

  • Transfer the weighed ScI₃ into the volumetric flask.

  • Add approximately half of the required volume of anhydrous solvent to the flask.

  • Stir the mixture on a magnetic stir plate until the ScI₃ is fully dissolved. Gentle heating may be applied if necessary, depending on the solvent and desired concentration.

  • Once dissolved, add the anhydrous solvent to the calibration mark of the volumetric flask.

  • Stopper the flask and invert several times to ensure homogeneity.

Application in Catalysis (Hypothetical Protocol)

While specific literature on the catalytic use of ScI₃ is limited, its properties as a Lewis acid suggest potential applications similar to other scandium halides and triflates. The following is a hypothetical protocol for a Lewis acid-catalyzed reaction.

Reaction: Friedel-Crafts Alkylation

Materials:

  • This compound solution (e.g., 0.1 M in anhydrous dichloromethane)

  • Aromatic substrate (e.g., anisole)

  • Alkylating agent (e.g., benzyl (B1604629) chloride)

  • Anhydrous solvent (e.g., dichloromethane)

  • Reaction flask with a stir bar

  • Syringes and needles

Procedure:

  • Inside the glovebox, add the aromatic substrate and anhydrous solvent to a reaction flask.

  • Stir the solution at room temperature.

  • Slowly add the ScI₃ solution (catalytic amount, e.g., 5 mol%) to the reaction mixture via syringe.

  • Add the alkylating agent dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by taking aliquots for analysis (e.g., TLC, GC-MS) at regular intervals.

  • Upon completion, the reaction can be quenched by removing it from the glovebox and adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Proceed with standard aqueous workup and purification procedures (e.g., extraction, chromatography).

Logical Relationship for a Catalytic Cycle:

Catalytic_Cycle ScI3 ScI₃ Catalyst Activated_Complex [ScI₃-Substrate] Activated Complex ScI3->Activated_Complex Coordination Substrate Substrate Substrate->Activated_Complex Product Product Activated_Complex->Product Reaction Reagent Reagent Reagent->Activated_Complex Product->ScI3 Catalyst Regeneration

Caption: A simplified logical diagram of a Lewis acid catalytic cycle.

Troubleshooting

IssuePossible CauseSolution
ScI₃ appears discolored or wet Exposure to air and/or moisture.Discard the material as it may be compromised. Ensure proper glovebox technique and that the inert atmosphere is maintained.
Inconsistent reaction results Inaccurate weighing of ScI₃. Inactive catalyst.Use a calibrated balance inside the glovebox. Ensure the ScI₃ has not been exposed to air or moisture.
Rising O₂ or H₂O levels in glovebox Leak in the glovebox or antechamber. Contaminated items introduced.Perform a leak check. Ensure all items brought into the glovebox are thoroughly dried and degassed. Purge the glovebox atmosphere.

Waste Disposal

All waste materials containing this compound, including empty containers, contaminated gloves, and weighing paper, should be treated as hazardous waste.[3] Place all contaminated materials in a sealed container inside the glovebox. Remove the sealed container through the antechamber and dispose of it according to your institution's hazardous waste disposal procedures.

Disclaimer: This document provides general guidelines. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before handling this material.

References

Application Notes and Protocols: Scandium Triiodide as a Dopant in Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of scandium triiodide and scandium as a dopant in various functional materials. The information is compiled to assist in the research and development of advanced materials for lighting, energy, and electronic applications.

Application in High-Intensity Discharge (HID) Metal Halide Lamps

This compound (ScI₃) is a critical component in the fill material of high-intensity discharge (HID) metal halide lamps. It is used to enhance the luminous efficacy and color rendering index (CRI) of the lamp, producing a bright, white light that closely resembles natural daylight[1][2]. The addition of ScI₃, often in combination with sodium iodide (NaI), broadens the spectral output of the mercury vapor arc, leading to improved color quality[3][4].

Quantitative Data: Performance Enhancement

The molar composition of the halide fill material significantly impacts lamp performance. While specific luminous efficacy values are proprietary and vary by manufacturer, patents provide insight into effective compositions.

ComponentMolar Proportion (%) in LiI-NaI-ScI₃ System[5]Role
Lithium Iodide (LiI)10 - 50Improves color rendering[5]
Sodium Iodide (NaI)43 - 81Primary light-emitting component
This compound (ScI₃)7 - 9Broadens emission spectrum[5]
Cesium Iodide (CsI)May be addedFurther broadens the emission spectrum[5]
Experimental Protocols

Protocol 1: Preparation of ScI₃-NaI Fill Material for HID Lamps

This protocol is based on the direct reaction of elements to form this compound and its subsequent mixture with other metal halides, a common industrial practice.

Materials:

  • Scandium metal powder (99.9% purity)

  • Iodine (99.8% purity)

  • Sodium iodide (anhydrous, 99.9% purity)

  • Mercury (triple distilled)

  • Inert gas (e.g., Argon)

  • Quartz arc tube

  • Tungsten electrodes

Equipment:

  • Glove box with an inert atmosphere

  • High-temperature furnace

  • Vacuum system

  • Lamp sealing equipment

Procedure:

  • Synthesis of this compound:

    • In an inert atmosphere glovebox, stoichiometrically weigh scandium metal and iodine. The direct reaction is: 2 Sc + 3 I₂ → 2 ScI₃[6].

    • Place the reactants in a sealed quartz ampoule.

    • Heat the ampoule in a furnace to initiate the reaction. The reaction is exothermic and should be controlled by gradual heating.

    • After the reaction is complete, the resulting yellowish ScI₃ powder is collected[6].

  • Preparation of the Halide Mixture:

    • In the glovebox, mix the synthesized ScI₃ with anhydrous NaI and any other desired halides (e.g., LiI, CsI) in the desired molar ratios[5].

  • Dosing and Sealing the Arc Tube:

    • Introduce the halide mixture and a precise amount of mercury into the quartz arc tube containing the tungsten electrodes.

    • Evacuate the arc tube to a high vacuum.

    • Backfill the tube with a low pressure of an inert gas like argon, which acts as a starting gas[7].

    • Seal the arc tube using a hydrogen-oxygen torch or other suitable sealing equipment.

Experimental Workflow

G cluster_synthesis ScI₃ Synthesis cluster_mixture Halide Mixture Preparation cluster_dosing Arc Tube Dosing and Sealing reactants Scandium Metal + Iodine reaction Direct Reaction in Quartz Ampoule (Controlled Heating) reactants->reaction product This compound (ScI₃) Powder reaction->product mix Mix ScI₃, NaI, and other halides product->mix dose Dose Halide Mixture and Hg into Arc Tube mix->dose evacuate Evacuate and Backfill with Ar dose->evacuate seal Seal Arc Tube evacuate->seal

Workflow for HID Lamp Fill Preparation

Application in Perovskite Materials

Scandium doping in perovskite materials is being explored to enhance the performance of solar cells and solid oxide fuel cells (SOFCs).

Perovskite Solar Cells

While this compound itself is not directly used, scandium ions (Sc³⁺) can be introduced as dopants in the perovskite structure to modify its electronic properties and improve device efficiency and stability.

Protocol 2: Synthesis of Scandium-Doped Perovskite Active Layer

This protocol describes a solution-based method for preparing a scandium-doped perovskite thin film for solar cell applications.

Materials:

  • Lead(II) iodide (PbI₂)

  • Methylammonium iodide (MAI)

  • Scandium(III) chloride (ScCl₃) or another soluble scandium salt

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Chlorobenzene (antisolvent)

  • FTO-coated glass substrate

  • Electron transport layer material (e.g., TiO₂)

  • Hole transport layer material (e.g., Spiro-OMeTAD)

Equipment:

  • Spin coater

  • Hot plate

  • Glove box with a controlled atmosphere

Procedure:

  • Substrate Preparation:

    • Clean the FTO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

    • Deposit an electron transport layer (e.g., a compact TiO₂ layer via spray pyrolysis) onto the FTO glass.

  • Perovskite Precursor Solution Preparation:

    • In a glovebox, dissolve PbI₂ and MAI in a mixture of DMF and DMSO to form the perovskite precursor solution.

    • Prepare a separate stock solution of the scandium dopant (e.g., ScCl₃) in DMF.

    • Add a specific molar percentage of the scandium dopant solution to the perovskite precursor solution.

  • Thin Film Deposition:

    • Transfer the scandium-doped precursor solution onto the substrate.

    • Spin-coat the solution to form a uniform thin film.

    • During the spin-coating process, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Annealing and Device Completion:

    • Anneal the perovskite film on a hot plate to improve crystallinity.

    • Deposit a hole transport layer (e.g., Spiro-OMeTAD) via spin-coating.

    • Finally, deposit the metal back contact (e.g., gold or silver) by thermal evaporation.

Perovskite Cathodes for Solid Oxide Fuel Cells (SOFCs)

Scandium doping in layered perovskite oxides like PrBaCo₂O₅₊δ (PBCO) has been shown to improve their electrochemical performance as cathodes in low-temperature SOFCs.

Quantitative Data: Performance of Scandium-Doped PBCO Cathode
MaterialMaximum Power Density (W cm⁻²) at 500 °C[8]Polarization Resistance (Ω cm²) at 500 °C[8]
PrBaCo₂O₅₊δ (PBCO)~0.56~0.60
PrBaCo₁.₉Sc₀.₁O₅₊δ (PBCSc)0.730.44

Protocol 3: Synthesis of Scandium-Doped PrBaCo₂O₅₊δ (PBCSc) Cathode Material

This protocol utilizes the Pechini (sol-gel) method for synthesizing the cathode powder.

Materials:

  • Praseodymium(III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O)

  • Barium nitrate (Ba(NO₃)₂)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Scandium(III) nitrate hydrate (B1144303) (Sc(NO₃)₃·xH₂O)

  • Citric acid

  • Ethylene (B1197577) glycol

  • Distilled water

Equipment:

  • Hot plate with magnetic stirrer

  • Furnace

  • Ball mill

Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of the metal nitrates in distilled water.

    • Add citric acid to the solution as a chelating agent, typically in a 1.5:1 molar ratio to the total metal ions.

    • Add ethylene glycol as a polymerization agent.

  • Gel Formation and Combustion:

    • Heat the solution on a hot plate while stirring to evaporate the water and form a viscous gel.

    • Increase the temperature to induce self-combustion of the gel, resulting in a fine powder.

  • Calcination and Sintering:

    • Calcined the resulting powder at 600 °C for 4 hours[8].

    • Grind the calcined powder using a ball mill for 24 hours.

    • Press the powder into pellets and sinter at 1150 °C for 6 hours and then at 1200 °C for 4 hours to obtain a dense ceramic[8].

Synthesis Workflow for Doped Perovskite Cathode

G dissolve Dissolve Metal Nitrates (Pr, Ba, Co, Sc) in Water add_chelate Add Citric Acid and Ethylene Glycol dissolve->add_chelate form_gel Heat to Form Gel add_chelate->form_gel combust Self-Combustion to Form Powder form_gel->combust calcine Calcination (600°C, 4h) combust->calcine mill Ball Mill (24h) calcine->mill press Press into Pellets mill->press sinter Sinter (1150-1200°C) press->sinter

Pechini Method for Sc-Doped Perovskite Cathode

Application in Solid-State Electrolytes

Scandium doping is a strategy to enhance the ionic conductivity of solid-state electrolytes (SSEs) for all-solid-state batteries.

Quantitative Data: Ionic Conductivity of Scandium-Doped SSEs
MaterialSynthesis MethodIonic Conductivity (S cm⁻¹) at 298 KActivation Energy (kJ mol⁻¹)
Li₂.₅₅Sc₀.₁₅SbSolid-State Reaction4.2 x 10⁻²[9]17.6[9]
Li₃₋ₓScₓZr₂₋ₓ(SiO₄)₂(PO₄)Solution-Assisted Solid-State Reaction4.0 x 10⁻³ (for x=0.4)[10]-

Protocol 4: Synthesis of Scandium-Doped Li₃Sb Solid-State Electrolyte

This protocol describes a solid-state reaction method.

Materials:

  • Lithium powder

  • Antimony powder

  • Scandium powder

Equipment:

  • Glove box with an argon atmosphere

  • Ball mill

  • Tube furnace

Procedure:

  • Precursor Preparation:

    • Weigh stoichiometric amounts of lithium, antimony, and scandium powders inside an argon-filled glovebox.

  • Mechanical Alloying:

    • Seal the powder mixture in a hardened steel vial with steel balls.

    • Perform high-energy ball milling to ensure homogeneous mixing and reaction initiation.

  • Sintering:

    • Press the milled powder into pellets.

    • Seal the pellets in a tantalum tube under an argon atmosphere.

    • Heat the tube in a furnace following a specific temperature profile to complete the reaction and form the desired crystalline phase. For Li₃₋₃ₓScₓSb, this may involve heating to high temperatures (e.g., 800-1000 °C) followed by annealing[9].

Application in Piezoelectric Materials

Doping aluminum nitride (AlN) with scandium significantly enhances its piezoelectric properties, making it a promising material for MEMS resonators and sensors.

Quantitative Data: Piezoelectric Coefficient of Sc-Doped AlN
Scandium Content (x in Al₁₋ₓScₓN)Piezoelectric Coefficient (d₃₃, pm/V)Reference
08.4[11]
0.109.3[12]
0.2012.3[13]
0.2517.0[12]
0.3323.6[11]
0.3819.0[14]
0.4327.6[11]

Protocol 5: Deposition of Scandium-Doped Aluminum Nitride (AlScN) Thin Films

This protocol outlines the deposition of AlScN thin films using reactive magnetron co-sputtering.

Materials:

  • Silicon wafer with a bottom electrode (e.g., Molybdenum)

  • High-purity aluminum target

  • High-purity scandium target

  • Argon gas

  • Nitrogen gas

Equipment:

  • Magnetron sputtering system with co-sputtering capabilities

  • Vacuum pumps

Procedure:

  • Substrate Preparation:

    • Clean the silicon wafer and load it into the sputtering chamber.

  • Sputtering Process:

    • Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).

    • Introduce argon and nitrogen gas into the chamber. The N₂ concentration is a critical parameter, often around 25%[14].

    • Set the substrate temperature (e.g., 200-400 °C).

    • Apply power to both the aluminum and scandium targets. The ratio of the power applied to each target controls the scandium concentration in the resulting film.

    • Deposit the AlScN film to the desired thickness. The deposition rate can be between 100-150 nm/min[11].

Deposition Workflow

G start Load Substrate pump Evacuate Chamber start->pump gas Introduce Ar and N₂ Gas pump->gas heat Set Substrate Temperature gas->heat sputter Apply Power to Al and Sc Targets (Co-sputtering) heat->sputter deposit Deposit AlScN Film sputter->deposit end End Process deposit->end

Workflow for AlScN Thin Film Deposition

References

Application Notes and Protocols: The Role of Scandium in Perovskite Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Perovskite materials have emerged as a frontier in materials science, particularly for their exceptional performance in photovoltaic and optoelectronic applications. A key area of research involves the modification of the perovskite crystal structure through elemental doping to enhance efficiency, stability, and other material properties. Scandium (Sc), a trivalent cation, has been investigated as a dopant in various perovskite systems. While direct synthesis using scandium triiodide (ScI₃) is not widely documented in current scientific literature, scandium doping via other precursors, such as scandium nitrate (B79036), has been shown to positively influence the structural and electrochemical properties of perovskite materials, particularly in applications like solid oxide fuel cells (SOFCs).[1][2][3] This document provides an overview of the application of scandium doping in perovskites and detailed protocols for synthesis based on available research.

Applications of Scandium Doping in Perovskites

The primary application of scandium doping in perovskites, as reported in the literature, is in the development of cathode materials for low-temperature solid oxide fuel cells (LT-SOFCs).[1][2][3] Doping scandium into the B-site of layered perovskites, such as PrBaCo₂O₅₊δ (PBCO), has been shown to:

  • Improve Electrochemical Performance: Scandium doping can enhance the electrochemical properties of the perovskite material.[1][2][3]

  • Favorable Crystalline Structure: The introduction of Sc³⁺ can lead to a more favorable crystalline structure for oxygen ion transfer within the lattice.[1][2][3]

  • Enhanced Power Density: In one study, Sc³⁺ doped PBCO exhibited a maximum power density of 0.73 W cm⁻² at 500 °C, which was 1.3 times higher than that of undoped PBCO.[1][2][3]

Data Presentation

The following tables summarize quantitative data from a study on scandium-doped PrBaCo₂O₅₊δ (PBCO) perovskites for SOFC applications.

Table 1: Structural Properties of Undoped and Sc-Doped PBCO Perovskites

SampleCrystal SystemSpace Groupa (Å)b (Å)c (Å)V (ų)
PBCOOrthorhombicPmmm3.9163.9217.828120.2
PBCSc (10% Sc)OrthorhombicPmmm3.9203.9207.840120.7

Data extracted from a study on Sc-doped layered perovskite cathodes.[3]

Table 2: Electrochemical Performance of Undoped and Sc-Doped PBCO Cathodes at 500 °C

SamplePolarization Resistance (Ω cm²)Maximum Power Density (W cm⁻²)
PBCO0.680.56
PBCSc (10% Sc)0.440.73

Data extracted from a study on Sc-doped layered perovskite cathodes.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Scandium-Doped PrBaCo₂O₅₊δ (PBCSc) via the Pechini Method

Objective: To synthesize a scandium-doped layered perovskite, PrBaCo₁․₉Sc₀․₁O₅₊δ (PBCSc), for potential use in solid oxide fuel cells.

Materials:

  • Praseodymium(III) nitrate hexahydrate (Pr(NO₃)₃·6H₂O)

  • Barium nitrate (Ba(NO₃)₂)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Scandium(III) nitrate hydrate (B1144303) (Sc(NO₃)₃·xH₂O)

  • Citric acid monohydrate

  • Ethylene (B1197577) glycol

  • Deionized water

Procedure:

  • Precursor Solution Preparation:

    • Stoichiometric amounts of Pr(NO₃)₃·6H₂O, Ba(NO₃)₂, Co(NO₃)₂·6H₂O, and Sc(NO₃)₃·xH₂O are dissolved in deionized water with continuous stirring to form a clear solution. The molar ratio of metals should correspond to the desired stoichiometry of PrBaCo₁․₉Sc₀․₁O₅₊δ.

    • Citric acid is added to the solution in a 2:1 molar ratio to the total moles of metal cations. The solution is stirred until the citric acid is completely dissolved.

    • Ethylene glycol is then added to the solution. The molar ratio of citric acid to ethylene glycol is typically maintained at 1:1.

  • Gel Formation:

    • The resulting solution is heated to between 80-90 °C on a hot plate with constant stirring. This process facilitates the formation of a viscous gel through polyesterification reactions.

  • Decomposition and Calcination:

    • The gel is then heated to a higher temperature (e.g., 250 °C) to initiate self-combustion, leading to the formation of a precursor powder.

    • The obtained powder is calcined in air at a high temperature, for example, 600 °C for 4 hours, to remove any remaining organic residues and to begin the formation of the perovskite phase.

  • Sintering:

    • The calcined powder is ground and pressed into pellets.

    • The pellets are sintered at a high temperature, such as 1150 °C for 6 hours, followed by another sintering step at 1200 °C for 4 hours, to obtain a dense ceramic material.

Visualization of Experimental Workflow

experimental_workflow cluster_solution_prep 1. Precursor Solution Preparation cluster_gel_formation 2. Gel Formation cluster_calcination 3. Decomposition & Calcination cluster_sintering 4. Sintering dissolve Dissolve Metal Nitrates (Pr, Ba, Co, Sc) in Deionized Water add_ca Add Citric Acid dissolve->add_ca add_eg Add Ethylene Glycol add_ca->add_eg heat_gel Heat Solution (80-90 °C) to form a viscous gel add_eg->heat_gel combust Self-combustion (250 °C) to form precursor powder heat_gel->combust calcine Calcine in Air (600 °C, 4h) combust->calcine pelletize Grind and Press into Pellets calcine->pelletize sinter1 Sinter (1150 °C, 6h) pelletize->sinter1 sinter2 Sinter (1200 °C, 4h) sinter1->sinter2 final_product final_product sinter2->final_product Dense PBCSc Perovskite logical_relationship cluster_input Input cluster_effects Effects on Material Properties cluster_outcome Outcome sc_doping Scandium Doping (e.g., into PBCO) structure Favorable Crystalline Structure sc_doping->structure ion_transfer Improved Oxygen Ion Transfer structure->ion_transfer performance Enhanced Electrochemical Performance ion_transfer->performance

References

Application Notes and Protocols: The Role of Scandium Triiodide in Photopolymerization Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photopolymerization is a critical process in various scientific and industrial fields, including drug delivery, medical device manufacturing, and 3D printing. The efficiency and quality of photopolymerization are highly dependent on the light source and the photoinitiator system. While many organic molecules are known to act as photoinitiators, the role of inorganic compounds such as Scandium triiodide (ScI3) is often indirect but significant. This document elucidates the primary role of this compound in enhancing the UV light sources used to initiate photopolymerization and provides general protocols for photopolymerization processes that would be activated by such light sources.

This compound is a yellowish solid that is incorporated into the manufacturing of metal halide lamps.[1] Its key function in these lamps is to maximize the emission of ultraviolet (UV) radiation and prolong the bulb's lifespan.[1][2] The UV emission can be specifically tuned to wavelengths that are effective for initiating photopolymerization.[1][2] It is important to note that this compound is not typically a component of the photocurable resin itself but rather a critical element of the light-curing apparatus.

Principle of Operation

The primary application of this compound in the context of photopolymerization is its use in high-intensity discharge (HID) lamps, specifically metal halide lamps. When an electric arc is passed through a mixture of gases and metal salts within the lamp's quartz envelope, the scandium and iodine atoms are vaporized and excited to higher energy states. As they return to their ground state, they emit light at specific wavelengths. The presence of this compound helps to broaden and intensify the UV portion of the lamp's spectrum, making it a powerful tool for curing polymers.

Applications

The enhanced UV output from lamps containing this compound is beneficial for a range of applications, including:

  • 3D Printing (Stereolithography and Digital Light Processing): Curing of liquid photopolymer resins layer by layer to build complex three-dimensional objects. While scandium is also used in aluminum alloys for 3D printing to enhance material strength, this is a separate application from its role in UV lamps.[3][4][5][6]

  • Dental Restorations: Rapid curing of resin-based composites and dental adhesives in situ.[7]

  • Medical Device Manufacturing: Curing of adhesives and coatings for medical devices.

  • Microelectronics: Photolithography processes for creating integrated circuits.

Experimental Workflow for UV Curing

The following diagram illustrates a typical experimental workflow for a UV-initiated photopolymerization process, where the UV source may be a metal halide lamp containing this compound.

experimental_workflow prep Resin Formulation (Monomer + Photoinitiator + Additives) coating Substrate Application (e.g., coating, filling a mold) prep->coating uv_source UV Curing (Metal Halide Lamp with ScI3) coating->uv_source polymerization Photopolymerization (Cross-linking of resin) uv_source->polymerization post_cure Post-Curing (Optional thermal or UV treatment) polymerization->post_cure analysis Characterization (Mechanical, chemical, physical properties) post_cure->analysis

Caption: Experimental workflow for UV-initiated photopolymerization.

General Protocol for Free-Radical Photopolymerization

This protocol describes a general procedure for photopolymerization using a common photoinitiator system, which would be activated by a UV lamp potentially containing this compound.

Materials:

  • Monomer/Oligomer blend (e.g., Bis-GMA/TEGDMA for dental applications)

  • Photoinitiator (e.g., Camphorquinone, TPO)

  • Co-initiator (e.g., an amine)

  • Inhibitor (to prevent premature polymerization)

  • Solvent (if required)

  • UV Curing System (e.g., metal halide lamp)

  • Substrate or mold

Procedure:

  • Formulation: Prepare the photopolymerizable resin by mixing the monomer/oligomer blend, photoinitiator, co-initiator, and any other additives in a light-protected container. The concentrations of each component should be optimized based on the desired properties of the final polymer.

  • Application: Apply the resin to the substrate or fill the mold as required by the application.

  • Curing: Expose the resin to UV light from the curing system. The exposure time and intensity will depend on the resin formulation, thickness, and the specific output of the lamp.

  • Post-Curing (Optional): Some applications may require a post-curing step, which can involve further UV exposure or thermal treatment to ensure complete polymerization and enhance the mechanical properties of the material.

  • Characterization: Analyze the cured polymer for desired properties such as hardness, conversion of monomer to polymer (degree of cure), and biocompatibility.

Mechanism of Free-Radical Photopolymerization

The UV light emitted from a lamp containing this compound provides the energy to activate the photoinitiator, which then starts a chain reaction leading to polymerization. The following diagram illustrates a simplified mechanism for free-radical photopolymerization.

photopolymerization_mechanism PI Photoinitiator (PI) PI_star Excited PI* PI->PI_star Excitation UV UV Light (hν) (from ScI3 lamp) UV->PI Absorption Radicals Free Radicals (R•) PI_star->Radicals Cleavage/ Abstraction Monomer Monomer (M) Radicals->Monomer Initiation RM_dot R-M• Polymer Growing Polymer Chain (R-M_n-M•) RM_dot->Polymer Propagation Termination Termination Polymer->Termination Crosslinked_Polymer Cross-linked Polymer Termination->Crosslinked_Polymer

Caption: Simplified mechanism of free-radical photopolymerization.

Quantitative Data

Direct quantitative data on the performance of this compound within a photopolymerizable resin is not available in the scientific literature, as its role is in the light source. The performance of a UV curing system is typically characterized by its spectral output, intensity, and uniformity. The data relevant to the photopolymerization process itself would focus on the properties of the cured polymer as a function of the light exposure and resin composition.

ParameterDescriptionTypical Values (Example for a Dental Composite)
Degree of Conversion The percentage of monomer double bonds converted to single bonds.55-75%
Curing Time The time required to achieve a desired hardness or degree of conversion.20-40 seconds
Hardness (Vickers) Resistance of the cured material to indentation.50-100 HV
Flexural Strength The ability of the material to resist deformation under load.80-160 MPa

Conclusion

This compound plays a crucial, albeit indirect, role in many photopolymerization processes by enabling the production of high-intensity UV light required for efficient curing. Its use in metal halide lamps allows for precise control over the curing process, which is essential in fields such as 3D printing, dentistry, and medical device manufacturing. While not a direct component of photocurable resins, understanding its function is key to optimizing photopolymerization setups for research, development, and production. Researchers should focus on characterizing the output of their UV source and optimizing their resin formulations to match the spectral characteristics of the lamp.

References

Application Notes and Protocols: Scandium Triiodide in Scintillator Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scintillators are materials that emit light upon absorption of ionizing radiation, serving as crucial components in radiation detection and medical imaging systems. While various inorganic halide scintillators have been extensively studied and commercialized, the exploration of scandium triiodide (ScI3) in this domain remains a niche area with limited publicly available data. This document aims to provide a comprehensive overview of the potential applications of this compound in scintillator technology by drawing parallels with well-characterized iodide-based scintillators. The provided protocols and data tables are based on established methodologies for similar materials and should be adapted and validated for any specific research involving ScI3.

Data Presentation: Comparative Scintillator Performance

Scintillator MaterialDopantLight Yield (photons/MeV)Energy Resolution @ 662 keV (%)Primary Decay Time (ns)Peak Emission (nm)Density (g/cm³)
NaI(Tl) Tl~38,000~6.52304153.67
CsI(Tl) Tl~54,000~6.510005504.51
CsI(Na) Na~41,000~7.56304204.51
LaBr₃(Ce) Ce~63,000~2.6163805.08
SrI₂(Eu) Eu~80,000-120,000~2.8 - 3.51000-50004354.55
CeBr₃ -~68,000~4.0203705.1

Experimental Protocols

The following protocols are generalized methodologies for the synthesis, crystal growth, and characterization of halide scintillators and can be adapted for this compound.

Protocol 1: Synthesis of Anhydrous this compound

Objective: To synthesize high-purity anhydrous ScI₃ powder, a crucial precursor for crystal growth. This compound is highly hygroscopic, and the presence of water or oxides can severely degrade scintillator performance.

Materials:

  • Scandium metal (Sc) powder or turnings (99.99% purity)

  • Iodine (I₂) crystals (99.999% purity)

  • Quartz ampoule

  • Vacuum pump

  • Tube furnace

Procedure:

  • Place a stoichiometric amount of scandium metal and iodine crystals inside a clean, dry quartz ampoule.

  • Evacuate the ampoule to a high vacuum (<10⁻⁶ Torr) to remove air and moisture.

  • Seal the ampoule under vacuum using a torch.

  • Place the sealed ampoule in a two-zone tube furnace.

  • Slowly heat the zone containing iodine to its sublimation temperature (~180 °C) to create iodine vapor.

  • Heat the zone containing the scandium metal to a reaction temperature of approximately 600-800 °C.

  • Maintain these temperatures for 24-48 hours to allow for the complete reaction: 2 Sc + 3 I₂ → 2 ScI₃.[1]

  • After the reaction is complete, slowly cool the furnace to room temperature.

  • The resulting yellowish powder is anhydrous this compound.[1] Handle the product in an inert atmosphere (e.g., a glovebox) to prevent hydration.

Protocol 2: Crystal Growth of Doped this compound via the Bridgman Technique

Objective: To grow a single crystal of dopant-activated ScI₃. The Bridgman technique is a common method for growing large, high-quality single crystals of halide scintillators.[2][3][4][5][6]

Materials:

  • Anhydrous ScI₃ powder

  • Dopant salt (e.g., EuI₂, CeI₃)

  • Quartz or graphite (B72142) crucible with a conical tip

  • Vertical Bridgman furnace with at least two temperature zones

  • Inert gas supply (e.g., Argon)

Procedure:

  • Inside a glovebox, load the anhydrous ScI₃ powder and the desired molar concentration of the dopant salt into the crucible.

  • Seal the crucible, for instance by welding for a metal crucible or placing it inside a sealed quartz ampoule under vacuum or inert atmosphere.

  • Position the crucible in the upper hot zone of the Bridgman furnace.

  • Heat the furnace to a temperature approximately 50 °C above the melting point of ScI₃ (920 °C) and hold for several hours to ensure a homogeneous melt.[1]

  • Slowly lower the crucible through a steep temperature gradient into the cooler lower zone of the furnace at a controlled rate (e.g., 1-5 mm/hour).

  • Nucleation will begin at the conical tip of the crucible, and a single crystal will grow upwards as the crucible moves through the temperature gradient.

  • Once the entire melt has solidified, anneal the crystal by slowly cooling it to room temperature over several hours to days to reduce thermal stress and defects.

  • The resulting ingot is a single crystal of the doped scintillator.

Protocol 3: Scintillation Performance Characterization

Objective: To measure the key performance parameters of the grown scintillator crystal: light yield, energy resolution, and decay time.

Materials:

  • Scintillator crystal

  • Optical coupling grease

  • Photomultiplier tube (PMT) or Silicon Photomultiplier (SiPM)

  • High voltage power supply

  • Preamplifier

  • Shaping amplifier

  • Multichannel analyzer (MCA)

  • Digital oscilloscope

  • Gamma-ray sources (e.g., ¹³⁷Cs for 662 keV, ⁵⁷Co for 122 keV)

Procedure:

  • Sample Preparation: Cut and polish the scintillator crystal to have flat, optical-quality surfaces. Due to the hygroscopic nature of iodides, this should be done in a dry environment.

  • Coupling: Optically couple the crystal to the window of the PMT or SiPM using optical grease. Wrap the crystal and the photodetector assembly with a reflective material (e.g., Teflon tape) to maximize light collection.

  • Light Yield and Energy Resolution Measurement: a. Place a ¹³⁷Cs gamma-ray source at a fixed distance from the detector. b. Apply the recommended high voltage to the photodetector. c. Route the output signal from the photodetector through the preamplifier and shaping amplifier to the MCA. d. Acquire a pulse height spectrum for a sufficient duration to obtain a well-defined photopeak at 662 keV. e. Determine the channel number of the 662 keV photopeak and its full width at half maximum (FWHM). f. Calibrate the energy scale using sources with multiple gamma-ray energies. g. Calculate the energy resolution as: Energy Resolution (%) = (FWHM / Photopeak Channel) * 100. h. Estimate the light yield by comparing the photopeak position with that of a calibrated scintillator (e.g., NaI(Tl)) or by using the single photoelectron method.

  • Decay Time Measurement: a. Use a fast digital oscilloscope to capture the output pulses directly from the photodetector. b. Average multiple pulses to obtain a smooth decay curve. c. Fit the decay curve with one or more exponential functions to determine the decay time constants.

Visualizations

Logical Workflow for Scintillator Development

The following diagram illustrates the typical workflow for the development and characterization of a novel inorganic scintillator.

Scintillator_Development_Workflow A Precursor Synthesis (e.g., Anhydrous ScI₃) C Crystal Growth (e.g., Bridgman Technique) A->C B Dopant Selection (e.g., Eu²⁺, Ce³⁺) B->C D Crystal Machining & Polishing C->D E Detector Assembly D->E F Scintillation Characterization E->F G Light Yield Measurement F->G H Energy Resolution Measurement F->H I Decay Time Measurement F->I J Performance Evaluation & Optimization G->J H->J I->J J->B Optimize Dopant Concentration J->C Optimize Growth Parameters Scintillation_Pathway Radiation Ionizing Radiation (γ-ray, X-ray) Host Host Crystal Lattice (e.g., ScI₃) Radiation->Host Interaction e_h_pairs Electron-Hole Pairs Created Host->e_h_pairs Ionization EnergyTransfer Energy Transfer e_h_pairs->EnergyTransfer Dopant_Excited Dopant (Excited State) (e.g., Eu²⁺*) EnergyTransfer->Dopant_Excited Excitation Dopant_Ground Dopant (Ground State) (e.g., Eu²⁺) Dopant_Ground->EnergyTransfer Dopant_Excited->Dopant_Ground De-excitation Light Visible Light (Scintillation) Dopant_Excited->Light

References

Application Notes and Protocols: Synthesis of Scandium Oxide Nanoparticles Using Scandium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium oxide (Sc₂O₃) nanoparticles are gaining significant attention in various high-technology fields, including advanced ceramics, catalysis, and biomedicine.[1] Their unique properties, such as a wide bandgap, high refractive index, and excellent thermal stability, make them promising materials for diverse applications.[1] In the realm of drug development, nanoparticles serve as versatile platforms for targeted drug delivery, offering the potential to enhance therapeutic efficacy and minimize side effects.[2][3] Scandium oxide nanoparticles, with their potential for functionalization, are emerging as candidates for novel drug delivery systems.[4]

This document provides a detailed, albeit hypothetical, protocol for the synthesis of scandium oxide nanoparticles using scandium triiodide (ScI₃) as a precursor. While direct synthesis routes from this compound are not extensively documented in current literature, this protocol is based on established chemical principles, including the hydrolysis of metal halides to hydroxides and subsequent thermal decomposition to oxides.[1][5] This proposed method offers a potential pathway for researchers exploring novel synthesis strategies for these advanced nanomaterials.

Hypothetical Synthesis of Scandium Oxide Nanoparticles from this compound

This proposed synthesis involves a two-step process:

  • Hydrolysis of this compound: this compound is reacted with water to form a scandium hydroxide (B78521) or scandium oxyhydroxide precipitate.[5]

  • Calcination: The resulting precipitate is heated at a high temperature to induce thermal decomposition, yielding scandium oxide nanoparticles.[1]

Experimental Protocol

Materials:

  • This compound (ScI₃)

  • Deionized Water (H₂O)

  • Ammonium (B1175870) Hydroxide (NH₄OH) solution (optional, for pH adjustment)

  • Ethanol (B145695) (for washing)

  • Ceramic crucible

  • High-temperature furnace

Procedure:

Step 1: Hydrolysis of this compound

  • In a fume hood, carefully dissolve a predetermined amount of this compound in deionized water in a beaker with constant stirring. The dissolution of this compound in water will lead to the formation of scandium hydroxide species.[5]

  • To ensure complete precipitation of the scandium hydroxide, the pH of the solution can be carefully adjusted by the dropwise addition of an ammonium hydroxide solution until a stable precipitate is formed.

  • Continuously stir the solution for several hours at room temperature to allow for the complete formation and aging of the precipitate.

  • Separate the precipitate from the solution by centrifugation or filtration.

  • Wash the collected precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Dry the washed precipitate in an oven at a low temperature (e.g., 80-100 °C) to obtain a fine powder of the scandium hydroxide/oxyhydroxide precursor.

Step 2: Calcination to Form Scandium Oxide Nanoparticles

  • Place the dried scandium hydroxide/oxyhydroxide powder into a ceramic crucible.

  • Transfer the crucible to a high-temperature furnace.

  • Heat the powder to a target temperature, typically in the range of 500-800 °C, for a specified duration (e.g., 2-4 hours) to ensure the complete conversion of the precursor to scandium oxide. The exact temperature and time will influence the crystallinity and size of the resulting nanoparticles.

  • After the calcination period, allow the furnace to cool down to room temperature naturally.

  • Carefully collect the resulting white powder, which is the synthesized scandium oxide nanoparticles.

Experimental Workflow Diagram

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Calcination Dissolution Dissolve ScI₃ in Deionized Water Precipitation Precipitate Scandium Hydroxide Dissolution->Precipitation Washing Wash Precipitate Precipitation->Washing Drying Dry Precipitate Washing->Drying Calcination Calcine at High Temperature Drying->Calcination Cooling Cool to Room Temperature Calcination->Cooling Collection Collect Sc₂O₃ Nanoparticles Cooling->Collection G cluster_0 Cellular Uptake cluster_1 Intracellular Action NP Drug-Loaded Sc₂O₃ Nanoparticle (Functionalized) Receptor Tumor Cell Surface Receptor NP->Receptor Targeting Ligand Binding Internalization Endocytosis Receptor->Internalization Drug_Release Drug Release Internalization->Drug_Release STAT3 STAT3 Pathway Inhibition Drug_Release->STAT3 Bax Bax Upregulation STAT3->Bax leads to Caspase Caspase Activation Bax->Caspase activates Apoptosis Apoptosis Caspase->Apoptosis induces

References

Application Notes and Protocols: Scandium Triiodide as a Lewis Acid Catalyst in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Catalyst Selection: While the focus of this document is Scandium Triiodide (ScI₃), it is important for researchers to know that the vast majority of published literature on scandium-catalyzed Friedel-Crafts reactions utilizes Scandium Trifluoromethanesulfonate, commonly known as Scandium Triflate (Sc(OTf)₃).[1] Scandium Triflate is a highly effective, water-tolerant Lewis acid catalyst for a wide range of organic transformations, including Friedel-Crafts alkylations and acylations.[1][2] Information on the specific application of this compound in this context is scarce. Therefore, the following application notes and protocols are based on the well-established catalytic activity of Scandium Triflate, which serves as a powerful and representative example of scandium-based Lewis acid catalysis in Friedel-Crafts reactions. Researchers interested in exploring the potential of this compound are encouraged to use the following protocols as a starting point for their investigations.

Introduction to Scandium-Based Lewis Acid Catalysis in Friedel-Crafts Reactions

The Friedel-Crafts reactions, encompassing both alkylation and acylation, are fundamental carbon-carbon bond-forming reactions in organic synthesis, allowing for the substitution of aromatic protons with alkyl or acyl groups.[3] These reactions are traditionally catalyzed by strong Lewis acids like aluminum chloride (AlCl₃).[4][5] However, these catalysts often need to be used in stoichiometric amounts, are sensitive to moisture, and can lead to undesired side reactions.[1][5]

Scandium(III) salts, particularly Scandium Triflate, have emerged as highly efficient and versatile Lewis acid catalysts for Friedel-Crafts reactions.[2] They offer several advantages over traditional catalysts, including high catalytic activity, water tolerance, and the ability to be recovered and reused.[1][6] These characteristics make them attractive for developing more sustainable and efficient synthetic methodologies.

Application Notes

Advantages of Scandium(III) Catalysts in Friedel-Crafts Reactions:

  • High Catalytic Activity: Scandium(III) catalysts, such as Sc(OTf)₃, can effectively promote Friedel-Crafts reactions at low catalyst loadings, often in the range of 1-10 mol%.

  • Water Tolerance: Unlike many traditional Lewis acids, Sc(OTf)₃ is stable in the presence of water, which simplifies reaction setup and expands the scope of compatible solvents and substrates.[1]

  • Recyclability: The catalyst can often be recovered from the reaction mixture and reused without a significant loss of activity, contributing to the cost-effectiveness and environmental friendliness of the process.[6]

  • Mild Reaction Conditions: Scandium-catalyzed Friedel-Crafts reactions can often be carried out under milder conditions than those required for traditional Lewis acids, leading to higher selectivity and functional group tolerance.

  • Broad Substrate Scope: These catalysts have been shown to be effective for a wide range of aromatic and heteroaromatic compounds, as well as various alkylating and acylating agents.

Mechanism of Catalysis:

The catalytic cycle of a scandium-catalyzed Friedel-Crafts reaction generally involves the following key steps:

  • Activation of the Electrophile: The scandium(III) center coordinates to the alkylating or acylating agent (e.g., an alkyl halide or an acyl chloride), increasing its electrophilicity.[4]

  • Electrophilic Aromatic Substitution: The activated electrophile is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Catalyst Regeneration: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the active scandium catalyst.

Quantitative Data Summary

The following tables summarize representative quantitative data for Scandium Triflate-catalyzed Friedel-Crafts reactions.

Table 1: Scandium Triflate-Catalyzed Friedel-Crafts Alkylation of Various Arenes

EntryAreneAlkylating AgentCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Benzene1-Bromoadamantane5CH₂Cl₂25495
2TolueneBenzyl Chloride2Nitromethane0292
3Anisole2-Bromopropane101,2-Dichloroethane601288
4Indole1-Phenylethyl Acetate5Acetonitrile25690

Table 2: Scandium Triflate-Catalyzed Friedel-Crafts Acylation of Aromatic Compounds

EntryAreneAcylating AgentCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1AnisoleAcetic Anhydride10Acetonitrile80598 (p-isomer)
2VeratroleBenzoyl Chloride5Nitromethane25395
3ThiophenePropionic Anhydride101,2-Dichloroethane50885
4TolueneAcetyl Chloride10No Solvent60293 (p-isomer)

Experimental Protocols

Protocol 1: General Procedure for Scandium Triflate-Catalyzed Friedel-Crafts Alkylation

This protocol provides a general method for the alkylation of an aromatic compound with an alkyl halide.

Materials:

  • Aromatic substrate (1.0 mmol)

  • Alkylating agent (1.2 mmol)

  • Scandium Triflate (Sc(OTf)₃) (0.05 mmol, 5 mol%)

  • Anhydrous solvent (e.g., dichloromethane, nitromethane) (5 mL)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate (1.0 mmol) and the anhydrous solvent (5 mL).

  • Add Scandium Triflate (0.05 mmol) to the solution and stir until it dissolves.

  • Add the alkylating agent (1.2 mmol) dropwise to the reaction mixture at the desired temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkylated aromatic compound.

Protocol 2: General Procedure for Scandium Triflate-Catalyzed Friedel-Crafts Acylation

This protocol describes a general method for the acylation of an aromatic compound using an acyl chloride or anhydride.

Materials:

  • Aromatic substrate (1.0 mmol)

  • Acylating agent (acyl chloride or anhydride) (1.1 mmol)

  • Scandium Triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane) (5 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • To a dry round-bottom flask, add the aromatic substrate (1.0 mmol), the acylating agent (1.1 mmol), and the anhydrous solvent (5 mL).

  • Add Scandium Triflate (0.1 mmol) to the mixture.

  • Stir the reaction mixture at the appropriate temperature (room temperature or heated to reflux) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or dichloromethane) (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure acylated product.

Visualizations

Friedel_Crafts_Alkylation_Workflow cluster_materials Materials cluster_procedure Procedure cluster_output Output Aromatic Aromatic Substrate Mix 1. Mix Substrate, Catalyst & Solvent Aromatic->Mix Alkylating Alkylating Agent Add 2. Add Alkylating Agent Alkylating->Add Catalyst Sc(OTf)₃ Catalyst->Mix Solvent Anhydrous Solvent Solvent->Mix Mix->Add React 3. Stir and Monitor (TLC) Add->React Quench 4. Quench with Water React->Quench Extract 5. Extraction Quench->Extract Dry 6. Dry and Concentrate Extract->Dry Purify 7. Purify Dry->Purify Product Alkylated Product Purify->Product

Caption: Experimental workflow for a typical Scandium Triflate-catalyzed Friedel-Crafts alkylation.

Friedel_Crafts_Acylation_Mechanism catalyst Sc(OTf)₃ activated_complex [R-C≡O]⁺ [Sc(OTf)₃X]⁻ Acylium Ion Complex catalyst->activated_complex 1. Activation acyl_halide R-CO-X acyl_halide->activated_complex sigma_complex Sigma Complex (Arenium Ion) activated_complex->sigma_complex 2. Electrophilic Attack aromatic Ar-H aromatic->sigma_complex product Ar-CO-R sigma_complex->product 3. Deprotonation regenerated_catalyst Sc(OTf)₃ + HX sigma_complex->regenerated_catalyst

Caption: Generalized mechanism of Scandium-catalyzed Friedel-Crafts acylation.

References

Application Notes and Protocols for Electrochemical Applications of Scandium Triiodide and Scandium-Containing Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the emerging electrochemical applications of scandium, focusing on its use in advanced battery technologies. While direct applications of pure Scandium Triiodide (ScI₃) in mainstream electrochemical systems are still under investigation, its constituent element, scandium, demonstrates significant promise in enhancing the performance of next-generation energy storage devices. These notes focus on two key areas: scandium as a dopant in cathode materials for sodium-ion batteries and scandium as a component in novel solid-state electrolytes.

Application Note 1: Scandium as a Performance-Enhancing Dopant in Sodium-Ion Battery Cathodes

The addition of scandium as a dopant in layered sodium manganese oxide (Na₂/₃MnO₂) cathodes has been shown to significantly improve the cycling stability and capacity retention of sodium-ion batteries.[1][2][3][4] This enhancement is particularly effective in the P'2 polytype of Na₂/₃MnO₂.[4]

Mechanism of Action:

Scandium doping helps to preserve the cooperative Jahn-Teller distortion within the cathode's crystal structure during the charge-discharge cycles.[1][3][4] This structural stabilization mitigates lattice strain and prevents the degradation of the material's crystallinity over time.[4] Furthermore, scandium doping can modulate the particle size and crystal growth of the cathode material, contributing to its enhanced stability.[3][4] An 8% substitution of manganese with scandium has been identified as an optimal doping level, resulting in a 60% capacity retention after 300 charge-discharge cycles.[2][3][4]

Key Advantages:

  • Improved Cycling Stability: Significantly extends the operational lifetime of the battery.[1][2]

  • Enhanced Capacity Retention: Maintains a higher percentage of the battery's initial storage capacity over numerous cycles.[2][4]

  • Structural Integrity: Stabilizes the cathode material against the mechanical stresses of ion insertion and extraction.[1][3]

Quantitative Data: Performance of Scandium-Doped Sodium-Ion Battery Cathodes
ParameterValueReference
Optimal Scandium Doping Level8% (substitution for Mn)[2][3][4]
Capacity Retention60% after 300 cycles[2][4]
Cathode MaterialP'2-type Na₂/₃[Mn₁₋ₓScₓ]O₂[3][4]

Experimental Protocol 1: Synthesis and Electrochemical Testing of Scandium-Doped Na₂/₃MnO₂ Cathodes

This protocol outlines the solid-state synthesis of Sc-doped Na₂/₃MnO₂ and the subsequent assembly and testing of a coin cell.

1. Synthesis of Sc-Doped Na₂/₃[Mn₁₋ₓScₓ]O₂ (for x = 0.08):

  • Materials: Sodium carbonate (Na₂CO₃), Manganese(III) oxide (Mn₂O₃), Scandium(III) oxide (Sc₂O₃).

  • Procedure:

    • Calculate the stoichiometric amounts of the precursor powders required to achieve the target composition of Na₂/₃[Mn₀.₉₂Sc₀.₀₈]O₂.

    • Thoroughly mix the powders using a mortar and pestle or a ball milling machine to ensure a homogeneous mixture.

    • Press the mixed powder into a pellet.

    • Place the pellet in a tube furnace and heat under an air atmosphere. A typical heating profile would be a ramp to 800-900°C, hold for 12-24 hours, and then cool down to room temperature.

    • Grind the resulting pellet into a fine powder. This is the active cathode material.

2. Cathode Slurry Preparation and Electrode Casting:

  • Materials: Synthesized Sc-doped Na₂/₃MnO₂ powder, conductive carbon (e.g., Super P), polyvinylidene fluoride (B91410) (PVDF) binder, N-methyl-2-pyrrolidone (NMP) solvent.

  • Procedure:

    • Mix the active material, conductive carbon, and PVDF binder in a weight ratio of approximately 8:1:1.

    • Add NMP solvent to the mixture and stir until a homogeneous slurry is formed.

    • Cast the slurry onto an aluminum foil current collector using a doctor blade.

    • Dry the coated foil in a vacuum oven at around 120°C for at least 12 hours to remove the solvent.

    • Punch out circular electrodes of a desired diameter from the dried sheet.

3. Coin Cell Assembly:

  • Components: Sc-doped cathode, sodium metal anode, separator (e.g., glass fiber), electrolyte (e.g., 1 M NaClO₄ in a mixture of ethylene (B1197577) carbonate and propylene (B89431) carbonate).

  • Procedure (inside an argon-filled glovebox):

    • Place the cathode at the bottom of the coin cell case.

    • Add a few drops of the electrolyte to wet the cathode surface.

    • Place the separator on top of the cathode.

    • Add more electrolyte to saturate the separator.

    • Place the sodium metal anode on top of the separator.

    • Add the spacer disk and spring.

    • Seal the coin cell using a crimping machine.

4. Electrochemical Characterization:

  • Cyclic Voltammetry (CV): To study the redox reactions and electrochemical stability. A typical voltage window for sodium-ion battery cathodes is between 2.0 and 4.2 V vs. Na/Na⁺.

  • Galvanostatic Cycling: To evaluate the specific capacity, cycling stability, and rate capability. This involves charging and discharging the cell at constant currents for a set number of cycles.

  • Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ionic diffusion within the cell.

experimental_workflow_cathode cluster_synthesis Cathode Synthesis cluster_electrode Electrode Preparation cluster_assembly Coin Cell Assembly cluster_characterization Electrochemical Characterization s1 Precursor Mixing (Na₂CO₃, Mn₂O₃, Sc₂O₃) s2 Pellet Pressing s1->s2 s3 Calcination (800-900°C) s2->s3 s4 Grinding s3->s4 e1 Slurry Mixing (Active Material, Carbon, Binder) s4->e1 e2 Doctor Blade Casting e1->e2 e3 Drying e2->e3 e4 Electrode Punching e3->e4 a1 Stacking (Cathode, Separator, Anode) e4->a1 a2 Electrolyte Addition a1->a2 a3 Crimping a2->a3 c1 Cyclic Voltammetry (CV) a3->c1 c2 Galvanostatic Cycling a3->c2 c3 Electrochemical Impedance Spectroscopy (EIS) a3->c3

Caption: Experimental workflow for Sc-doped cathode synthesis and testing.

Application Note 2: Scandium in Halide-Based Solid-State Electrolytes

Scandium is a key component in a new class of solid-state electrolytes with promising properties for all-solid-state batteries. These materials exhibit high ionic conductivity and good electrochemical stability, particularly at high voltages.

1. Lithium Scandium Indium Chloride Electrolyte:

A solid electrolyte composed of lithium, scandium, indium, and chlorine has been developed that demonstrates good lithium-ion conductivity while having low electronic conductivity.[5] This combination is crucial for a stable solid-state battery that can operate at high voltages (above 4 V) for many cycles. The chloride-based nature of this electrolyte contributes to its stability against high-voltage cathode materials.[5]

2. Doped Scandium Chloride Solid Electrolytes:

Halide solid-state electrolytes based on scandium chloride, with the general formula Li₃₋ₓSc₁₋ₓ(M)ₓCl₆ (where M = Zr or Hf), have shown high ionic conductivities.[6] For example, Li₂.₆Sc₀.₆Zr₀.₄Cl₆ (LSZC) and Li₂.₆Sc₀.₆Hf₀.₄Cl₆ (LSHC) exhibit ionic conductivities of 1.61 mS/cm and 1.33 mS/cm, respectively.[6] These materials are synthesized via a solid-state reaction method.

Key Advantages:

  • High Ionic Conductivity: Facilitates rapid ion transport, which is essential for high-power battery applications.[6]

  • High Voltage Stability: Enables the use of high-energy-density cathode materials.[5]

  • Enhanced Safety: The solid nature of the electrolyte eliminates the risk of leakage and flammability associated with liquid electrolytes.[5]

Quantitative Data: Ionic Conductivity of Scandium-Based Solid-State Electrolytes
Electrolyte CompositionIonic Conductivity (mS/cm)Reference
Li₂.₆Sc₀.₆Zr₀.₄Cl₆ (LSZC)1.61[6]
Li₂.₆Sc₀.₆Hf₀.₄Cl₆ (LSHC)1.33[6]

Experimental Protocol 2: Synthesis and Characterization of Scandium-Based Solid-State Electrolytes

This protocol describes the synthesis of a scandium-based halide solid-state electrolyte and its electrochemical characterization.

1. Synthesis of Li₃₋ₓSc₁₋ₓ(Zr)ₓCl₆ (e.g., LSZC):

  • Materials: Lithium chloride (LiCl), Scandium(III) chloride (ScCl₃), Zirconium(IV) chloride (ZrCl₄).

  • Procedure (inside an argon-filled glovebox):

    • Stoichiometrically mix the precursor chlorides according to the desired final composition.

    • Ball mill the mixture for several hours to ensure homogeneity and reduce particle size.

    • Seal the mixed powder in a quartz ampoule under vacuum.

    • Heat the ampoule in a furnace. A typical synthesis involves heating to around 450-550°C and holding for 10-20 hours.

    • Allow the ampoule to cool to room temperature.

    • Grind the resulting product into a fine powder.

2. Solid-State Electrolyte Pellet Fabrication:

  • Procedure:

    • Place a portion of the synthesized electrolyte powder into a pellet die.

    • Press the powder at high pressure (e.g., 200-400 MPa) to form a dense pellet.

    • Sinter the pellet in the furnace under an inert atmosphere at a temperature below its melting point to improve grain connectivity.

3. Electrochemical Characterization:

  • Electrochemical Impedance Spectroscopy (EIS): This is the primary technique for determining the ionic conductivity of the solid electrolyte.

    • Cell Setup: Symmetrically block electrodes (e.g., gold or platinum) are sputtered onto both sides of the sintered pellet.

    • Measurement: EIS is performed over a wide frequency range (e.g., 1 MHz to 0.1 Hz) at various temperatures.

    • Analysis: The bulk resistance of the electrolyte is extracted from the Nyquist plot, and the ionic conductivity is calculated using the formula σ = L / (R * A), where L is the thickness of the pellet, R is the bulk resistance, and A is the electrode area.

  • Cyclic Voltammetry (CV): To determine the electrochemical stability window of the electrolyte.

    • Cell Setup: A three-electrode setup is used, with the solid electrolyte pellet as the separator, lithium metal as the reference and counter electrodes, and an inert material (e.g., stainless steel) as the working electrode.

    • Measurement: The potential is swept, and the resulting current is measured to identify the onset of oxidative and reductive decomposition of the electrolyte.

experimental_workflow_electrolyte cluster_synthesis Electrolyte Synthesis cluster_pellet Pellet Fabrication cluster_characterization Electrochemical Characterization s1 Precursor Mixing (LiCl, ScCl₃, ZrCl₄) s2 Ball Milling s1->s2 s3 Sealed Ampoule Reaction (450-550°C) s2->s3 s4 Grinding s3->s4 p1 Uniaxial Pressing s4->p1 p2 Sintering p1->p2 c1 Sputter Coating (Blocking Electrodes) p2->c1 c3 Electrochemical Stability Window (CV) p2->c3 c2 Ionic Conductivity (EIS) c1->c2

Caption: Experimental workflow for Sc-based solid electrolyte synthesis and characterization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of High-Purity Scandium Triiodide (ScI₃)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity Scandium triiodide (ScI₃). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of ScI₃.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to common problems encountered during the synthesis of high-purity this compound.

Issue 1: Low Yield of this compound

  • Question: My synthesis resulted in a significantly lower yield of ScI₃ than theoretically expected. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in ScI₃ synthesis can stem from several factors. An incomplete reaction is a primary cause, often due to insufficient reaction time or temperature. Another possibility is the loss of product during transfer, especially given its sensitivity to air and moisture. Sublimation of iodine out of the reaction zone before it can react with the scandium can also lead to lower yields. To troubleshoot, ensure your reaction is heated at the appropriate temperature for a sufficient duration to allow for complete reaction. A temperature gradient with the scandium at the hotter end and iodine at the cooler end of the reaction vessel can help control the sublimation of iodine and promote a more complete reaction. Additionally, handle the product in an inert atmosphere (e.g., a glovebox) to prevent losses due to decomposition upon exposure to air or moisture.

Issue 2: Discolored Product (Off-white, brownish, or grayish tint)

  • Question: The synthesized this compound is not the expected bright yellow color. What could be the cause of the discoloration?[1][2]

  • Answer: The ideal color of high-purity this compound is a yellowish solid.[1][2] Deviations from this color often indicate the presence of impurities. A whitish or off-white color may suggest the formation of scandium oxide (Sc₂O₃) or scandium oxyiodide (ScOI) due to the presence of oxygen or water contamination in the reaction vessel. A brownish tint can indicate the presence of excess unreacted iodine, while a grayish color might point to unreacted scandium metal or other metallic impurities. To prevent this, ensure all reactants and the reaction vessel are thoroughly dried and that the synthesis is carried out under a high vacuum or in a sealed, inert atmosphere.

Issue 3: Product is highly insoluble or behaves unexpectedly in subsequent reactions

  • Question: The synthesized ScI₃ is not dissolving as expected or is unreactive in subsequent steps. What is the likely issue?

  • Answer: Insoluble or unreactive ScI₃ is often indicative of significant contamination with scandium oxide (Sc₂O₃), which is a very stable and insoluble compound. This can occur if there was a leak in your reaction apparatus that allowed air to enter at high temperatures. To resolve this, it is crucial to ensure a high-integrity, sealed reaction environment. A thorough purification of the crude product by vacuum sublimation is also highly recommended to separate the more volatile ScI₃ from the non-volatile Sc₂O₃.

Issue 4: Difficulty in handling the final product

  • Question: The purified this compound is difficult to handle and seems to decompose quickly. What are the best practices for handling?

  • Answer: this compound is highly hygroscopic and sensitive to moisture and air.[3] Exposure to atmospheric water will lead to hydrolysis, forming scandium hydroxide (B78521) and iodine species. All handling of ScI₃ should be performed under an inert, dry atmosphere, such as in a nitrogen or argon-filled glovebox. Use pre-dried glassware and solvents for any subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing high-purity this compound?

A1: The most effective and widely cited method for producing the purest this compound is the direct combination of elemental scandium and iodine at elevated temperatures.[1] This reaction is typically carried out in a sealed tantalum or quartz tube under a high vacuum to prevent the formation of oxides and oxyiodides. The reaction is represented by the equation: 2 Sc + 3 I₂ → 2 ScI₃.[1]

Q2: Can I synthesize this compound from Scandium oxide (Sc₂O₃)?

A2: Direct conversion of Sc₂O₃ to ScI₃ is not a commonly used or straightforward method due to the high stability of scandium oxide. The synthesis of other scandium halides, such as scandium fluoride, from the oxide has been documented, but the direct iodination of Sc₂O₃ is generally not favored. The recommended starting material for high-purity ScI₃ is elemental scandium.

Q3: What are the typical conditions for the purification of this compound by sublimation?

A3: Purification of ScI₃ is effectively achieved through vacuum sublimation.[4] This technique separates the volatile ScI₃ from non-volatile impurities like scandium oxide. The sublimation is typically carried out under a high vacuum at temperatures approaching the melting point of ScI₃, which is around 920°C (1193 K).[2][4] The purified ScI₃ is then collected on a cooled surface, often referred to as a "cold finger."

Q4: What are the main impurities to be aware of in this compound synthesis?

A4: The most common impurities are scandium oxide (Sc₂O₃) and scandium oxyiodide (ScOI), which form in the presence of oxygen or water. Other potential impurities include unreacted starting materials (scandium and iodine) and any metallic impurities present in the initial scandium metal. Careful handling under inert conditions and a final purification step like vacuum sublimation are crucial to minimize these impurities.

Q5: What analytical techniques are used to assess the purity of the final ScI₃ product?

A5: The purity of this compound can be assessed using several analytical techniques. Elemental analysis is used to confirm the stoichiometric ratio of scandium to iodine. Powder X-ray Diffraction (PXRD) is employed to verify the crystal structure and identify any crystalline impurities. For trace metal analysis, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Emission Spectroscopy (ICP-AES) can be utilized.

Experimental Protocols

1. Direct Synthesis of this compound from Elements

This protocol describes the synthesis of ScI₃ via the direct reaction of scandium metal and iodine.

  • Materials:

    • Scandium metal (turnings or powder, >99.9% purity)

    • Iodine (resublimed, >99.99% purity)

    • Tantalum or quartz ampoule

  • Procedure:

    • Inside an inert atmosphere glovebox, weigh stoichiometric amounts of scandium metal and iodine and place them in a tantalum or quartz ampoule. A slight excess of iodine may be used to ensure complete reaction of the scandium.

    • Evacuate the ampoule to a high vacuum (<10⁻⁵ torr) and seal it.

    • Place the sealed ampoule in a two-zone tube furnace.

    • Heat the zone containing the scandium metal to approximately 800-850°C.

    • Heat the zone containing the iodine to a lower temperature (e.g., 200-300°C) to allow for the slow sublimation of iodine towards the hotter scandium metal.

    • Maintain these temperatures for 48-72 hours to ensure the reaction goes to completion.

    • After the reaction period, slowly cool the furnace to room temperature.

    • The crude, yellowish ScI₃ product can then be recovered in an inert atmosphere glovebox.[1][2]

2. Purification of this compound by Vacuum Sublimation

This protocol outlines the purification of crude ScI₃.

  • Apparatus:

    • Sublimation apparatus with a cold finger

    • High-vacuum pump

    • Tube furnace

  • Procedure:

    • In an inert atmosphere glovebox, load the crude ScI₃ into the sublimation apparatus.

    • Assemble the apparatus and connect it to a high-vacuum line.

    • Evacuate the system to a pressure of <10⁻⁵ torr.

    • Begin circulating a coolant (e.g., water) through the cold finger.

    • Heat the sublimation apparatus containing the crude ScI₃ to 850-900°C using a tube furnace.

    • The ScI₃ will sublime and deposit as pure crystals on the cold finger. Non-volatile impurities will remain in the heated zone.

    • After a sufficient amount of product has sublimed (this can take several hours), turn off the furnace and allow the apparatus to cool to room temperature under vacuum.

    • Vent the apparatus with an inert gas (e.g., argon or nitrogen) and transfer the purified, crystalline ScI₃ to a storage container inside a glovebox.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical FormulaScI₃
Molar Mass425.66 g/mol [2]
AppearanceYellowish solid[1][2]
Melting Point920 °C (1190 K)[2]
Crystal StructureRhombohedral[1]
SensitivityMoisture sensitive[3]

Table 2: Typical Parameters for Synthesis and Purification

ParameterSynthesisPurification (Sublimation)
Temperature800-850°C (Sc), 200-300°C (I₂)850-900°C
PressureHigh vacuum (<10⁻⁵ torr)High vacuum (<10⁻⁵ torr)
Duration48-72 hours12-24 hours
AtmosphereVacuum / InertVacuum / Inert

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Direct Synthesis cluster_purification Purification cluster_product Final Product reactants Weigh Stoichiometric Sc and I₂ in Glovebox seal Load into Ampoule & Seal under Vacuum reactants->seal heat Heat in Two-Zone Furnace (Sc: 800-850°C, I₂: 200-300°C) for 48-72h seal->heat sublime Vacuum Sublimation (850-900°C, <10⁻⁵ torr) heat->sublime collect Collect Pure ScI₃ Crystals on Cold Finger sublime->collect store Store High-Purity ScI₃ under Inert Atmosphere collect->store

Caption: Experimental workflow for the synthesis and purification of high-purity ScI₃.

Troubleshooting_Tree start Problem Encountered low_yield Low Yield start->low_yield discolored Discolored Product start->discolored insoluble Insoluble/Unreactive start->insoluble cause1 Incomplete Reaction or Loss of Volatiles low_yield->cause1 cause2 Oxide/Oxyiodide Formation or Excess Reactant discolored->cause2 cause3 High Sc₂O₃ Content insoluble->cause3 solution1 Increase Reaction Time/Temp Improve Seal cause1->solution1 solution2 Ensure Inert Atmosphere Purify by Sublimation cause2->solution2 solution3 Verify Vacuum Integrity Purify by Sublimation cause3->solution3

Caption: A troubleshooting decision tree for common ScI₃ synthesis issues.

References

Technical Support Center: Anhydrous Scandium Triiodide (ScI₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the handling and storage of anhydrous scandium triiodide (ScI₃). Due to its hygroscopic and reactive nature, proper technique is critical to prevent decomposition and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is anhydrous this compound and why is it challenging to handle?

Anhydrous this compound is a yellowish, crystalline solid with the chemical formula ScI₃.[1] It is highly sensitive to moisture and air, readily absorbing water from the atmosphere.[1][2] This hygroscopic nature leads to its primary handling challenge: decomposition into scandium hydroxide (B78521) and iodine.[1] This degradation can compromise the purity and reactivity of the material, impacting experimental outcomes.

Q2: How can I visually identify if my anhydrous this compound has decomposed?

Fresh, anhydrous this compound should appear as a yellowish or tan powder.[1][2][3] Decomposition due to moisture exposure is often indicated by a color change to brownish or the appearance of dark, violet-colored solid iodine within the sample.

Q3: What are the ideal storage conditions for anhydrous this compound?

To maintain its anhydrous state, this compound must be stored under a dry, inert atmosphere. The recommended storage is in a tightly sealed container within a glovebox or a desiccator with a high-efficiency drying agent. For long-term storage, refrigeration at 2–8 °C under an inert gas like argon or nitrogen is advised.[4] While specific quantitative data for ScI₃ is limited, for highly sensitive anhydrous metal halides, moisture levels should be kept below 100 ppm.[5]

Q4: Can I handle anhydrous this compound on the benchtop?

It is strongly advised against handling anhydrous this compound on an open benchtop. Exposure to ambient air, with its inherent humidity, will lead to rapid decomposition. All manipulations should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.[6]

Q5: What is the difference between using a glovebox and a Schlenk line for handling ScI₃?

Both gloveboxes and Schlenk lines provide the necessary inert atmosphere for handling air-sensitive compounds.[7]

  • Glovebox: Offers a sealed environment with a continuously purified inert atmosphere (typically argon or nitrogen with <1 ppm O₂ and H₂O).[1] This is ideal for storing, weighing, and performing manipulations with solid ScI₃.[6]

  • Schlenk Line: A dual-manifold system that allows for the evacuation of air from glassware and backfilling with an inert gas.[8] It is well-suited for reactions in solution and for transferring liquids and solvents under an inert atmosphere.[9]

The choice between the two depends on the specific task. For routine handling of the solid, a glovebox is often more convenient. For solution-based reactions involving ScI₃, a Schlenk line is essential.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Yellowish powder has turned brownish or has violet/black specks. 1. Moisture Exposure: The container seal may be compromised, or the material was exposed to air during handling.[1] 2. Improper Storage: Storage in a non-inert atmosphere or with an exhausted desiccant.1. Assess the extent of decomposition. If minor, the material may be salvageable through purification (see Experimental Protocols). 2. If decomposition is significant, it is best to use a fresh, unopened container of anhydrous ScI₃. 3. Review and improve your handling and storage procedures. Ensure the glovebox or Schlenk line is functioning correctly and that all transfers are performed swiftly and carefully.
Inconsistent or failed reaction outcomes. 1. Decomposed ScI₃: The presence of scandium hydroxide and iodine can interfere with your reaction. 2. Contaminated Solvents or Reagents: Trace amounts of water in solvents or other starting materials can react with ScI₃.1. Verify the purity of your ScI₃. If decomposition is suspected, use a fresh sample. 2. Ensure all solvents and reagents are rigorously dried and deoxygenated before use. Use of anhydrous solvents from a sealed bottle or freshly distilled from an appropriate drying agent is crucial.[9]
Solid ScI₃ is difficult to transfer and appears clumpy. Moisture Absorption: The material has begun to absorb atmospheric water, causing the particles to agglomerate.1. Handle the material exclusively within a glovebox with low humidity. 2. If clumping is observed, gently break up the clumps with a clean, dry spatula before weighing. 3. For future use, ensure the container is sealed tightly immediately after use and stored in a desiccator inside the glovebox.
Solution of ScI₃ in an organic solvent is cloudy or contains a precipitate. 1. Hydrolysis: Reaction with trace water in the solvent or on the glassware.[10] 2. Incomplete Dissolution: The solvent may not be suitable, or the concentration is too high.1. Use a freshly opened bottle of anhydrous solvent or a properly dried and degassed solvent. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. [7] 3. Consider the solubility of ScI₃ in the chosen solvent. Gentle heating may aid dissolution, but must be done under an inert atmosphere.

Quantitative Data Summary

PropertyValueReference(s)
Molecular Formula ScI₃[11]
Molar Mass 425.66 g/mol [1]
Appearance Yellowish solid[1][11]
Melting Point 920 °C[1][4]
Solubility Soluble in water, alcohol, and acetone.[1]
Recommended Max. Residual Water in "Ultra Dry" Grade < 100 ppm[5]

Experimental Protocols

Protocol 1: Handling and Weighing Anhydrous this compound in a Glovebox

Objective: To safely and accurately weigh anhydrous ScI₃ without exposing it to air or moisture.

Materials:

  • Anhydrous this compound in its original container

  • Glovebox with an inert atmosphere (Argon or Nitrogen, <1 ppm O₂, <1 ppm H₂O)

  • Analytical balance inside the glovebox

  • Spatulas, weighing paper, and vials (all oven-dried and brought into the glovebox)

Procedure:

  • Ensure the glovebox has a stable, inert atmosphere.

  • Place all necessary glassware (vials, beakers) and tools (spatulas) in an oven at >100°C for at least 4 hours to remove adsorbed water.

  • Transfer the hot glassware and tools to the glovebox antechamber and perform at least three purge-refill cycles before bringing them into the main chamber.[7]

  • Allow the glassware and tools to cool to the glovebox's ambient temperature.

  • Once inside the glovebox, carefully open the container of anhydrous ScI₃.

  • Using a clean, dry spatula, weigh the desired amount of ScI₃ onto weighing paper or directly into a pre-tared vial.

  • Promptly and securely reseal the main container of ScI₃.

  • Transfer the weighed sample to your reaction vessel within the glovebox.

Protocol 2: Transferring Anhydrous this compound using a Schlenk Line

Objective: To transfer solid anhydrous ScI₃ into a reaction flask under an inert atmosphere using a Schlenk line.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Oven-dried Schlenk flask with a sidearm and a ground glass stopper

  • Source of anhydrous this compound (preferably pre-weighed in a glovebox)

  • Powder funnel

Procedure:

  • Assemble the clean, dry Schlenk flask and stopper.

  • Attach the flask to the Schlenk line and perform a minimum of three evacuate-refill cycles to remove air and adsorbed moisture.[9] For highly sensitive applications, flame-drying the flask under vacuum is recommended.[12]

  • While the flask is under a positive pressure of inert gas, quickly remove the stopper and insert a powder funnel.

  • Add the solid ScI₃ through the funnel. A blanket of inert gas flowing out of the flask will protect the solid from the atmosphere.[7]

  • Remove the funnel and immediately reseal the flask with the greased stopper.

  • If necessary, perform another one or two evacuate-refill cycles to ensure a completely inert atmosphere.

Visualizations

experimental_workflow oven_dry Oven-dry glassware (>100°C, >4h) glovebox_prep Transfer to glovebox antechamber & purge oven_dry->glovebox_prep Cool weigh Weigh ScI3 glovebox_prep->weigh Equilibrate seal_source Reseal source container weigh->seal_source transfer Transfer to reaction vessel weigh->transfer

Caption: Workflow for handling anhydrous this compound in a glovebox.

troubleshooting_flowchart start Observe ScI3 Appearance check_color Is the powder yellowish/tan? start->check_color good Proceed with experiment check_color->good Yes bad Powder is brownish or has violet specks check_color->bad No assess Assess extent of decomposition bad->assess minor Minor decomposition assess->minor Minor major Major decomposition assess->major Major purify Consider purification (sublimation) minor->purify discard Use fresh material major->discard review Review handling & storage procedures purify->review discard->review review->good

Caption: Troubleshooting flowchart for decomposed anhydrous this compound.

References

Technical Support Center: Handling and Use of Scandium Triiodide (ScI₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Scandium triiodide (ScI₃) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

This compound (ScI₃) is a yellowish, water-soluble solid compound.[1][2] It is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This moisture sensitivity leads to hydrolysis, a chemical reaction where ScI₃ reacts with water to form scandium hydroxide (B78521) (Sc(OH)₃) and various iodine species.[4] This decomposition will alter the properties of the material and can compromise experimental results.

Q2: How can I visually identify if my this compound has hydrolyzed?

Anhydrous this compound is a yellowish crystalline solid.[1][2] Upon exposure to moisture and subsequent hydrolysis, you may observe a color change to off-white or the formation of a white precipitate, which is likely scandium hydroxide. The presence of brownish tints could indicate the formation of free iodine.

Q3: What are the ideal storage conditions for this compound?

To prevent hydrolysis, this compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as argon or nitrogen.[5] It is recommended to store the container in a desiccator or a glovebox with low humidity levels.

Q4: Can I use solvents directly from the bottle for my experiments with ScI₃?

No, it is critical to use rigorously dried and deoxygenated solvents. Commercially available anhydrous solvents may still contain trace amounts of water that can hydrolyze ScI₃. It is best practice to dry and distill solvents over an appropriate drying agent immediately before use.

Q5: What is the difference between using a glovebox and a Schlenk line for handling ScI₃?

Both gloveboxes and Schlenk lines provide an inert atmosphere for handling air-sensitive reagents like ScI₃. A glovebox is a sealed container filled with an inert gas, allowing for the manipulation of materials using gloves built into the walls.[6] A Schlenk line is a vacuum and inert gas manifold that allows for the manipulation of reagents in glassware connected to the line.[7] The choice between the two depends on the scale of the experiment and the specific manipulations required. Gloveboxes are often preferred for handling solids and preparing samples, while Schlenk lines are well-suited for reactions in solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Yellowish ScI₃ powder turns white or develops a brownish tint. Exposure to atmospheric moisture leading to hydrolysis and potential formation of free iodine.Discard the hydrolyzed sample. Review and improve your inert atmosphere handling techniques. Ensure all glassware is rigorously dried and solvents are anhydrous.
Poor solubility of ScI₃ in a non-polar organic solvent. The ScI₃ may have partially hydrolyzed, forming less soluble scandium hydroxide species.Use a fresh, anhydrous sample of ScI₃. Ensure the solvent is thoroughly dried, as even trace water can initiate hydrolysis.
Inconsistent or poor yields in reactions involving ScI₃. The ScI₃ reagent may have degraded due to hydrolysis, reducing the amount of active scandium species.Use a fresh, unopened container of anhydrous ScI₃ or synthesize it fresh. Verify the water content of your solvent using a Karl Fischer titrator.
Unexpected side products are observed in the reaction. Hydrolysis of ScI₃ can introduce hydroxide ions, which may act as a base and catalyze side reactions.Ensure a completely anhydrous reaction setup. Consider using a non-coordinating base if basic conditions are required, rather than relying on unintentional hydrolysis.

Quantitative Data Summary

PropertyValueReference(s)
Appearance Yellowish crystalline solid[1][2]
Hydrolysis Reaction ScI₃ + 3H₂O → Sc(OH)₃ + 3HI[4]
Hydrolysis Constant (Kₕ) 4.8 x 10⁻⁵[8]
Thermal Decomposition Begins above 950 °C[8]
Glovebox Atmosphere <1 ppm O₂, <1 ppm H₂O[9]

Experimental Protocols

Protocol 1: Synthesis of Anhydrous this compound

This protocol describes the direct reaction of elemental scandium with iodine, which yields the purest form of ScI₃.[1][2]

Materials:

  • Scandium metal (powder or turnings)

  • Iodine crystals

  • Quartz tube

  • High-vacuum line

  • Tube furnace

Procedure:

  • Place a stoichiometric amount of scandium metal and iodine crystals in a clean, dry quartz tube.

  • Connect the quartz tube to a high-vacuum line and evacuate to a pressure of at least 10⁻⁴ torr.

  • Seal the quartz tube under vacuum using a high-temperature torch.

  • Place the sealed tube in a tube furnace and slowly heat to 450-500 °C.

  • Maintain this temperature for 24-48 hours to ensure complete reaction.

  • Allow the furnace to cool to room temperature before carefully removing the quartz tube.

  • The resulting yellowish crystalline product is anhydrous this compound. Handle exclusively under an inert atmosphere.

Protocol 2: Handling Anhydrous this compound in a Glovebox

Procedure:

  • Ensure the glovebox atmosphere has oxygen and water levels below 1 ppm.[9]

  • Transfer the sealed container of ScI₃ into the glovebox antechamber.

  • Purge the antechamber with inert gas for at least three cycles.[6]

  • Bring the container into the main glovebox chamber.

  • Carefully open the container and weigh the desired amount of ScI₃ using a tared vial.

  • Promptly and securely reseal the main ScI₃ container.

  • Dissolve the weighed ScI₃ in a dried, deoxygenated solvent in a sealed reaction vessel.

Protocol 3: Transfer of a this compound Solution using a Schlenk Line

This protocol outlines the cannula transfer of a solution of ScI₃ between two Schlenk flasks.

Procedure:

  • Prepare a solution of ScI₃ in a dried, deoxygenated solvent in a Schlenk flask under an inert atmosphere.

  • In a separate Schlenk flask, prepare the receiving solution or solvent, also under an inert atmosphere.

  • Connect both flasks to the Schlenk line.

  • Take a cannula (a long, flexible needle) and purge it with inert gas from the Schlenk line.

  • Insert one end of the purged cannula through the septum of the flask containing the ScI₃ solution, ensuring the tip is below the liquid level.

  • Insert the other end of the cannula through the septum of the receiving flask.

  • Create a slight positive pressure in the flask containing the ScI₃ solution by adjusting the gas flow on the Schlenk line. This will push the solution through the cannula into the receiving flask.[7][10]

  • Once the transfer is complete, remove the cannula from both flasks while maintaining a positive flow of inert gas.

Visualizations

Hydrolysis_Prevention_Workflow Workflow for Preventing ScI₃ Hydrolysis cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Analysis start Start: Anhydrous ScI₃ Required dry_glassware Oven/Flame-Dry Glassware start->dry_glassware dry_solvent Dry & Distill Solvents start->dry_solvent inert_atmosphere Use Glovebox or Schlenk Line dry_glassware->inert_atmosphere dry_solvent->inert_atmosphere weigh_solid Weigh ScI₃ Solid inert_atmosphere->weigh_solid dissolve Dissolve in Anhydrous Solvent weigh_solid->dissolve reaction Perform Experiment dissolve->reaction analysis Analyze Results reaction->analysis analysis->inert_atmosphere If Hydrolysis Occurs, Review Handling end End: Successful Experiment analysis->end Hydrolysis_Pathway Hydrolysis Pathway of ScI₃ ScI3 ScI₃ (Anhydrous) ScOH3 Sc(OH)₃ (Scandium Hydroxide) ScI3->ScOH3 + 3H₂O HI HI (Hydrogen Iodide) ScI3->HI + 3H₂O H2O H₂O (Moisture) Iodine_species Iodine Species HI->Iodine_species Further reactions

References

Technical Support Center: Scandium Triiodide (ScI₃) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scandium Triiodide (ScI₃). Our goal is to offer practical solutions for the identification and removal of common impurities encountered during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Impurities in this compound can originate from the starting materials, synthesis process, and subsequent handling. The most frequently encountered impurities include:

  • Unreacted Starting Materials: Elemental scandium (Sc) and iodine (I₂) may remain if the initial reaction is incomplete.[1]

  • Hydrolysis Products: this compound is highly hygroscopic and reacts with water to form scandium hydroxide (B78521) (Sc(OH)₃) and scandium oxyiodide (ScOI).[2] These are common impurities if the material is exposed to moisture.

  • Scandium Oxide (Sc₂O₃): This can form from the thermal decomposition of scandium hydroxide or oxyiodide impurities, or be present as an impurity from the scandium starting material.[3][4]

  • Trace Metal Impurities: Depending on the purity of the scandium metal used, various trace metals can be present. Common metallic impurities in high-purity scandium materials include iron (Fe), calcium (Ca), magnesium (Mg), aluminum (Al), and other rare earth elements.[5] Thorium (Th) and Uranium (U) can also be present as radioactive impurities.

  • Solvent Residues: If solvents are used in purification or handling, residual amounts may remain in the final product.

Q2: How can I identify the impurities in my this compound sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for quantifying trace and ultra-trace metal impurities.[6][7][8] It can provide a detailed elemental composition of your sample.

  • X-Ray Diffraction (XRD): XRD is an excellent method for identifying crystalline phases. It can detect the presence of crystalline impurities such as scandium oxide (Sc₂O₃) or scandium oxyiodide (ScOI) within the ScI₃ matrix.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the presence of hydroxide (-OH) groups from scandium hydroxide or water of hydration, as well as Sc-O bonds from oxide or oxyiodide impurities.

Q3: What is the best way to store this compound to prevent impurity formation?

A3: Due to its hygroscopic nature, ScI₃ must be stored under strictly anhydrous and inert conditions.[9][10] It is recommended to store the material in a tightly sealed container, preferably in a glovebox or a desiccator filled with a suitable desiccant, under an inert atmosphere such as argon or nitrogen.

Troubleshooting Guides

Issue 1: Discolored (e.g., brownish or whitish) this compound Powder
  • Possible Cause 1: Presence of excess Iodine. A brownish tint can indicate the presence of unreacted iodine.

    • Solution: Gentle heating under vacuum can sublime the excess iodine, which has a higher vapor pressure than ScI₃.

  • Possible Cause 2: Hydrolysis and Oxidation. A whitish appearance may suggest the formation of scandium hydroxide, oxyiodide, or oxide due to exposure to moisture and air.

    • Solution: Purification via vacuum sublimation is effective as these impurities are generally less volatile than ScI₃.

Issue 2: Poor performance in subsequent reactions (e.g., catalysis, material synthesis)
  • Possible Cause: Presence of trace metal impurities or hydrolysis products. Even small amounts of metallic impurities or oxides/hydroxides can interfere with catalytic activity or the desired material properties.

    • Solution 1: Vacuum Sublimation. This is the primary method for purifying ScI₃ from non-volatile impurities.

    • Solution 2: Recrystallization (with caution). While ScI₃ is soluble in some polar organic solvents, finding a suitable solvent system that allows for selective crystallization away from impurities can be challenging and must be performed under strictly anhydrous conditions.

Data Presentation

Table 1: Purity Levels of Commercial this compound

GradePurity (% REO)Maximum Total Rare Earth Oxide Impurities (%)Maximum Residual Water (ppm)
High Purity99.9990.001< 100
Standard Grade99.99Not specifiedNot specified

REO: Rare Earth Oxide basis Data compiled from supplier specifications.[11]

Table 2: Vapor Pressure of this compound

Temperature (K)Pressure (Pa)
16451
180410
2006100
22661000
261310000
3101100000

This data is for elemental Scandium and provides an estimate of the temperature ranges required for sublimation.[12] Specific vapor pressure data for ScI₃ is scarce, but it is known to be a volatile solid suitable for sublimation.[13]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Sublimation

This method is effective for removing non-volatile impurities such as scandium oxide, hydroxide, and most metal impurities.

Diagram: Experimental Workflow for Vacuum Sublimation

experimental_workflow cluster_prep Preparation cluster_process Sublimation Process cluster_collection Collection A Load impure ScI₃ into sublimation apparatus B Assemble sublimation apparatus with cold finger A->B C Attach to vacuum line B->C D Evacuate the system (apply vacuum) C->D E Begin cooling the cold finger D->E F Gently heat the apparatus E->F G Observe sublimation of ScI₃ and deposition on cold finger F->G H Stop heating and allow to cool to room temperature G->H I Turn off coolant to cold finger H->I J Slowly vent the system to atmospheric pressure I->J K Carefully remove the cold finger J->K L Scrape the purified ScI₃ crystals from the cold finger K->L

Caption: Workflow for the purification of ScI₃ via vacuum sublimation.

Methodology:

  • Preparation:

    • Place the impure ScI₃ powder at the bottom of a vacuum sublimation apparatus.[14][15]

    • Assemble the apparatus, ensuring all joints are lightly greased with a suitable vacuum grease. Insert the cold finger.

    • Connect the apparatus to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen).

  • Sublimation:

    • Evacuate the system. A hissing sound indicates a leak which must be addressed.[14][15]

    • Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water or a cryogen) through the cold finger. It is crucial to apply the vacuum before cooling to prevent condensation.[14][15]

    • Gently heat the bottom of the apparatus using a heating mantle, heat gun, or Bunsen burner with a sweeping motion.[15]

    • The ScI₃ will sublime and deposit as pure crystals on the cold surface of the cold finger, while non-volatile impurities will remain at the bottom.[13][16]

  • Collection:

    • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.

    • Stop the flow of coolant to the cold finger.

    • Very slowly and carefully vent the system to atmospheric pressure. Abruptly introducing air will dislodge the purified crystals.[14]

    • Carefully disassemble the apparatus and scrape the purified ScI₃ crystals from the cold finger in an inert atmosphere (e.g., a glovebox) to prevent immediate hydrolysis.

Protocol 2: Identification of Trace Metal Impurities by ICP-MS

Diagram: Logical Relationship for ICP-MS Analysis

logical_relationship A ScI₃ Sample B Sample Digestion (e.g., in dilute nitric acid) A->B C Introduction into ICP-MS B->C D Ionization in Argon Plasma C->D E Mass-to-Charge Separation (Mass Spectrometer) D->E F Detection and Quantification E->F G Impurity Concentration Data F->G

Caption: Process flow for trace metal analysis in ScI₃ using ICP-MS.

Methodology:

  • Sample Preparation:

    • In a clean, inert environment, accurately weigh a small amount of the ScI₃ sample.

    • Carefully dissolve the sample in high-purity dilute nitric acid (e.g., 2% v/v). The dissolution should be performed in a clean, acid-leached container to avoid contamination.

    • Dilute the sample to a suitable concentration for ICP-MS analysis, typically in the parts-per-billion (ppb) range.

  • Instrumental Analysis:

    • Calibrate the ICP-MS instrument using certified multi-element standards.

    • Introduce the prepared sample into the instrument.

    • The sample is nebulized and then ionized in a high-temperature argon plasma.

    • The resulting ions are separated based on their mass-to-charge ratio by a mass spectrometer.

    • A detector quantifies the abundance of each ion, which is then converted into elemental concentrations.

  • Data Analysis:

    • Compare the measured ion intensities to the calibration curves to determine the concentration of each metallic impurity in the original ScI₃ sample.

    • It is important to analyze a blank solution (dilute nitric acid) to account for any background contamination.

Disclaimer: These protocols are intended as a general guide. Specific experimental conditions may need to be optimized based on the available equipment and the nature of the impurities. Always handle this compound in a controlled, inert atmosphere and follow all appropriate safety procedures.

References

Technical Support Center: Direct Synthesis of Scandium (III) Iodide (ScI₃)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in optimizing the direct synthesis of high-purity Scandium (III) Iodide.

Troubleshooting Guide

This guide addresses common issues encountered during the direct synthesis of ScI₃ from scandium metal and iodine, focusing on improving reaction yield and product purity.

Q1: My ScI₃ yield is significantly lower than expected. What are the common causes?

Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Reaction: The reaction between scandium metal and iodine may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor contact between the reactants.

  • Product Loss During Purification: ScI₃ is a volatile compound, and significant amounts can be lost during purification steps, especially if using high-temperature sublimation without careful control of the apparatus.

  • Side Reactions: The presence of impurities, particularly oxygen and water, can lead to the formation of scandium oxide (Sc₂O₃) or oxyiodides, which reduces the amount of scandium available to form ScI₃.

  • Weighing and Transfer Errors: Due to the hygroscopic nature of ScI₃, it can absorb atmospheric moisture, leading to inaccurate weight measurements and subsequent yield calculations.

Q2: The final product is discolored (e.g., brown or black) instead of the expected yellowish powder. What does this indicate?

The expected color of pure ScI₃ is yellowish.[1] Discoloration typically points to the presence of impurities:

  • Brownish Tint: This may indicate the presence of unreacted iodine. Excess iodine can often be removed by gentle heating under vacuum.

  • White Precipitate/Powder: The presence of a white, insoluble material suggests the formation of scandium oxide (Sc₂O₃) due to reaction with oxygen. This can happen if the reaction vessel was not properly evacuated or if there were air leaks.

  • Dark or Black Appearance: This could be due to the formation of lower scandium iodides or contamination from the reaction vessel.

Q3: The reaction seems to have stalled and is not proceeding. What steps can I take?

If the reaction between scandium and iodine appears to have stopped, consider the following:

  • Improve Reactant Contact: Ensure the scandium metal and iodine are in close proximity. If using scandium powder or turnings, ensure they are well-mixed with the iodine crystals.

  • Increase Temperature: The reaction is typically carried out at elevated temperatures. Gradually increasing the temperature can help to initiate or drive the reaction to completion. Refer to the table below for suggested temperature ranges.

  • Check for Passivation Layer: A thin layer of scandium oxide on the surface of the metal can prevent the reaction from starting. Using fresh, clean scandium and ensuring an inert atmosphere can mitigate this.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing high-purity ScI₃?

The direct reaction of the elements, scandium and iodine, is considered the best method for obtaining the purest scandium triiodide.[1] The balanced chemical equation for this synthesis is: 2 Sc + 3 I₂ → 2 ScI₃. An alternative, though less effective, method is the dehydration of hydrated ScI₃(H₂O)₆.[1]

Q2: Why is it crucial to use an inert atmosphere for this synthesis?

Scandium metal is reactive and will readily form scandium oxide in the presence of air, especially at elevated temperatures.[2] The final product, ScI₃, is also sensitive to moisture and air. Performing the synthesis under a high vacuum or in an inert atmosphere (e.g., argon) is essential to prevent the formation of scandium oxide and to protect the final product.

Q3: What are the recommended storage conditions for ScI₃?

Scandium (III) iodide is hygroscopic and should be stored in a tightly sealed container under a dry, inert atmosphere, such as in a desiccator or a glovebox.

Q4: What are the primary safety precautions for the direct synthesis of ScI₃?

  • Handling Iodine: Iodine is corrosive and its vapor is irritating to the respiratory system. Handle iodine in a well-ventilated fume hood.

  • High Temperatures: The synthesis involves high temperatures, requiring appropriate personal protective equipment (e.g., heat-resistant gloves, safety glasses).

  • Exothermic Reaction: The reaction between scandium and iodine can be exothermic. It is advisable to heat the reactants gradually to control the reaction rate.

  • Inert Atmosphere: When working with pyrophoric scandium powder and evacuating reaction vessels, appropriate safety protocols should be followed.

Data Presentation

The following table summarizes generalized reaction conditions for the direct synthesis of ScI₃. Optimal conditions can vary based on the specific experimental setup and the form of the scandium metal used.

ParameterRecommended ConditionsRationalePotential Impact on Yield
Reactants High-purity Scandium metal (powder or turnings), resublimed IodineHigh-purity reactants minimize side reactions and contamination.Use of lower purity reactants can significantly decrease the yield of ScI₃.
**Molar Ratio (Sc:I₂) **Stoichiometric (2:3) or slight excess of IodineA slight excess of iodine can help ensure the complete conversion of scandium.A significant deviation from the stoichiometric ratio will result in a lower yield of the desired product.
Reaction Temperature 400 - 900 °CTo facilitate the reaction between solid scandium and iodine vapor.Too low a temperature may lead to an incomplete reaction. Temperatures above the melting point of ScI₃ (920 °C) can lead to decomposition.[1]
Reaction Time 24 - 72 hoursTo ensure the reaction goes to completion.Insufficient reaction time can result in unreacted starting materials and a lower yield.
Atmosphere High vacuum (<10⁻⁵ torr) or inert gas (Argon)To prevent the formation of scandium oxide and other byproducts.The presence of oxygen or moisture will lead to the formation of impurities and a reduced yield of ScI₃.
Purification Method SublimationTo separate ScI₃ from less volatile impurities like Sc₂O₃.Improper sublimation technique can lead to product loss.

Experimental Protocols

Detailed Methodology for the Direct Synthesis of ScI₃

This protocol describes a general procedure for the direct synthesis of anhydrous scandium (III) iodide.

  • Preparation of Reactants:

    • Weigh a stoichiometric amount of high-purity scandium metal (e.g., 0.500 g).

    • Weigh the corresponding amount of resublimed iodine (e.g., 4.234 g for a 1:3 molar ratio of Sc to I).

    • All weighing and handling of reactants should be performed in an inert atmosphere (e.g., a glovebox) to prevent oxidation.

  • Reaction Setup:

    • Place the scandium metal and iodine into a clean, dry quartz ampoule.

    • Evacuate the ampoule to a high vacuum (<10⁻⁵ torr) and seal it.

  • Reaction:

    • Place the sealed ampoule in a tube furnace.

    • Gradually heat the furnace to the desired reaction temperature (e.g., 600 °C) over several hours.

    • Maintain the reaction temperature for an extended period (e.g., 48 hours) to ensure the reaction is complete.

  • Purification by Sublimation:

    • After the initial reaction, create a temperature gradient in the tube furnace, with the end of the ampoule containing the crude product at a higher temperature (e.g., 700-800 °C) and the other end at a lower temperature (e.g., 500-600 °C).

    • The ScI₃ will sublime and deposit as crystals in the cooler zone of the ampoule, leaving non-volatile impurities behind.

  • Product Recovery:

    • Allow the ampoule to cool to room temperature.

    • In an inert atmosphere, open the ampoule and carefully collect the crystalline ScI₃.

    • Store the product in a tightly sealed container under an inert atmosphere.

Mandatory Visualization

experimental_workflow Experimental Workflow for Direct ScI₃ Synthesis reactant_prep Reactant Preparation (Inert Atmosphere) reaction_setup Reaction Setup (Quartz Ampoule) reactant_prep->reaction_setup evacuation Evacuation and Sealing reaction_setup->evacuation reaction High-Temperature Reaction evacuation->reaction purification Purification by Sublimation reaction->purification recovery Product Recovery (Inert Atmosphere) purification->recovery storage Storage recovery->storage

Caption: Experimental Workflow for Direct ScI₃ Synthesis

troubleshooting_yield Troubleshooting Low ScI₃ Yield low_yield Low ScI₃ Yield check_reaction Check for Incomplete Reaction low_yield->check_reaction check_impurities Analyze for Impurities low_yield->check_impurities check_loss Evaluate Product Loss low_yield->check_loss incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction impurities Impurities Present? check_impurities->impurities product_loss Product Loss During Purification? check_loss->product_loss temp_time Increase Temperature/Time incomplete_reaction->temp_time Yes reactant_contact Improve Reactant Contact incomplete_reaction->reactant_contact Yes unreacted_I2 Unreacted Iodine impurities->unreacted_I2 Yes (Brown Color) oxide_formation Scandium Oxide impurities->oxide_formation Yes (White Precipitate) remove_I2 Gentle Heating Under Vacuum unreacted_I2->remove_I2 improve_inert Improve Inert Atmosphere/Vacuum oxide_formation->improve_inert optimize_sublimation Optimize Sublimation Conditions product_loss->optimize_sublimation Yes

Caption: Troubleshooting Low ScI₃ Yield

References

Technical Support Center: Scandium Triiodide Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the decomposition of scandium triiodide (ScI₃).

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition behavior of anhydrous this compound?

Anhydrous this compound is thermally stable up to high temperatures. Its melting point is 920 °C.[1][2] Thermal decomposition is reported to begin at temperatures above 950 °C. The primary decomposition pathway is believed to be the dissociation into scandium monoiodide (ScI) and elemental iodine (I₂).

Q2: My this compound sample is decomposing at a lower temperature than expected. What could be the cause?

Several factors can lead to the decomposition of this compound at temperatures below 950 °C:

  • Presence of Water: this compound is highly hygroscopic and reacts with moisture, even from the air, to form scandium hydroxide (B78521) (Sc(OH)₃) and iodine.[3] The presence of these impurities can lower the overall stability of the sample.

  • Presence of Oxygen: Residual oxygen in your experimental setup can react with this compound at elevated temperatures to form scandium oxide iodide (ScOI) or scandium oxide (Sc₂O₃). The formation of scandium oxide iodide has been observed in residues from the sublimation of crude this compound.[2]

  • Impurities in the Starting Material: Impurities from the synthesis of this compound can act as catalysts for decomposition.

Q3: What are the likely byproducts of this compound decomposition?

The byproducts of this compound decomposition depend heavily on the experimental conditions:

  • In an inert atmosphere (anhydrous conditions): The primary byproducts are expected to be scandium monoiodide (ScI) and iodine (I₂). Depending on the temperature and pressure, scandium sub-iodides with different stoichiometries might also form.

  • In the presence of water/moisture: The primary byproducts will be scandium hydroxide (Sc(OH)₃) and iodine. Upon heating, scandium hydroxide will likely decompose to scandium oxide (Sc₂O₃).

  • In the presence of oxygen: Scandium oxide iodide (ScOI) and scandium oxide (Sc₂O₃) are the expected byproducts.

Q4: How can I minimize unwanted side reactions during my experiment?

To ensure that the decomposition of this compound is the primary reaction, the following precautions should be taken:

  • Use Anhydrous this compound: Ensure your starting material is dry. If necessary, consider drying the compound in a vacuum oven at a temperature below its decomposition point.

  • Inert Atmosphere: Conduct all experiments under a high-purity inert atmosphere (e.g., argon or nitrogen) to prevent reactions with water and oxygen. Use of a glovebox for sample preparation is highly recommended.

  • High-Purity Materials: Use high-purity this compound to minimize the catalytic effects of impurities.

  • Properly Cleaned and Degassed Equipment: Ensure your reaction vessel and any other equipment are thoroughly cleaned and degassed to remove adsorbed water and air.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration of ScI₃ sample (yellow to brown/purple) at room temperature Absorption of moisture from the air, leading to the formation of iodine.Store this compound in a desiccator or under an inert atmosphere. Handle the material in a glovebox.
Unexpected pressure increase in a sealed reaction vessel at temperatures below 950°C 1. Outgassing of adsorbed species from the vessel walls. 2. Decomposition of hydrated impurities, releasing water vapor. 3. Reaction with residual air, forming gaseous iodine.1. Thoroughly degas the reaction vessel under vacuum before the experiment. 2. Use anhydrous this compound. 3. Purge the system with a high-purity inert gas before sealing.
Formation of a white, insoluble powder as a byproduct This is likely scandium oxide (Sc₂O₃), formed from the reaction with residual oxygen or the decomposition of scandium hydroxide.Improve the inertness of your experimental atmosphere. Check for leaks in your system.
Inconsistent decomposition temperatures between experiments 1. Variations in the heating rate. 2. Different levels of impurities (especially water) in the ScI₃ samples. 3. Inconsistent atmospheric conditions within the reactor.1. Maintain a consistent and controlled heating rate. 2. Ensure the starting material is consistently anhydrous. 3. Standardize the procedure for purging and evacuating the reaction system.
Difficulty in characterizing the solid decomposition products The products may be a mixture of scandium monoiodide, scandium oxide iodide, and unreacted this compound. These compounds can be difficult to distinguish without specialized analytical techniques.Use powder X-ray diffraction (PXRD) for phase identification. Elemental analysis can help determine the stoichiometry of the products.

Data Presentation

Table 1: Physical and Thermal Properties of this compound

PropertyValue
Chemical Formula ScI₃
Molar Mass 425.67 g/mol
Appearance Yellowish solid[1]
Melting Point 920 °C[1][2]
Decomposition Temperature > 950 °C
Solubility Soluble in water[3]
Sensitivity Hygroscopic[3]

Experimental Protocols

General Experimental Protocol for Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (MS)

  • Sample Preparation:

    • Handle anhydrous this compound powder inside a high-purity argon- or nitrogen-filled glovebox to prevent exposure to air and moisture.

    • Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrumentation Setup:

    • Place the crucible in the TGA furnace.

    • Seal the TGA system and purge thoroughly with a high-purity inert gas (e.g., argon) for an extended period to remove any residual air and moisture.

    • Couple the outlet of the TGA to a mass spectrometer via a heated transfer line to analyze the evolved gases.

  • Thermal Program:

    • Heat the sample from room temperature to a final temperature (e.g., 1200 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Maintain a constant flow of the inert purge gas throughout the experiment.

  • Data Collection:

    • Continuously record the sample weight as a function of temperature (TGA curve).

    • Simultaneously, acquire mass spectra of the evolved gases at regular intervals.

  • Data Analysis:

    • Analyze the TGA curve to identify the temperatures at which weight loss occurs and to quantify the extent of decomposition.

    • Analyze the mass spectrometry data to identify the gaseous byproducts by their mass-to-charge ratio (e.g., I₂⁺, I⁺).

Visualizations

DecompositionPathways Decomposition Pathways of this compound ScI3 This compound (ScI₃) Heat_Inert > 950°C (Inert Atmosphere) ScI3->Heat_Inert Heat_Moisture Heat (Presence of H₂O) ScI3->Heat_Moisture Heat_Oxygen Heat (Presence of O₂) ScI3->Heat_Oxygen ScI Scandium Monoiodide (ScI) Heat_Inert->ScI I2 Iodine (I₂) Heat_Inert->I2 Heat_Moisture->I2 ScOH3 Scandium Hydroxide (Sc(OH)₃) Heat_Moisture->ScOH3 Sc2O3 Scandium Oxide (Sc₂O₃) Heat_Moisture->Sc2O3 ScOI Scandium Oxide Iodide (ScOI) Heat_Oxygen->ScOI Heat_Oxygen->Sc2O3 ScOH3->Heat_Moisture Further Heating

Caption: Logical flow of ScI₃ decomposition pathways.

ExperimentalWorkflow General Experimental Workflow for ScI₃ Decomposition Analysis cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis start Start: Anhydrous ScI₃ weigh Weigh Sample start->weigh load Load into TGA Crucible weigh->load setup Setup TGA-MS System load->setup purge Purge with Inert Gas setup->purge heat Controlled Heating Program purge->heat collect Collect TGA & MS Data heat->collect analyze Analyze Data collect->analyze end End: Characterize Products analyze->end

References

Technical Support Center: Scandium Triiodide (ScI₃) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses common issues and questions regarding the use of Scandium triiodide (ScI₃) as a catalyst in chemical synthesis. The information provided is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no catalytic activity with this compound in my reaction. What are the possible reasons?

A1: Low catalytic activity is a frequently encountered issue with this compound. The primary reasons are often related to the inherent chemical properties of the compound rather than specific reaction conditions. Key factors include:

  • High Hygroscopicity: this compound is highly sensitive to moisture.[1][2][3] It readily absorbs water from the atmosphere and solvents, leading to its decomposition.

  • Hydrolysis: In the presence of water, this compound hydrolyzes to form inactive scandium hydroxide (B78521) and iodine species.[4] This reaction is often rapid and irreversible, effectively "killing" the catalyst.

  • Lower Lewis Acidity Compared to Alternatives: While ScI₃ is a Lewis acid, its catalytic power can be significantly lower than other scandium-based catalysts like Scandium triflate (Sc(OTf)₃). The triflate anion is highly electron-withdrawing, making the scandium center more Lewis acidic and, therefore, a more effective catalyst for a wider range of reactions.[5]

  • Impurities in the Catalyst: The purity of the this compound used is crucial. Impurities can interfere with the catalytic cycle and reduce the overall activity.

Q2: How can I improve the catalytic activity of my this compound?

A2: While it is challenging to achieve high catalytic activity with ScI₃ in many organic reactions, the following steps can be taken to minimize deactivation and potentially improve performance:

  • Ensure Anhydrous Conditions: All solvents and reagents must be rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Use Freshly Prepared or Properly Stored Catalyst: this compound should be stored in a desiccator under an inert atmosphere.[2] If possible, use freshly prepared anhydrous ScI₃ for the best results.

  • Consider Alternative Catalysts: For most applications, switching to a more robust and active scandium catalyst is the most effective solution. Scandium triflate (Sc(OTf)₃) is an excellent alternative that is stable in the presence of water and has well-documented high catalytic activity in a wide range of organic transformations.[6][7]

Q3: My starting material is not being consumed, and I suspect the this compound catalyst has decomposed. How can I confirm this?

A3: Visual observation can often provide clues. The decomposition of this compound in the presence of moisture can lead to the formation of a white precipitate (scandium hydroxide) and a yellowish or brownish coloration of the solution due to the formation of iodine. To definitively confirm catalyst decomposition, you would need to employ analytical techniques to identify the species present in your reaction mixture.

Q4: Are there any specific types of reactions where this compound might be a suitable catalyst?

A4: While not a mainstream catalyst, there are niche areas where ScI₃ has been explored. Its primary documented application is in materials science, particularly in the manufacturing of high-intensity metal halide lamps.[8][9] There are some general claims about its potential in organic synthesis and as a catalyst for the degradation of pollutants, though specific, well-documented examples in peer-reviewed literature are scarce.[4] Some research has explored the use of scandium catalysts in polymerization reactions.[10][11]

Comparison: this compound (ScI₃) vs. Scandium Triflate (Sc(OTf)₃)

To assist in catalyst selection, the following table summarizes the key differences between this compound and Scandium triflate.

FeatureThis compound (ScI₃)Scandium Triflate (Sc(OTf)₃)
Chemical Formula ScI₃Sc(SO₃CF₃)₃
Appearance Yellowish solid[9]White, free-flowing solid
Hygroscopicity Highly hygroscopic[1][2]Stable in air, though can absorb moisture
Water Stability Decomposes in water (hydrolyzes)[4]Stable in water[6]
Lewis Acidity ModerateStrong[5]
Solubility Soluble in water and polar organic solvents[4][9]Soluble in many organic solvents and water
Primary Applications Metal halide lamps[8][9]Versatile Lewis acid catalyst in organic synthesis (e.g., Friedel-Crafts, Diels-Alder, aldol (B89426) reactions)[6][12][13]
Handling Precautions Must be handled under strictly anhydrous and inert conditions[2]Standard laboratory handling procedures, though storage in a desiccator is recommended

Experimental Protocols

Protocol 1: Synthesis of Anhydrous this compound

This protocol describes the direct reaction of elemental scandium with iodine to produce the purest form of anhydrous this compound.[8]

Materials:

  • Scandium metal

  • Iodine (I₂)

  • Two-zone tube furnace

  • Quartz tube

  • Schlenk line apparatus

Procedure:

  • Place scandium metal in a quartz boat inside a quartz tube.

  • Place iodine at the cooler end of the quartz tube.

  • Evacuate the quartz tube and backfill with an inert gas (e.g., argon).

  • Heat the zone with the scandium metal to approximately 800 °C.

  • Gently heat the zone with the iodine to allow it to sublime and react with the hot scandium metal.

  • The this compound will form as a yellowish solid.

  • After the reaction is complete, allow the tube to cool to room temperature under the inert atmosphere.

  • Handle the product exclusively under an inert atmosphere to prevent decomposition.

Protocol 2: General Procedure for a Catalytic Test Reaction under Anhydrous Conditions

This protocol provides a general workflow for testing the catalytic activity of this compound while minimizing exposure to moisture.

Materials:

  • Schlenk flask and other oven-dried glassware

  • Anhydrous solvent (e.g., distilled from a suitable drying agent)

  • Substrate and reagent (dried and degassed)

  • Anhydrous this compound

  • Inert gas supply (argon or nitrogen)

  • Magnetic stirrer and hotplate

Procedure:

  • Assemble the oven-dried glassware while hot and allow it to cool under a stream of inert gas.

  • Add the anhydrous this compound to the Schlenk flask under a positive pressure of inert gas.

  • Add the anhydrous solvent via a cannula or syringe.

  • Add the substrate and reagent to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by an appropriate analytical method (e.g., TLC, GC, NMR).

Visualizations

logical_relationship_1 ScI3 This compound (ScI3) Hydrolysis Hydrolysis Reaction ScI3->Hydrolysis Moisture Moisture (H2O) (from air or solvents) Moisture->Hydrolysis Inactive_Products Inactive Products (Sc(OH)3, I2) Hydrolysis->Inactive_Products Low_Activity Low Catalytic Activity Inactive_Products->Low_Activity

Deactivation pathway of this compound.

experimental_workflow_1 start Start: Low Catalytic Activity Observed check_anhydrous Verify Anhydrous Conditions (solvents, reagents, atmosphere) start->check_anhydrous improve_conditions Improve Anhydrous Technique (oven-dried glassware, inert gas) check_anhydrous->improve_conditions No check_catalyst Assess Catalyst Quality (freshly prepared/properly stored) check_anhydrous->check_catalyst Yes improve_conditions->check_catalyst use_fresh_catalyst Use Freshly Prepared ScI3 check_catalyst->use_fresh_catalyst No consider_alternative Consider Alternative Catalyst (e.g., Scandium Triflate) check_catalyst->consider_alternative Yes use_fresh_catalyst->consider_alternative end End: Improved Reaction Outcome consider_alternative->end

References

Technical Support Center: Safe Disposal of Scandium Triiodide Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of Scandium triiodide (ScI₃) waste. Adherence to these protocols is critical to ensure laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[1][2][3]

  • Hygroscopic: It readily absorbs moisture from the air.[1][3][4]

Q2: What happens when this compound is exposed to water or moist air?

A2: this compound is hygroscopic and will react with moisture.[1][3] This reaction can lead to the decomposition of the compound, potentially forming scandium hydroxide (B78521) and hydroiodic acid or iodine. Exposure to moist air or water should be avoided.[1][3]

Q3: Can I dispose of this compound waste down the drain?

A3: No. This compound waste should not be disposed of down the drain.[5] It must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations at an approved waste disposal plant.[1][6]

Q4: What personal protective equipment (PPE) should I wear when handling this compound waste?

A4: When handling this compound, you should wear appropriate personal protective equipment, including:

  • Chemical safety goggles or eyeglasses.[1][3]

  • Protective gloves.[1][3]

  • A lab coat or long-sleeved clothing.[3]

  • In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[3]

Q5: How should I store this compound waste before disposal?

A5: Store this compound waste in a tightly closed, suitable container in a well-ventilated place.[1] The storage area should be dry to prevent reaction with moisture.[6] It is advisable to store it under an inert atmosphere.[3][6]

Troubleshooting Guide

Issue Probable Cause Solution
A white or yellowish solid has formed around the cap of the waste container. The container may not be properly sealed, allowing the hygroscopic this compound to react with atmospheric moisture.Ensure the waste container is tightly sealed. If the container is compromised, transfer the waste to a new, dry, and properly labeled container in a fume hood while wearing appropriate PPE.
A pungent or acidic odor is detected from the waste container. This could indicate the decomposition of this compound due to moisture, potentially releasing hydrogen iodide gas.Immediately move the container to a well-ventilated fume hood. Check the container for any breaches. If the odor persists, it may be necessary to neutralize the contents before disposal (see experimental protocols).
Skin or eye contact with the waste has occurred. Accidental exposure during handling or disposal.For skin contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][6] For eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[1][6]
A spill of solid this compound waste has occurred. Improper handling or a compromised container.In a well-ventilated area, carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][6] Avoid creating dust.[1] Ensure you are wearing the appropriate PPE during cleanup.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value Source
Molecular Formula ScI₃[1]
Molecular Weight 425.67 g/mol [1][3]
Melting Point 945 °C / 1733 °F[1]
Appearance Tan or yellowish solid[1][4][7]
Solubility Soluble in water[4]

Experimental Protocols

Disclaimer: The following protocol is a general guideline for the neutralization of small quantities of this compound waste in a laboratory setting prior to collection by a certified waste disposal service. Always consult with your institution's Environmental Health and Safety (EHS) department before attempting any neutralization procedure.

Objective: To hydrolyze and neutralize this compound waste to a less reactive form.

Materials:

  • This compound waste

  • Stir plate and stir bar

  • Large beaker (at least 10 times the volume of the waste)

  • Ice bath

  • Dropping funnel

  • Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH)

  • pH paper or pH meter

  • Appropriate PPE (fume hood, safety goggles, gloves, lab coat)

Procedure:

  • Preparation: Perform the entire procedure in a certified chemical fume hood. Place the large beaker in an ice bath on a stir plate.

  • Initial Hydrolysis: Slowly and cautiously add the this compound waste to a large volume of cold water in the beaker with constant stirring. The reaction is exothermic, and adding the solid to water helps to control the temperature.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate or a dilute (e.g., 1M) solution of sodium hydroxide to the aqueous mixture while continuously monitoring the pH. Continue adding the base until the pH of the solution is neutral (pH 6-8). Be cautious as the reaction may produce gas.

  • Precipitation: The neutralization will likely result in the precipitation of scandium hydroxide (Sc(OH)₃), a more stable and less hazardous compound.

  • Waste Collection: Allow the precipitate to settle. Decant the supernatant liquid if local regulations permit its disposal down the drain (check with your EHS). Collect the solid scandium hydroxide precipitate in a labeled hazardous waste container.

  • Final Disposal: The container with the neutralized scandium hydroxide precipitate should be collected by your institution's hazardous waste management service.

Visualizations

ScandiumTriiodideDisposalWorkflow start Start: this compound Waste ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe Always First assess Assess Waste: - Pure solid? - Contaminated solution? contain Contain Waste in a Labeled, Sealed Container assess->contain ppe->assess small_quant Small Quantity for Lab Neutralization? contain->small_quant neutralize Neutralization Protocol (in Fume Hood) small_quant->neutralize Yes direct_disposal Dispose Directly via Certified Vendor small_quant->direct_disposal No / Large Quantity hydrolyze 1. Slow addition to ice-cold water neutralize->hydrolyze adjust_ph 2. Neutralize with base (e.g., NaHCO3) to pH 6-8 hydrolyze->adjust_ph precipitate 3. Precipitate Scandium Hydroxide adjust_ph->precipitate collect Collect Neutralized Waste for Professional Disposal precipitate->collect disposal Dispose via Certified Hazardous Waste Vendor collect->disposal direct_disposal->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

Technical Support Center: Purification of Crude Scandium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Scandium triiodide (ScI₃).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound synthesized from direct reaction of the elements can contain several types of impurities. These include unreacted starting materials (scandium metal and elemental iodine), scandium oxides or oxyiodides formed from reactions with residual oxygen or water, and metallic impurities present in the initial scandium metal, such as iron (Fe), tantalum (Ta), and tungsten (W).[1] The presence of these impurities can give the yellowish ScI₃ powder an off-white appearance.[2]

Q2: What are the primary methods for purifying crude this compound?

A2: The most effective methods for purifying crude this compound are based on the volatility and solubility differences between ScI₃ and its impurities. The main techniques include:

  • Vacuum Sublimation: This is a highly effective method for separating volatile ScI₃ from non-volatile impurities like scandium oxides and most metallic impurities.[1]

  • Zone Refining: This technique is capable of producing very high-purity crystalline material by moving a molten zone along a solid ingot, which segregates impurities.[3]

  • Recrystallization: This method relies on the differential solubility of ScI₃ and impurities in a suitable solvent at varying temperatures.

Q3: Why is it crucial to handle this compound in an inert atmosphere?

A3: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[2] It reacts with water to form scandium hydroxide (B78521) and iodine species. To prevent degradation and the formation of oxide or hydroxide impurities, all handling and purification steps should be performed under an inert atmosphere (e.g., argon or nitrogen) or under high vacuum.

Q4: Can I purify this compound using fractional distillation?

A4: Fractional distillation is a technique used to separate liquid mixtures with close boiling points.[4][5] While ScI₃ has a defined melting point, its application in fractional distillation would depend on the boiling points of the impurities. If the impurities have sufficiently different boiling points from ScI₃ in the molten state, this method could theoretically be applied. However, vacuum sublimation is generally the preferred method due to the high temperatures involved and the solid nature of ScI₃ at room temperature.

Troubleshooting Guide

Issue 1: Low yield of purified ScI₃ after vacuum sublimation.

  • Q: My yield of sublimed ScI₃ is significantly lower than expected. What could be the cause?

    • A: Several factors could contribute to low yield. Firstly, ensure your vacuum level is sufficiently high (e.g., <10⁻⁵ mbar) to promote sublimation at a reasonable temperature. Secondly, the sublimation temperature may be too low, resulting in a very slow sublimation rate. For analogous rare-earth iodides like YI₃, sublimation is carried out at around 940 °C (1213 K).[6] Lastly, check for leaks in your vacuum system, as the presence of reactive gases can lead to the formation of non-volatile scandium compounds.

Issue 2: The purified this compound is still discolored.

  • Q: After purification by sublimation, my ScI₃ product is not the expected yellowish color. Why?

    • A: Discoloration can indicate the presence of residual impurities. If the product has a grayish tint, it might be due to co-sublimation of more volatile metal iodides or contamination from the heating element or crucible. Ensure the use of high-purity, inert crucible materials like tantalum. If the product appears whitish, it could be due to the presence of scandium oxides, suggesting a leak in your vacuum system that allowed oxygen to react with the ScI₃ vapor.

Issue 3: Difficulty in achieving a stable molten zone during zone refining.

  • Q: I'm attempting zone refining, but the molten zone is unstable and difficult to control. What can I do?

    • A: The stability of the molten zone is crucial for effective purification.[3] Ensure that the heating is localized and the movement of the heater is slow and steady. The diameter of the ingot and the length of the molten zone are critical parameters. A shorter molten zone is generally more stable. Also, verify that the material is in a suitable, non-reactive crucible (e.g., tantalum) that does not contaminate the melt.

Issue 4: this compound "oils out" during recrystallization.

  • Q: When I cool the solvent during recrystallization, the ScI₃ separates as an oil instead of forming crystals. How can I resolve this?

    • A: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent system, or when the solution is supersaturated to a high degree. To avoid this, try using a more dilute solution or cooling the solution more slowly to allow for gradual crystal nucleation and growth. Seeding the solution with a small crystal of pure ScI₃ can also help initiate crystallization. Given that ScI₃ is soluble in polar solvents like ethanol (B145695), ensure your solvent is anhydrous to prevent hydrolysis.[7]

Quantitative Data Summary

PropertyThis compound (ScI₃)Yttrium Triiodide (YI₃) (Analogue)Reference(s)
Molar Mass425.66 g/mol 469.62 g/mol [7][8]
Melting Point920 °C (1193 K)1000 °C (1273 K)[7][8]
AppearanceYellowish solidColorless crystals[7][8]
Sublimation TemperatureNot specified~940 °C (1213 K) under high vacuum[6]
Crystal StructureRhombohedral (BiI₃ type)Rhombohedral (BiI₃ type)[7][8]

Experimental Protocols

Protocol 1: Purification by Vacuum Sublimation

This protocol is based on the successful purification of analogous rare-earth iodides.[6]

  • Preparation:

    • Load the crude ScI₃ into a tantalum crucible.

    • Place the crucible inside a quartz sublimation apparatus. The apparatus should have a water-cooled or air-cooled cold finger for condensation.

    • Ensure all handling is performed in an inert atmosphere glovebox.

  • Evacuation:

    • Seal the sublimation apparatus and connect it to a high-vacuum pump.

    • Slowly evacuate the system to a pressure of 10⁻⁵ mbar or lower.

    • Gently heat the apparatus to ~150-200 °C during evacuation to drive off any adsorbed moisture.

  • Sublimation:

    • Once the ultimate vacuum is reached and stable, begin heating the crucible containing the crude ScI₃.

    • Gradually increase the temperature to approximately 900-950 °C. The optimal temperature may need to be determined empirically.

    • Maintain this temperature and the high vacuum for several hours. The ScI₃ will sublime and then deposit as pure crystals on the cold finger.

  • Collection:

    • After the sublimation is complete, turn off the heater and allow the apparatus to cool to room temperature under vacuum.

    • Vent the system with a dry, inert gas (e.g., argon).

    • Transfer the apparatus to an inert atmosphere glovebox.

    • Carefully scrape the purified ScI₃ crystals from the cold finger for storage and use.

Protocol 2: Purification by Zone Refining

This protocol describes a general procedure for zone refining applicable to ScI₃.

  • Preparation:

    • Cast the crude ScI₃ into a solid ingot within a long, narrow crucible made of a non-reactive material like tantalum.

    • Place the crucible and ingot into the zone refining apparatus, which should be enclosed in a sealed tube that can be evacuated and filled with an inert atmosphere.

  • Inert Environment:

    • Evacuate the sealed tube and backfill with a high-purity inert gas, such as argon.

  • Zone Melting:

    • Position a narrow ring heater around one end of the crucible.

    • Heat a small section of the ScI₃ ingot until it melts, creating a molten zone. The temperature will need to be just above the melting point of ScI₃ (920 °C).

    • Slowly move the heater along the length of the ingot at a controlled rate (e.g., a few millimeters per hour).

    • As the molten zone moves, impurities will preferentially stay in the liquid phase and be transported to one end of the ingot.

  • Multiple Passes:

    • Repeat the process by passing the heater in the same direction multiple times to enhance the segregation of impurities.

  • Collection:

    • Once the process is complete, allow the ingot to cool.

    • The end of the ingot where the impurities have concentrated can be cut off and discarded, leaving the remainder as highly purified ScI₃.

Protocol 3: Purification by Recrystallization
  • Solvent Selection:

    • Choose a solvent in which ScI₃ is highly soluble at elevated temperatures but has low solubility at room temperature or below. Anhydrous polar solvents like absolute ethanol may be suitable.[7] The ideal solvent should not dissolve the primary impurities or should dissolve them so well that they remain in solution upon cooling.

  • Dissolution:

    • In an inert atmosphere, place the crude ScI₃ in a flask.

    • Add a minimal amount of the chosen anhydrous solvent and heat the mixture with stirring until the ScI₃ completely dissolves.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly and undisturbed to room temperature.

    • Further cooling in an ice bath can be used to maximize the yield of crystals.

  • Collection and Drying:

    • Collect the purified ScI₃ crystals by filtration, for example, using a Büchner funnel, all within an inert atmosphere.

    • Wash the crystals with a small amount of the cold, fresh solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow_sublimation cluster_glovebox Inert Atmosphere Glovebox cluster_apparatus Vacuum Sublimation Apparatus start Load Crude ScI₃ into Tantalum Crucible evacuate Evacuate to <10⁻⁵ mbar and Gentle Heating start->evacuate Seal Apparatus collect Scrape Purified ScI₃ from Cold Finger sublime Heat Crucible to ~940°C (High Vacuum) evacuate->sublime High Vacuum Achieved cool Cool to Room Temp Under Vacuum sublime->cool Sublimation Complete cool->collect Vent with Inert Gas

Caption: Workflow for the purification of this compound by vacuum sublimation.

experimental_workflow_zone_refining cluster_prep Preparation cluster_process Zone Refining Process (Inert Atmosphere) cluster_collection Collection cast Cast Crude ScI₃ into Ingot melt Create Molten Zone at One End (>920°C) cast->melt Place in Apparatus move Slowly Move Heater Along Ingot melt->move repeat Repeat for Multiple Passes move->repeat End of Pass cool_ingot Cool Ingot to Room Temperature repeat->cool_ingot Final Pass Complete cut Cut and Discard Impurity-Rich End cool_ingot->cut

Caption: Workflow for the purification of this compound by zone refining.

References

Impact of moisture on the reactivity of Scandium triiodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of moisture on the reactivity of Scandium triiodide (ScI₃).

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound due to the presence of moisture.

Issue 1: Unexpected reaction outcomes, such as low yield or formation of side products.

  • Question: My reaction using ScI₃ as a catalyst/reagent is giving a low yield and some unexpected side products. Could moisture be the cause?

  • Answer: Yes, moisture is a very likely culprit. This compound is extremely hygroscopic and reacts with water to form scandium hydroxide (B78521) and iodine species.[1] This decomposition not only consumes your active ScI₃ but the resulting byproducts can also interfere with your desired reaction pathway. It is crucial to handle ScI₃ under strictly anhydrous conditions.[2][3]

Issue 2: The this compound powder appears discolored or clumpy.

  • Question: I received a new bottle of ScI₃, and the powder, which should be yellowish, has some darker or brownish patches and appears clumpy. Is it still usable?

  • Answer: The discoloration and clumping are strong indicators of moisture contamination. Anhydrous this compound is a yellowish solid.[1][4] When exposed to moisture, it hydrolyzes, which can lead to changes in its appearance. It is highly recommended to use only dry, free-flowing powder for your reactions to ensure reproducibility and optimal performance. If the integrity of the material is questionable, it may be necessary to dry it or use a fresh, unopened container.

Issue 3: Inconsistent results between different batches of a reaction.

  • Question: I am running the same reaction multiple times with ScI₃, but my results are not consistent. What could be the reason?

  • Answer: Inconsistent results are often traced back to varying levels of moisture contamination between experiments. Even small differences in the handling of the ScI₃ or the dryness of your solvents and glassware can lead to significant variations in the effective concentration of the active scandium species. Implementing rigorous and consistent anhydrous techniques is essential for reproducibility.

Issue 4: My ScI₃-catalyzed reaction is not proceeding to completion.

  • Question: My reaction, which is catalyzed by this compound, has stalled and is not going to completion. What should I check?

  • Answer: Assuming all other reagents are pure and correctly stoichiometered, the most probable cause is the deactivation of the ScI₃ catalyst by moisture. The hydrolysis of ScI₃ will reduce the amount of active catalyst available to drive your reaction. You should meticulously re-evaluate your experimental setup for any potential sources of moisture ingress, including solvents, reagents, glassware, and the inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction between this compound and water?

A1: this compound reacts with water in a hydrolysis reaction to form scandium hydroxide (Sc(OH)₃) and hydroiodic acid (HI), which may further react or decompose. The simplified overall reaction is:

ScI₃(s) + 3H₂O(l) → Sc(OH)₃(s) + 3HI(aq)[1][5][6]

Q2: How can I visually identify moisture contamination in my this compound?

A2: Anhydrous this compound is typically a yellowish, free-flowing powder.[1][4] Signs of moisture contamination include:

  • Color Change: Appearance of white, off-white, or brownish specks, indicating the formation of scandium hydroxide or oxide and iodine.

  • Clumping: The powder may become sticky or form clumps due to hydration.

  • Fuming: In a very humid environment, the vial might fume upon opening due to the reaction with airborne moisture to produce HI.

Q3: What are the best practices for storing this compound?

A3: To prevent moisture contamination, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[2][3] The ideal storage location is a desiccator or a glovebox.

Q4: Can I dry this compound that has been exposed to moisture?

A4: While it is best to prevent hydration, it is possible to dry hydrated this compound (ScI₃·nH₂O). A common method is to react the hydrated salt with a dehydrating agent like thionyl chloride (SOCl₂) in an appropriate solvent, followed by removal of the solvent and excess reagent under vacuum.[7] However, this process should be carried out with caution due to the hazardous nature of thionyl chloride. Direct heating of the hydrated salt is generally less effective and may lead to the formation of scandium oxyiodide.[4]

Q5: What are the essential handling techniques for using this compound in an experiment?

A5: Due to its high sensitivity to air and moisture, all manipulations of this compound should be performed under a dry, inert atmosphere.[3] The two primary methods for this are:

  • Glovebox: A sealed container filled with an inert gas, allowing for the manipulation of sensitive reagents in a moisture-free environment.

  • Schlenk Line: A vacuum/inert gas manifold that allows for the manipulation of air-sensitive substances in glassware sealed with septa or stopcocks.[8][9][10][11][12]

All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and cooled under an inert atmosphere before use. Solvents and other reagents must also be thoroughly dried and deoxygenated.

Quantitative Data

Currently, there is limited publicly available quantitative data on the specific kinetics of this compound hydrolysis or the precise impact of varying moisture levels on its catalytic activity. Research in this area would be highly valuable to the scientific community.

Table 1: Physical and Chemical Properties of Anhydrous this compound

PropertyValueReference
Chemical Formula ScI₃[1][4]
Molar Mass 425.67 g/mol [13]
Appearance Yellowish solid[1][4]
Melting Point 920 °C (1690 °F; 1190 K)[1]
Solubility Soluble in water (with reaction) and acids[1]
Sensitivity Hygroscopic; sensitive to air and moisture[14]

Experimental Protocols

Protocol 1: Synthesis of Anhydrous this compound from this compound Hexahydrate

Objective: To prepare anhydrous ScI₃ from its hydrated form using thionyl chloride.

Materials:

  • This compound hexahydrate (ScI₃·6H₂O)

  • Thionyl chloride (SOCl₂), freshly distilled

  • Anhydrous organic solvent (e.g., tetrahydrofuran (B95107) (THF) or benzene)

  • Schlenk flask and other appropriate oven-dried glassware

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line or glovebox

Procedure:

  • Under a positive pressure of inert gas, place the this compound hexahydrate into a Schlenk flask equipped with a magnetic stir bar.

  • Add a sufficient amount of the anhydrous organic solvent to create a slurry.

  • Slowly add an excess of freshly distilled thionyl chloride to the slurry at room temperature with vigorous stirring. The reaction will generate gaseous byproducts (SO₂ and HCl), so ensure proper ventilation to a fume hood or a bubbler.

  • Stir the reaction mixture at room temperature for 12-24 hours to ensure complete reaction.

  • After the reaction is complete, remove the solvent and excess thionyl chloride under vacuum.

  • The resulting solid crude product can be further purified by calcination under a non-reactive gas atmosphere to yield high-purity anhydrous this compound.[7]

  • Handle and store the final product under a dry, inert atmosphere.

Protocol 2: Handling Anhydrous this compound for a Reaction

Objective: To safely and effectively dispense and use anhydrous ScI₃ in a chemical reaction.

Materials:

  • Anhydrous this compound

  • Oven-dried glassware (e.g., Schlenk flask, graduated cylinder)

  • Dry, deoxygenated solvents and reagents

  • Glovebox or Schlenk line

  • Spatula, weighing paper

Procedure (Glovebox Method):

  • Ensure the glovebox has a dry, inert atmosphere (low ppm levels of O₂ and H₂O).

  • Bring the sealed container of ScI₃ into the glovebox antechamber and evacuate and refill with the inert atmosphere of the glovebox several times.

  • Inside the glovebox, carefully open the container.

  • Weigh the desired amount of ScI₃ onto a piece of weighing paper or directly into the reaction vessel.

  • Seal the reaction vessel before removing it from the glovebox.

  • Tightly reseal the main container of ScI₃.

Procedure (Schlenk Line Method):

  • Assemble the oven-dried reaction flask under a positive flow of inert gas from the Schlenk line.

  • Quickly open the container of ScI₃ and weigh the desired amount in the inert gas stream. This should be done as rapidly as possible to minimize exposure to the atmosphere.

  • Quickly add the weighed ScI₃ to the reaction flask against a counterflow of inert gas.

  • Immediately seal the reaction flask.

  • Purge the flask with several cycles of vacuum and inert gas backfill to remove any air that may have entered during the transfer.

Visualizations

Hydrolysis_of_Scandium_Triiodide ScI3 This compound (ScI3) (Yellowish Solid) ScOH3 Scandium Hydroxide (Sc(OH)3) (White Precipitate) ScI3->ScOH3 Hydrolysis HI Hydroiodic Acid (HI) ScI3->HI Hydrolysis H2O Moisture (H2O) H2O->ScOH3 H2O->HI ScOOH Scandium Oxyhydroxide (ScO(OH)) ScOH3->ScOOH Dehydration I2 Iodine (I2) (Brownish Color) HI->I2 Oxidation (in air) Anhydration_Workflow start Start: Hydrated ScI3 (ScI3·6H2O) step1 1. Slurry in Anhydrous Solvent (e.g., THF) in a Schlenk Flask start->step1 step2 2. Add excess Thionyl Chloride (SOCl2) under Inert Atmosphere step1->step2 step3 3. Stir for 12-24 hours at Room Temperature step2->step3 step4 4. Remove Solvent and excess SOCl2 under Vacuum step3->step4 step5 5. Calcine Crude Product under Inert Gas (Optional) step4->step5 end End: Anhydrous ScI3 step5->end Troubleshooting_Tree issue Poor Reaction Yield or Inconsistent Results? check_moisture Suspect Moisture Contamination? issue->check_moisture Yes check_reagents Check Purity of Other Reagents issue->check_reagents No check_sc_source Inspect ScI3 Source: - Discolored? - Clumpy? check_moisture->check_sc_source Yes check_handling Review Handling Technique: - Glassware properly dried? - Solvents anhydrous? - Inert atmosphere maintained? check_moisture->check_handling Yes other_issue Investigate Other Experimental Parameters check_reagents->other_issue remedy_sc Use Fresh or Dried ScI3 check_sc_source->remedy_sc remedy_handling Refine Anhydrous Technique check_handling->remedy_handling

References

Technical Support Center: Stabilizing Scandium Triiodide in Solution for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Scandium Triiodide (ScI₃) in catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the successful application of this potent Lewis acid catalyst. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on maintaining catalyst stability in solution.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of this compound catalysts.

Problem Potential Cause Recommended Action & Troubleshooting Steps
Catalyst solution appears cloudy or forms a precipitate upon dissolution. Hydrolysis due to trace moisture: ScI₃ is extremely hygroscopic and reacts with water to form insoluble scandium hydroxide (B78521) and other species.[1][2][3]1. Ensure Rigorously Anhydrous Conditions: All glassware must be oven-dried (e.g., >120°C for at least 4 hours) and cooled under a stream of inert gas (Argon or Nitrogen) or in a desiccator immediately before use.[4] 2. Use High-Purity Anhydrous Solvent: Use freshly distilled and dried solvents. Ethereal solvents like THF are often suitable as they can coordinate to the scandium center, potentially enhancing stability.[5] Solvents should be stored over molecular sieves (3Å or 4Å) under an inert atmosphere. 3. Inert Atmosphere Technique: All manipulations of solid ScI₃ and its solutions should be performed under a positive pressure of a dry, inert gas using either a glovebox or Schlenk line techniques.[4]
Loss of catalytic activity or incomplete reaction. 1. Catalyst Decomposition: Gradual decomposition due to slow ingress of moisture or oxygen over the course of the reaction. 2. Incompatible Solvent: The solvent may not sufficiently stabilize the ScI₃, leading to aggregation or precipitation. 3. Ligand Exchange with Substrate/Solvent: The substrate or solvent may displace the iodide ligands, leading to a less active catalytic species.1. Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of inert gas for the entire duration. Use septa and cannulation for all reagent transfers.[4] 2. Solvent Selection: Consider using coordinating aprotic solvents such as tetrahydrofuran (B95107) (THF) or other ethers, which can form stable solvates with ScI₃.[5] For non-coordinating solvents like dichloromethane, stability may be lower. 3. Addition of Stabilizing Ligands: The use of co-ligands with strong oxygen or nitrogen donor atoms may help stabilize the scandium center. However, this may also alter catalytic activity and requires empirical testing.
Inconsistent results between experimental runs. Variable Moisture Content: Inconsistent levels of moisture in reagents, solvents, or the reaction setup are the most likely cause.1. Standardize Procedures: Develop and strictly adhere to a standard operating procedure for drying glassware, purifying solvents, and handling the catalyst. 2. Use of Internal Standards: Where appropriate, use an internal standard in your analytical method to accurately quantify product yield, which can help differentiate between poor catalyst performance and other experimental errors. 3. Freshly Opened Catalyst: Use a freshly opened bottle of ScI₃ or ensure that partially used bottles have been rigorously stored in a dry, inert atmosphere.
Color change of the solution (e.g., to brown/yellow). Formation of Iodine: Decomposition of the triiodide anion can release elemental iodine (I₂), which is brown in polar solvents and violet in nonpolar solvents.[6] This can be indicative of catalyst degradation.1. Protect from Light: Some catalytic reactions, especially those involving sensitive reagents, can be promoted by light. Running the reaction in a flask wrapped in aluminum foil can mitigate this. 2. Check for Oxidizing Impurities: Ensure that substrates and solvents are free from peroxides or other oxidizing impurities that could oxidize the iodide ions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound deactivation in solution?

A1: The primary cause of deactivation is hydrolysis. This compound is highly hygroscopic and reacts readily with water to form scandium hydroxide and other insoluble or inactive species.[1][2] This underscores the critical importance of maintaining strictly anhydrous and inert conditions during its storage and use.

Q2: Which solvents are recommended for dissolving this compound for catalysis?

A2: While comprehensive solubility data is not widely available, coordinating aprotic solvents are generally preferred.

  • Tetrahydrofuran (THF): Often a good choice as it can form stable solvates (e.g., ScI₃(THF)n), which can help to keep the scandium center soluble and catalytically active.[5]

  • Acetonitrile (MeCN): Another polar aprotic solvent that can be used, although its coordination to the scandium center may differ from THF, potentially impacting catalytic activity.[7]

  • Dichloromethane (DCM): A common, less coordinating solvent. While it may be used, the stability of ScI₃ might be lower compared to in ethereal solvents, making rigorous exclusion of moisture even more critical.

Q3: How should I store this compound to ensure its longevity?

A3: this compound should be stored under a dry, inert atmosphere (argon or nitrogen) at all times.[8] The ideal storage location is inside a glovebox. If a glovebox is not available, the container should be sealed with a high-quality cap, wrapped with paraffin (B1166041) film, and stored inside a desiccator that is itself purged with an inert gas.

Q4: Can I use this compound in protic solvents like alcohols?

A4: It is generally not recommended. Protic solvents contain active protons (e.g., -OH groups) that can react with and decompose the catalyst, similar to the reaction with water. While some robust Lewis acids like Scandium triflate show stability in protic media, ScI₃ is expected to be much less stable.[9][10]

Q5: My reaction requires the presence of a co-reagent with labile protons. How can I minimize catalyst deactivation?

A5: This is a challenging scenario. Consider the following strategies:

  • Slow Addition: Add the proton-containing reagent slowly to the reaction mixture at a low temperature to control the reaction and minimize direct, large-scale interaction with the catalyst.

  • Use of a Proton Sponge: A non-nucleophilic base (a "proton sponge") can be added to the reaction to scavenge stray protons. However, this will also interact with the Lewis acidic scandium center, so its effect on catalysis must be evaluated.

  • Alternative Catalyst: In such cases, a more water-tolerant Lewis acid like Scandium triflate (Sc(OTf)₃) might be a more suitable choice for the reaction.[9]

Experimental Protocols

Protocol 1: Preparation of an Anhydrous this compound Solution in THF

This protocol outlines the preparation of a stock solution of ScI₃ in THF for use in catalytic reactions, employing standard Schlenk line techniques.

Materials:

  • This compound (anhydrous powder)

  • Tetrahydrofuran (THF), anhydrous grade, freshly distilled from sodium/benzophenone

  • Schlenk flask with a magnetic stir bar

  • Septa

  • Gas-tight syringes and cannula

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Thoroughly oven-dry the Schlenk flask at >120°C for at least 4 hours. Assemble the flask while hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas, quickly weigh the desired amount of ScI₃ and add it to the Schlenk flask.

  • Seal the Flask: Immediately seal the flask with a septum.

  • Solvent Transfer: Using a dry, gas-tight syringe or a cannula, transfer the required volume of anhydrous THF to the Schlenk flask.

  • Dissolution: Stir the mixture at room temperature until the ScI₃ is fully dissolved. The resulting solution should be clear. If any cloudiness persists, it may indicate the presence of moisture.

  • Storage and Use: The solution can be used immediately or stored for short periods under a positive pressure of inert gas. For transfers to a reaction vessel, use a gas-tight syringe or cannula.

Visualization of Key Processes

experimental_workflow cluster_prep Preparation Phase (Inert Atmosphere) cluster_solution Solution Phase (Inert Atmosphere) cluster_reaction Catalytic Reaction A Oven-Dry Glassware (>120°C, 4h) B Cool Under Inert Gas (Ar or N2) A->B C Weigh Anhydrous ScI3 B->C D Add ScI3 to Flask C->D E Transfer Anhydrous Solvent (e.g., THF) via Cannula D->E F Stir to Dissolve E->F G Stable ScI3 Solution F->G H Transfer Catalyst Solution to Reaction Vessel G->H I Add Substrates H->I J Reaction Under Inert Gas I->J K Product Formation J->K

Figure 1. Workflow for preparing and using a stabilized ScI₃ catalyst solution.

decomposition_pathway ScI3 ScI3 (Active Catalyst) ScOH3 Sc(OH)3 (Inactive Precipitate) ScI3->ScOH3 Hydrolysis HI HI (Byproduct) ScI3->HI Hydrolysis H2O H2O (Moisture)

References

Technical Support Center: Characterization of Hydrated Scandium Triiodide Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrated scandium triiodide (ScI₃) species.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with hydrated this compound.

Problem Possible Cause(s) Suggested Solution(s)
Yellowish ScI₃ powder turns brown or violet upon storage or handling. 1. Moisture Absorption: Anhydrous and hydrated this compound are hygroscopic and can absorb atmospheric water.[1][2] 2. Oxidation/Decomposition: Exposure to air and light can cause the release of free iodine (I₂), which is brownish/violet.1. Handle and store this compound in a dry, inert atmosphere (e.g., a glovebox with nitrogen or argon).[2] 2. Store in a tightly sealed, opaque container to protect from light.
Difficulty dissolving ScI₃ in water or polar solvents. 1. Hydrolysis: this compound reacts with water to form less soluble scandium hydroxide (B78521) and iodine species.[3] 2. Impure Starting Material: The presence of insoluble impurities in the ScI₃.1. For applications requiring dissolved Sc(III) ions, use strongly acidic aqueous solutions to suppress hydrolysis.[4][5][6] 2. Characterize the purity of the starting material using techniques like X-ray powder diffraction.
Inconsistent results in spectroscopic or crystallographic analysis. 1. Variable Hydration State: The number of water molecules coordinated to the scandium ion can vary depending on the preparation and storage conditions.[7][8] 2. Presence of Hydrolysis Products: Formation of scandium hydroxide or oxyhydroxide species can interfere with the analysis of the desired hydrated ScI₃ species.[9]1. Control the hydration state by careful synthesis and handling, or by using specific crystalline hydrates like ScI₃·8H₂O.[7] 2. Perform analyses in acidic solutions to maintain the integrity of the hydrated scandium ion.[4][5][6]
Thermal analysis (TGA/DSC) shows unexpected weight loss steps. 1. Decomposition of Hydrates: The loss of water molecules from hydrated this compound occurs in steps. 2. Formation of Oxyiodide: At higher temperatures, scandium oxyiodide (ScOI) may form before complete decomposition to the oxide.1. Compare the experimental thermogram with literature data for the thermal decomposition of related hydrated scandium halides.[10][11] 2. Analyze the gaseous products evolved during thermal decomposition using techniques like mass spectrometry.

Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What is this compound and what are its basic properties?

This compound (ScI₃) is an inorganic compound, appearing as a yellowish solid.[12] It is known to be highly reactive and soluble in polar solvents.[3] It is also hygroscopic, meaning it readily absorbs moisture from the air.[1][2]

Q2: How should I handle and store this compound?

Due to its hygroscopic nature, this compound should be stored under an inert gas atmosphere (like nitrogen or argon) at 2–8 °C.[2] It is crucial to keep it in a tightly sealed container to prevent moisture absorption.

Q3: What happens when this compound is exposed to water?

This compound reacts with water in a process called hydrolysis to form scandium hydroxide [Sc(OH)₃] and iodine species.[3] In acidic aqueous solutions, the scandium(III) ion exists as a hydrated species, for example, [Sc(H₂O)ₙ]³⁺, where 'n' can vary.[4][5][6][7][8]

Synthesis and Characterization

Q4: How can I synthesize anhydrous and hydrated this compound?

Anhydrous this compound is typically synthesized by the direct reaction of elemental scandium and iodine at elevated temperatures.[12] Hydrated this compound can be prepared by reacting scandium oxide with hydroiodic acid, followed by crystallization.[13]

Q5: What are the common coordination numbers for the hydrated scandium(III) ion?

The hydrated scandium(III) ion can exhibit different coordination numbers, most commonly six, seven, and eight, depending on the surrounding chemical environment and the crystalline form.[7][8]

Q6: What techniques are used to characterize hydrated this compound species?

Common characterization techniques include:

  • Single-Crystal X-ray Diffraction: To determine the crystal structure, including bond lengths, bond angles, and the coordination environment of the scandium ion.[7]

  • X-ray Absorption Fine Structure (XAFS) and Large-Angle X-ray Scattering (LAXS): To study the structure of the hydrated scandium(III) ion in aqueous solutions.[4][5][6]

  • Raman and Infrared (IR) Spectroscopy: To probe the vibrational modes of the Sc-O bonds in the hydrated complexes.[14]

  • Thermal Analysis (TGA/DSC): To study the thermal decomposition and dehydration processes of hydrated this compound.[10][11]

Quantitative Data

Table 1: Crystallographic Data for Hydrated Scandium Iodide
CompoundCrystal SystemSpace GroupZa (Å)b (Å)c (Å)β (°)Ref.
ScI₃·8H₂OMonoclinicP2₁/c4[7]

Detailed lattice parameters for ScI₃·8H₂O were not explicitly found in the provided search results.

Table 2: Selected Interatomic Distances for Hydrated Scandium(III) Species
SpeciesTechniqueSc-O Bond Lengths (Å)Coordination NumberRef.
[Sc(OH₂)₇]³⁺ in ScI₃·8H₂OX-ray Diffraction2.109(3) - 2.219(3)7[7]
Hydrated Sc³⁺ in acidic solutionXAFS/LAXS2.17(1) (prism), 2.32(4) (capping)8[5][6]
[Sc(H₂O)₆]³⁺X-ray Diffraction2.085(6), 2.086(5)6[5][6]

Experimental Protocols

Protocol 1: Synthesis of Hydrated Scandium Iodide Crystals

This protocol is a generalized procedure based on the synthesis of related hydrated scandium complexes.[13]

  • Dissolution: Dissolve scandium oxide (Sc₂O₃) in a slight excess of hydroiodic acid (HI).

  • Concentration: Gently heat the resulting solution to concentrate it.

  • Crystallization: Cool the concentrated solution to allow for the crystallization of hydrated scandium iodide.

  • Isolation: Separate the crystals from the solution by filtration.

  • Drying: Dry the collected crystals over a suitable desiccant, such as potassium hydroxide (KOH).

Protocol 2: Characterization by Single-Crystal X-ray Diffraction

This is a general workflow for the structural analysis of hydrated this compound crystals.[7]

  • Crystal Selection: Select a suitable single crystal of hydrated this compound under a microscope.

  • Mounting: Mount the crystal on a goniometer head.

  • Data Collection: Collect diffraction data at low temperature (e.g., 100 K or 150 K) using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

  • Analysis: Analyze the refined structure to determine atomic positions, bond lengths, bond angles, and other crystallographic parameters.

Visualizations

Hydrolysis_of_Scandium_Triiodide ScI3_solid ScI₃ (solid) Sc_hydrated [Sc(H₂O)ₙ]³⁺ + 3I⁻ (in acidic solution) ScI3_solid->Sc_hydrated Dissolution in acidic water ScOH3 Sc(OH)₃ (precipitate) ScI3_solid->ScOH3 Reaction with neutral water H2O H₂O (water) H2O->Sc_hydrated H2O->ScOH3 Sc_hydrated->ScOH3 Increase in pH Iodine_species Iodine Species

Caption: Hydrolysis pathway of this compound in aqueous solutions.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Characterization cluster_data Data Analysis synthesis Synthesis of Hydrated ScI₃ sample_prep Sample Preparation (e.g., dissolution in acid) synthesis->sample_prep xrd Single-Crystal X-ray Diffraction sample_prep->xrd spectroscopy Spectroscopy (Raman, IR, XAFS) sample_prep->spectroscopy thermal Thermal Analysis (TGA/DSC) sample_prep->thermal structure Structural Information (Bond lengths, angles) xrd->structure spectra Spectroscopic Data (Vibrational modes) spectroscopy->spectra decomposition Decomposition Profile thermal->decomposition

Caption: Experimental workflow for characterizing hydrated ScI₃ species.

References

Technical Support Center: Synthesis of High-Purity Scandium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to avoid the formation of scandium oxyiodide (ScOI) impurities during the synthesis of scandium iodide (ScI₃).

Troubleshooting Guide: Diagnosing and Resolving Scandium Oxyiodide Contamination

Unexpected results in your scandium iodide synthesis can often be traced back to the formation of oxyiodide impurities. This guide provides a systematic approach to identifying and mitigating these issues.

Problem: The final product is off-white, pale yellow, or shows poor solubility in non-polar organic solvents.

Possible Cause: Presence of scandium oxyiodide (ScOI) or scandium oxide (Sc₂O₃) impurities. Pure scandium iodide is a yellowish solid.[1] Oxyhalide and oxide impurities are generally less soluble in non-polar solvents.

Solution Workflow:

G cluster_0 Troubleshooting Workflow start Initial Observation: Off-color or poorly soluble product check_handling Review Handling Procedures: Were all manipulations performed under a strictly inert atmosphere? start->check_handling check_reagents Verify Reagent Purity: Were starting materials (Sc, I₂) of high purity and appropriately dried/stored? check_handling->check_reagents Yes re_synthesize Re-synthesize: Implement stricter air-sensitive techniques check_handling->re_synthesize No check_glassware Inspect Glassware Preparation: Was all glassware rigorously dried (e.g., flame-dried under vacuum)? check_reagents->check_glassware Yes check_reagents->re_synthesize No characterize Characterize Product: Perform XRD and/or Raman Spectroscopy check_glassware->characterize Yes check_glassware->re_synthesize No compare Compare Data to Standards: Does the data show peaks consistent with ScOI or Sc₂O₃? characterize->compare purify Purification Step: Perform sublimation of the crude product compare->purify Impurity Peaks Present compare->re_synthesize No Impurity Peaks (Re-evaluate initial observation) purify->characterize Post-purification

Caption: Troubleshooting flowchart for identifying and resolving ScOI contamination.

Frequently Asked Questions (FAQs)

Q1: What is scandium oxyiodide and why is it a problem?

A1: Scandium oxyiodide (ScOI) is an inorganic compound that can form as an impurity during the synthesis of scandium iodide (ScI₃). Its presence is undesirable as it can alter the chemical, physical, and electronic properties of the final product, leading to inconsistencies in experimental results and affecting the performance of materials in applications such as drug development and materials science.

Q2: What are the primary sources of oxygen that lead to ScOI formation?

A2: The primary sources of oxygen contamination are atmospheric air and residual water. Scandium and its halides are highly reactive towards both.[2][3] Even trace amounts of moisture in the reaction setup or on the surface of reagents can lead to the formation of scandium hydroxide, which can then convert to scandium oxyiodide or oxide upon heating.

Q3: How can I prevent the introduction of water and oxygen into my reaction?

A3: Strict adherence to air-sensitive techniques is crucial. This involves the use of either a glovebox with a continuously purified inert atmosphere (argon or nitrogen) or a Schlenk line. All glassware must be rigorously dried, typically by flame-drying under vacuum, and all reagents must be of high purity and handled under inert gas. Solvents, if used, must be thoroughly dried and degassed.

Q4: My scandium metal starting material has a slight discoloration. Can I still use it?

A4: Discoloration on the surface of scandium metal is likely a thin layer of scandium oxide (Sc₂O₃) that has formed due to exposure to air. While the direct reaction of scandium and iodine is the preferred method for synthesizing the purest ScI₃, the presence of surface oxide can introduce oxygen into the reaction.[1] It is recommended to use fresh, clean scandium metal. If this is not possible, mechanical removal of the surface oxide layer inside a glovebox may be attempted, though this can be challenging.

Q5: I suspect my product is contaminated with ScOI. How can I confirm this?

A5: Analytical techniques such as X-ray Diffraction (XRD) and Raman spectroscopy are effective for identifying crystalline impurities. Scandium oxyiodide will have a different crystal structure and vibrational modes compared to scandium iodide, resulting in a distinct diffraction pattern and Raman spectrum. While a reference pattern for ScOI may not be readily available, its structure is expected to be similar to other rare-earth oxyhalides, which can be used for comparison.[4][5]

Q6: Can I purify my scandium iodide if it is contaminated with ScOI?

A6: Yes, sublimation is a highly effective method for purifying scandium iodide from less volatile impurities like scandium oxyiodide and scandium oxide.[6][7] By heating the impure ScI₃ under high vacuum, the more volatile ScI₃ will sublime and can be collected as pure crystals on a cold surface, leaving the ScOI and Sc₂O₃ behind.

Quantitative Data Summary

While specific quantitative data for the prevention of scandium oxyiodide formation is scarce in the literature, the following table provides general guidelines based on the synthesis and purification of air-sensitive metal halides.

ParameterRecommended ConditionRationale
Glovebox Atmosphere O₂ < 1 ppm, H₂O < 1 ppmMinimizes reaction of starting materials and product with oxygen and water.
Reaction Temperature (Direct Synthesis) 300-800 °CTo facilitate the reaction between scandium metal and iodine vapor.
Sublimation Temperature 600-800 °CTo achieve an appreciable vapor pressure of ScI₃ for sublimation.
Sublimation Pressure High Vacuum (<10⁻⁴ Torr)Lowers the sublimation temperature and facilitates efficient mass transport.

Experimental Protocols

Protocol 1: Synthesis of High-Purity Scandium Iodide (ScI₃)

This protocol describes the direct reaction of scandium metal and iodine in a sealed quartz ampoule, a method known to produce high-purity scandium iodide.[1]

Materials:

  • Scandium metal (turnings or powder, 99.99% purity)

  • Iodine (resublimed, 99.99% purity)

  • Quartz ampoule

  • High-vacuum line

  • Tube furnace

Procedure:

  • Preparation (inside a glovebox):

    • Place a stoichiometric amount of scandium metal and iodine into a clean, dry quartz ampoule.

    • Attach the ampoule to a high-vacuum line via a suitable adapter.

  • Evacuation and Sealing:

    • Evacuate the ampoule to a high vacuum (<10⁻⁴ Torr).

    • While under vacuum, gently heat the ampoule with a heat gun to remove any adsorbed moisture.

    • Seal the ampoule using a hydrogen-oxygen torch.

  • Reaction:

    • Place the sealed ampoule in a two-zone tube furnace.

    • Heat the zone containing the scandium metal to 800 °C.

    • Heat the zone containing the iodine to a temperature that maintains a low vapor pressure of iodine (e.g., 200 °C) to control the reaction rate.

    • Slowly transport the iodine vapor to the hot zone containing the scandium metal over several days.

  • Purification (Optional, see Protocol 2):

    • The resulting scandium iodide can be further purified by sublimation.

G cluster_1 High-Purity ScI₃ Synthesis Workflow prep 1. Glovebox Preparation: Load Sc and I₂ into quartz ampoule evac 2. Evacuation and Sealing: Evacuate to <10⁻⁴ Torr and seal prep->evac react 3. Two-Zone Furnace Reaction: Sc at 800°C, I₂ at 200°C evac->react product 4. Crude ScI₃ Product react->product

Caption: Workflow for the synthesis of high-purity scandium iodide.

Protocol 2: Purification of Scandium Iodide by Sublimation

This protocol describes the purification of crude scandium iodide from non-volatile impurities such as ScOI and Sc₂O₃.

Materials:

  • Crude scandium iodide

  • Sublimation apparatus (quartz tube with a cold finger or a three-zone furnace)

  • High-vacuum line

  • Heating mantle or tube furnace

Procedure:

  • Preparation (inside a glovebox):

    • Load the crude scandium iodide into the sublimation apparatus.

  • Evacuation:

    • Assemble the sublimation apparatus and attach it to a high-vacuum line.

    • Evacuate the system to a high vacuum (<10⁻⁴ Torr).

  • Sublimation:

    • Begin flowing coolant (e.g., water) through the cold finger.

    • Gradually heat the zone containing the crude scandium iodide to 600-800 °C.

    • The scandium iodide will sublime and deposit as pure crystals on the cold finger or in the cooler zone of the furnace.

  • Collection (inside a glovebox):

    • After the sublimation is complete, allow the apparatus to cool to room temperature under vacuum.

    • Backfill the apparatus with an inert gas.

    • Transfer the apparatus to a glovebox.

    • Scrape the purified scandium iodide crystals from the cold finger or collection zone.

G cluster_2 ScI₃ Sublimation Purification Workflow load 1. Glovebox Preparation: Load crude ScI₃ into sublimator evac_sub 2. Evacuation: Evacuate to <10⁻⁴ Torr load->evac_sub sublime 3. Sublimation: Heat crude to 600-800°C, cool collection surface evac_sub->sublime collect 4. Glovebox Collection: Scrape purified ScI₃ crystals sublime->collect

References

Technical Support Center: Best Practices for Handling Air-Sensitive Scandium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Scandium Triiodide (ScI₃). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe and effective handling of this air-sensitive compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered air-sensitive?

A1: this compound (ScI₃) is an inorganic compound and a Lewis acid catalyst used in various chemical syntheses.[1] It is highly sensitive to moisture and air. Its hygroscopic nature means it readily absorbs moisture from the atmosphere, which can lead to its decomposition.[2][3][4] This decomposition can affect the purity and reactivity of the compound, leading to inconsistent experimental results.

Q2: What are the visual characteristics of pure versus decomposed this compound?

A2: Pure, anhydrous this compound is typically a yellowish crystalline solid or powder.[2][5] Some sources may describe it as a white or colorless crystalline solid, with an off-white appearance often attributed to the presence of impurities.[2] Upon exposure to air and moisture, ScI₃ will begin to decompose. A noticeable sign of decomposition is a change in color, often appearing as a tan or brownish powder. This is due to the formation of scandium hydroxide (B78521) and the release of iodine, which has a characteristic brown color in the presence of moisture.

Q3: How should I store this compound to maintain its purity?

A3: To prevent decomposition, this compound must be stored under a dry, inert atmosphere. The ideal storage condition is inside a glovebox with a nitrogen or argon atmosphere where oxygen and moisture levels are kept below 1 ppm. If a glovebox is not available, ScI₃ should be stored in a tightly sealed container, such as a Schlenk flask or an ampule, under an inert gas. For long-term storage, it is recommended to keep the container in a desiccator within a refrigerator (2–8 °C) to minimize any potential thermal decomposition.[4]

Q4: Can I handle this compound on the benchtop?

A4: No, it is strongly advised not to handle this compound on an open benchtop. Due to its high reactivity with air and moisture, even brief exposure can lead to decomposition. All manipulations, including weighing and transferring, should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Catalytic Reactions

Possible Cause: The this compound catalyst has partially decomposed due to exposure to air or moisture.

Troubleshooting Steps:

  • Visual Inspection: Before use, carefully inspect the ScI₃. If it appears discolored (e.g., tan or brown instead of yellowish-white), it has likely been compromised.

  • Use Fresh Catalyst: Always use a fresh, unopened container of ScI₃ or a sample that has been properly stored in a glovebox.

  • Purification: If you suspect your ScI₃ is impure, it can be purified by sublimation under high vacuum. This process separates the volatile ScI₃ from non-volatile impurities.

  • Inert Atmosphere Technique: Ensure that your glovebox or Schlenk line is functioning correctly and that the atmosphere is sufficiently inert. Check the seals on your glassware and purge all equipment thoroughly with a dry, inert gas before introducing the ScI₃.[6][7]

Issue 2: Poor Solubility of this compound in the Reaction Solvent

Possible Cause: The chosen solvent is not suitable, or the ScI₃ has decomposed into insoluble species.

Troubleshooting Steps:

  • Solvent Selection: this compound is soluble in polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and acetonitrile, where it can form coordination complexes.[8] It is also soluble in water, alcohol, and acetone, though these protic solvents may react with ScI₃.[2] Chlorinated solvents should be used with caution as they can potentially react with Lewis acids.

  • Use Anhydrous Solvents: Always use freshly dried and degassed solvents for your reactions. Residual water in the solvent will react with ScI₃, leading to the formation of insoluble scandium hydroxide.

  • Sonication: Gentle sonication can sometimes help to dissolve solids in a reaction mixture. However, ensure this is done under an inert atmosphere.

  • Check for Decomposition: If the solid does not dissolve even with appropriate solvent selection and technique, it may have significantly decomposed. In this case, it is best to start with a fresh batch of ScI₃.

Issue 3: Unexpected Side Reactions or Product Formation

Possible Cause: Impurities in the this compound or the catalyst's reactivity with the solvent or other reagents.

Troubleshooting Steps:

  • Analyze Impurities: If possible, analyze the ScI₃ for common impurities. The presence of other metal halides or scandium oxide can lead to different catalytic activities and side reactions.[9][10]

  • Solvent Compatibility: Be aware that ScI₃, as a Lewis acid, can catalyze reactions involving the solvent. For example, in THF, it can promote ring-opening or polymerization reactions, especially at elevated temperatures.

  • Reagent Compatibility: Review the literature for the compatibility of ScI₃ with the specific functional groups in your starting materials and products. As a Lewis acid, it can coordinate to and activate various functional groups, potentially leading to undesired transformations.

  • Control Experiments: Run control experiments without the catalyst or with a known pure catalyst to determine if the side products are a result of the ScI₃ or other factors.

Quantitative Data

PropertyValueReference
Molar Mass 425.66 g/mol [2]
Appearance Yellowish crystalline solid[2][5]
Melting Point 920 °C (1690 °F; 1193 K)[2]
Solubility Soluble in water, alcohol, and acetone.[2]
Storage Temperature 2–8 °C under inert gas[4]

Experimental Protocols

Protocol 1: Weighing and Dispensing this compound in a Glovebox

Objective: To accurately weigh and dispense ScI₃ without exposure to air or moisture.

Materials:

  • This compound

  • Glovebox with an inert atmosphere (N₂ or Ar)

  • Analytical balance (inside the glovebox)

  • Spatula

  • Weighing paper or a tared vial

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • Ensure the glovebox atmosphere is dry and inert (O₂ and H₂O levels < 1 ppm).

  • Bring the ScI₃ container, spatula, weighing paper/vial, and reaction vessel into the glovebox antechamber.

  • Purge the antechamber with the inert gas at least three times.

  • Transfer the items into the main glovebox chamber.

  • Allow the ScI₃ container to reach the temperature of the glovebox to prevent pressure changes upon opening.

  • Carefully open the ScI₃ container.

  • Using a clean, dry spatula, transfer the desired amount of ScI₃ onto the weighing paper or into the tared vial on the analytical balance.

  • Record the mass.

  • Transfer the weighed ScI₃ to the reaction vessel.

  • Seal the reaction vessel and the ScI₃ storage container.

  • Remove the reaction vessel from the glovebox via the antechamber, following the purging procedure.

Protocol 2: Setting up a Reaction with this compound using a Schlenk Line

Objective: To set up a reaction involving ScI₃ under an inert atmosphere using a Schlenk line.

Materials:

  • This compound (weighed in a glovebox into a sealed Schlenk flask)

  • Schlenk line with a dual vacuum/inert gas manifold

  • Anhydrous, degassed solvent

  • Other reagents

  • Syringes and needles (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Assemble the reaction glassware (e.g., a three-necked flask with a condenser and dropping funnel) and flame-dry it under vacuum on the Schlenk line.

  • Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • If not already done in a glovebox, add the ScI₃ to the reaction flask under a positive flow of inert gas.

  • Seal the flask and perform at least three vacuum/inert gas cycles to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent to the reaction flask via a cannula or a dry syringe.

  • Begin stirring the mixture.

  • Add the other reagents to the reaction mixture via a syringe or a dropping funnel, maintaining a positive pressure of inert gas throughout the addition.

  • Once all reagents are added, leave the reaction under a positive pressure of inert gas, which can be monitored with an oil bubbler.

Visualizations

Experimental_Workflow_Schlenk_Line Experimental Workflow for a Schlenk Line Reaction cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction prep_glassware Assemble & Flame-Dry Glassware Under Vacuum cool_glassware Cool Under Inert Gas prep_glassware->cool_glassware add_sci3 Add ScI₃ Under Positive Inert Flow cool_glassware->add_sci3 Transfer to Schlenk Line inert_cycles Three Vacuum/ Inert Gas Cycles add_sci3->inert_cycles add_solvent Add Anhydrous Solvent (Cannula/Syringe) inert_cycles->add_solvent add_reagents Add Other Reagents add_solvent->add_reagents run_reaction Run Reaction Under Positive Inert Pressure add_reagents->run_reaction

Caption: Workflow for setting up a reaction with ScI₃ using a Schlenk line.

Troubleshooting_Low_Yield Troubleshooting Low Yields with ScI₃ start Low or No Product Yield check_catalyst Inspect ScI₃ Catalyst: Color & Appearance start->check_catalyst is_decomposed Is it discolored (tan/brown)? check_catalyst->is_decomposed use_fresh Use fresh, properly stored ScI₃ is_decomposed->use_fresh Yes check_technique Review Handling Technique: Glovebox/Schlenk Line is_decomposed->check_technique No end_point Problem Resolved use_fresh->end_point is_technique_ok Were inert conditions rigorously maintained? check_technique->is_technique_ok improve_technique Improve inert atmosphere technique (e.g., purging, dry solvents) is_technique_ok->improve_technique No check_reagents Check other reagents and solvent purity is_technique_ok->check_reagents Yes improve_technique->end_point check_reagents->end_point

Caption: Decision tree for troubleshooting low yields in ScI₃-catalyzed reactions.

References

Validation & Comparative

A Comparative Analysis of Scandium Triiodide and Scandium Trichloride as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical step in optimizing chemical reactions. Scandium-based catalysts, known for their potent Lewis acidity, have emerged as valuable tools in organic synthesis. This guide provides a comparative study of two such catalysts: Scandium triiodide (ScI₃) and Scandium trichloride (B1173362) (ScCl₃), offering insights into their performance, supported by available experimental data and detailed protocols.

Introduction to Scandium Halides as Lewis Acid Catalysts

Scandium (Sc) is a transition metal that, in its +3 oxidation state, acts as a hard Lewis acid. This property allows scandium compounds to activate a wide range of substrates, facilitating various organic transformations. Both this compound and Scandium trichloride are recognized as Lewis acid catalysts, but their efficacy can vary depending on the specific reaction, owing to differences in their electronic and steric properties.[1]

Scandium trichloride is a well-established catalyst used in a variety of organic reactions, including Friedel-Crafts acylations and alkylations, Michael additions, aldol (B89426) reactions, and cyclization reactions.[1] Its high reactivity and selectivity make it a versatile choice for the synthesis of complex molecules. Information on the catalytic applications of this compound is less extensive, but it has shown promise in organic synthesis and the degradation of pollutants.

Comparative Catalytic Performance

Direct comparative studies of ScI₃ and ScCl₃ under identical reaction conditions are not extensively documented in the scientific literature. However, by examining their performance in similar reaction types, we can infer their relative catalytic potential.

One of the key areas where Lewis acid catalysts are employed is in Friedel-Crafts reactions. While specific data for ScI₃ in this reaction is scarce, the catalytic activity of ScCl₃ is well-documented. For instance, in the Friedel-Crafts acylation of aromatic compounds, ScCl₃ has been shown to be an effective catalyst.

To provide a tangible comparison, let's consider a representative Friedel-Crafts acylation reaction: the acylation of anisole (B1667542) with acetic anhydride (B1165640). Although a direct comparison with ScI₃ is not available, we can present the data for ScCl₃ to serve as a benchmark.

Table 1: Catalytic Performance in a Representative Friedel-Crafts Acylation

CatalystReactionSubstratesProductCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
ScCl₃Friedel-Crafts AcylationAnisole, Acetic Anhydridep-Methoxyacetophenone10Nitromethane (B149229)506~96 (crude)

Experimental Protocols

Below are detailed experimental protocols for key reactions catalyzed by Scandium trichloride. Due to the limited availability of specific protocols for this compound in the reviewed literature, a representative protocol for a reaction where it might be applied is conceptualized.

Scandium Trichloride Catalyzed Friedel-Crafts Acylation

Objective: To synthesize p-methoxyacetophenone from anisole and acetic anhydride using Scandium trichloride as a catalyst.

Materials:

  • Scandium trichloride (ScCl₃), anhydrous

  • Anisole

  • Acetic anhydride

  • Nitromethane (solvent)

  • Water

  • tert-Butyl methyl ether

  • Brine

  • Magnesium sulfate

Procedure:

  • In a 500 mL three-neck flask equipped with a reflux condenser, dropping funnel, and internal thermometer, add ScCl₃ (10.0 mmol).

  • Add nitromethane (60 mL) via the dropping funnel and stir for 10 minutes.

  • Add anisole (50.0 mmol) and acetic anhydride (50.0 mmol) through the dropping funnel.

  • Heat the reaction mixture with stirring for 6 hours at an internal temperature of 50 °C.

  • After cooling to room temperature, add 150 mL of water and transfer the mixture to a separating funnel.

  • Separate the organic phase and extract the aqueous phase twice with 70 mL of tert-butyl methyl ether.

  • Combine the organic phases, wash with 100 mL of brine, and dry over magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.

Diagram 1: Experimental Workflow for ScCl₃ Catalyzed Friedel-Crafts Acylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A Add ScCl₃ to flask B Add Nitromethane A->B C Add Anisole & Acetic Anhydride B->C D Heat at 50°C for 6h C->D E Quench with Water D->E F Extract with Et₂O E->F G Wash with Brine F->G H Dry over MgSO₄ G->H I Solvent Removal H->I J Crude Product I->J

Caption: Workflow for ScCl₃ catalyzed Friedel-Crafts acylation.

Lewis Acidity and Catalytic Mechanism

The catalytic activity of scandium halides is attributed to their Lewis acidic nature. The scandium(III) ion can accept a pair of electrons from a Lewis base, such as the oxygen atom of a carbonyl group. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

The Lewis acidity of scandium halides (ScX₃) is expected to follow the order ScI₃ > ScBr₃ > ScCl₃ > ScF₃. This trend is based on the electronegativity of the halogen atoms. The less electronegative iodine in ScI₃ withdraws less electron density from the scandium center, making it a stronger Lewis acid compared to the more electronegative chlorine in ScCl₃. A stronger Lewis acid can coordinate more effectively with the substrate, potentially leading to a faster reaction rate. However, other factors such as steric hindrance and the nature of the solvent can also influence the overall catalytic performance.

Diagram 2: General Mechanism of Lewis Acid Catalysis

G ScX3 ScX₃ Activated_Complex Activated Complex [R-C=O---ScX₃] ScX3->Activated_Complex Substrate Substrate (e.g., R-C=O) Substrate->Activated_Complex Product Product Activated_Complex->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Activated_Complex Product->ScX3 Catalyst Regeneration

Caption: General mechanism of scandium halide Lewis acid catalysis.

Conclusion

Both this compound and Scandium trichloride are effective Lewis acid catalysts with applications in organic synthesis. While ScCl₃ is a more extensively studied and commonly used catalyst, theoretical considerations suggest that ScI₃ may exhibit higher Lewis acidity, potentially leading to enhanced catalytic activity in certain reactions.

The lack of direct comparative experimental data for ScI₃ and ScCl₃ highlights an area for future research. A systematic investigation into the catalytic performance of the full range of scandium halides in various organic transformations would provide valuable insights for chemists in academia and industry. Such studies would enable a more informed selection of the optimal scandium-based catalyst for specific synthetic challenges, ultimately contributing to the development of more efficient and selective chemical processes. For professionals in drug development, the choice of a more active and selective catalyst can significantly impact the efficiency of synthesizing complex pharmaceutical intermediates.

References

A Comparative Guide to X-ray Diffraction Analysis for Scandium Triiodide Phase Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray diffraction (XRD) analysis for assessing the phase purity of Scandium triiodide (ScI₃). It details experimental protocols and presents supporting data to aid in the synthesis and characterization of this critical material. This compound's high reactivity and hygroscopic nature present unique challenges in ensuring phase purity, making accurate XRD analysis paramount for its application in fields such as advanced lighting, catalysis, and as a precursor in pharmaceutical development.

Comparison of this compound and Potential Impurities by XRD

The phase purity of this compound is crucial for its performance. Two primary synthesis routes are the direct reaction of elemental scandium and iodine, which generally yields higher purity material, and the dehydration of hydrated scandium iodide, a method more prone to incomplete reaction and the formation of impurities. Common impurities include unreacted elemental scandium, scandium oxide (Sc₂O₃) formed by reaction with atmospheric oxygen, and residual hydrated scandium iodide phases.

The table below summarizes the key crystallographic data for this compound and its common impurities, which can be used to distinguish these phases in an XRD pattern.

CompoundCrystal SystemSpace GroupLattice Parameters (Å)Key Distinguishing XRD Peaks (2θ, Cu Kα)
This compound (ScI₃) RhombohedralR-3a = 7.150, c = 20.190~12.4°, ~25.0°, ~37.8°
Scandium (Sc)HexagonalP6₃/mmca = 3.309, c = 5.273~31.6°, ~34.7°, ~48.5°
Scandium Oxide (Sc₂O₃)CubicIa-3a = 9.845~31.5°, ~36.5°, ~52.6°
Hydrated Scandium IodideMonoclinic (Representative)P2₁/cVaries depending on hydration state. For ScI₃·8H₂O: a ≈ 10.9, b ≈ 8.0, c ≈ 13.6, β ≈ 109°Broad, low-intensity peaks at low angles.

Note: The lattice parameters for hydrated scandium iodide are representative and can vary. Its presence is often indicated by broad, poorly defined peaks, especially at lower 2θ angles, and a general increase in the background signal of the XRD pattern.

Experimental Protocols

Accurate XRD analysis of air- and moisture-sensitive this compound requires meticulous sample preparation and handling. The following protocol outlines the key steps for obtaining high-quality data for phase purity assessment.

1. Sample Preparation (Inert Atmosphere)

  • All sample handling must be performed in a controlled inert atmosphere, such as a nitrogen- or argon-filled glovebox, with oxygen and moisture levels below 1 ppm.

  • Gently grind the this compound powder using an agate mortar and pestle to ensure a random crystal orientation and a particle size suitable for powder diffraction (typically <10 µm).

  • Mount the powdered sample onto a zero-background sample holder. Specialized air-sensitive sample holders with a beryllium or Kapton® dome are essential to protect the sample from the atmosphere during data collection.

2. XRD Data Collection

  • Instrument: A modern powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is suitable for this analysis.

  • Scan Range (2θ): A wide angular range, typically from 10° to 80°, should be scanned to capture all major diffraction peaks of ScI₃ and its potential impurities.

  • Step Size and Dwell Time: A small step size (e.g., 0.02°) and a sufficient dwell time (e.g., 1-2 seconds per step) are necessary to obtain high-resolution data with good signal-to-noise ratio.

  • Sample Rotation: Rotating the sample during data collection helps to minimize preferred orientation effects.

3. Data Analysis

  • Phase Identification: The collected XRD pattern should be compared with standard diffraction patterns from databases such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present.

  • Quantitative Phase Analysis (QPA): The Rietveld refinement method is the most accurate technique for quantifying the weight percentage of each crystalline phase in the sample. This method involves fitting a calculated diffraction pattern, based on the crystal structures of the identified phases, to the experimental data. Software such as GSAS-II, FullProf, or commercial packages can be used for Rietveld refinement.

  • Assessment of Purity: The absence of peaks corresponding to scandium metal, scandium oxide, or hydrated phases indicates high phase purity of the this compound. The Rietveld refinement will provide a quantitative measure of the purity.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the phase purity of this compound using XRD.

XRD_Workflow cluster_glovebox Inert Atmosphere (Glovebox) cluster_xrd XRD Instrument cluster_analysis Data Analysis synthesis ScI3 Synthesis (e.g., Direct Reaction) grinding Sample Grinding synthesis->grinding Sample Preparation mounting Mounting in Air-Sensitive Holder grinding->mounting data_collection Data Collection mounting->data_collection Transfer phase_id Phase Identification data_collection->phase_id Raw Data rietveld Rietveld Refinement (Quantitative Analysis) phase_id->rietveld Identified Phases purity_assessment Phase Purity Assessment rietveld->purity_assessment Quantitative Results

A Comparative Guide to the Lewis Acidity of Scandium Halides: A Focus on Scandium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework and Expected Trends in Lewis Acidity

The Lewis acidity of the scandium halides (ScX₃) is expected to follow a trend that is inverse to the electronegativity of the halogen. This is analogous to the well-studied boron trihalides, where the Lewis acidity increases from BF₃ to BI₃.[1][3][4] This counterintuitive trend can be explained by a combination of factors, including the degree of π-back-bonding and the energy required for geometric rearrangement upon adduct formation.[1][5]

For the scandium halides, as we move down the group from fluorine to iodine, the electronegativity of the halogen decreases. This leads to a less polarized Sc-X bond and a more electron-deficient scandium center, thereby increasing its ability to accept an electron pair. Consequently, the expected trend for the Lewis acidity of scandium halides is:

ScF₃ < ScCl₃ < ScBr₃ < ScI₃

This trend suggests that scandium triiodide is the strongest Lewis acid among the scandium halides.

Quantitative Data Comparison

As of the latest literature review, a complete set of experimentally determined Gutmann-Beckett numbers or computationally derived Fluoride (B91410) Ion Affinities (FIA) for the entire series of scandium halides (ScF₃, ScCl₃, ScBr₃, ScI₃) has not been published. The following table illustrates the expected qualitative trend. Researchers are encouraged to use the experimental and computational protocols detailed below to determine these values.

Scandium HalideChemical FormulaExpected Lewis Acidity (Qualitative)Gutmann-Beckett Acceptor Number (AN)Fluoride Ion Affinity (FIA) (kJ/mol)
Scandium (III) FluorideScF₃WeakestData not availableData not available
Scandium (III) ChlorideScCl₃IntermediateData not availableData not available
Scandium (III) BromideScBr₃StrongerData not availableData not available
Scandium (III) IodideScI₃StrongestData not availableData not available

Experimental and Computational Protocols

Experimental Determination: The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used experimental technique to quantify the Lewis acidity of a substance by measuring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with the Lewis acid.[6][7][8]

Protocol:

  • Preparation of Solutions: A standard solution of triethylphosphine oxide (Et₃PO) in a weakly coordinating solvent (e.g., deuterated dichloromethane (B109758) or benzene) is prepared. A separate solution of the scandium halide to be tested is prepared in the same solvent.

  • NMR Measurement of the Reference: The ³¹P NMR spectrum of the Et₃PO solution is recorded to determine the chemical shift (δ) of the free phosphine (B1218219) oxide. This serves as the reference point.

  • Adduct Formation and Measurement: The scandium halide solution is added to the Et₃PO solution. The ³¹P NMR spectrum of the resulting mixture is then recorded. The interaction of the Lewis acidic scandium center with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P signal.

  • Calculation of the Acceptor Number (AN): The acceptor number is calculated using the following formula[6]: AN = 2.21 × (δₛₐₘₚₗₑ - δ(Et₃PO in hexane)) where δₛₐₘₚₗₑ is the chemical shift of the Et₃PO-scandium halide adduct and δ(Et₃PO in hexane) is a standard reference value (typically ~41.0 ppm). A higher AN value indicates a stronger Lewis acid.

Computational Determination: Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[2][9] It is a valuable descriptor of the intrinsic Lewis acidity of a molecule and is typically calculated using quantum chemical methods.[2][10]

Protocol:

  • Geometry Optimization: The geometries of the scandium halide (ScX₃) and its corresponding fluoride adduct ([ScX₃F]⁻) are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a sufficiently large basis set (e.g., def2-TZVP).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), with a large basis set.

  • FIA Calculation: The gas-phase FIA is calculated as the negative of the enthalpy change (ΔH) for the following reaction: ScX₃ + F⁻ → [ScX₃F]⁻ ΔH = H([ScX₃F]⁻) - [H(ScX₃) + H(F⁻)] FIA = -ΔH

Visualizing Lewis Acidity Trends and Experimental Workflow

Lewis_Acidity_Trend cluster_acidity Increasing Lewis Acidity ScF3 ScF₃ ScCl3 ScCl₃ ScF3->ScCl3 Weaker ScBr3 ScBr₃ ScCl3->ScBr3 Intermediate ScI3 ScI₃ ScBr3->ScI3 Stronger

Caption: Expected trend in Lewis acidity of scandium halides.

Gutmann_Beckett_Workflow cluster_workflow Gutmann-Beckett Experimental Workflow A Prepare Et₃PO solution in non-coordinating solvent B Record ³¹P NMR of free Et₃PO (Reference δ) A->B D Mix Et₃PO and ScX₃ solutions A->D F Calculate Acceptor Number (AN) B->F C Prepare ScX₃ solution in the same solvent C->D E Record ³¹P NMR of the adduct (Sample δ) D->E E->F

Caption: Generalized workflow for the Gutmann-Beckett method.

Conclusion

While direct quantitative data for the Lewis acidity of the entire scandium halide series is currently lacking in the literature, theoretical principles strongly suggest that this compound (ScI₃) is the most potent Lewis acid among them. The provided experimental and computational protocols offer a clear pathway for researchers to quantify this trend and further explore the catalytic potential of these compounds. The determination of these values would be a valuable contribution to the field of catalysis and would enable a more rational design of synthetic methodologies employing scandium-based Lewis acids.

References

Scandium Triiodide Shines in Metal Halide Lamps: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison reveals the pivotal role of Scandium triiodide (ScI₃) in enhancing the performance of metal halide lamps. When benchmarked against other metal iodide additives, ScI₃ consistently contributes to superior luminous efficacy and color rendering, positioning it as a critical component in high-intensity discharge lighting.

This compound is a key ingredient in the chemical composition of metal halide lamps, which are known for their high luminous efficacy and excellent color rendering properties.[1] These lamps produce light by creating an electric arc through a gaseous mixture of vaporized mercury and metal halides.[1] The specific blend of metal halides is crucial in determining the lamp's performance characteristics, including its brightness, color accuracy, and lifespan. While a variety of metal halides are used in the industry, scandium-sodium iodide-based lamps have achieved significant commercial success due to their very good luminous efficacy and long operational life.[2]

Performance Comparison of Metal Iodide Compositions

The performance of metal halide lamps is rarely dependent on a single metal iodide. Instead, it is the synergistic effect of a carefully selected mixture of different metal iodides that dictates the final output. This compound is almost always used in conjunction with other iodides, most commonly sodium iodide (NaI), to achieve a broad spectral output. The addition of other iodides, such as lithium iodide (LiI), cesium iodide (CsI), thallium iodide (TlI), and dysprosium iodide (DyI₃), can further fine-tune the lamp's characteristics.

Below is a summary of the performance of various metal iodide compositions, with this compound as a central component.

Metal Iodide CompositionLuminous Efficacy (lm/W)Color Rendering Index (CRI)Correlated Color Temperature (CCT) (K)Key Characteristics
NaI-ScI₃ ~75-100~65-72~4000Standard for many commercial lamps, providing a good balance of efficacy and color rendering.[2]
NaI-ScI₃-LiI ~65>72Not SpecifiedAddition of LiI improves color rendering, particularly in the red spectrum, without significant loss of efficacy.[3]
NaI-ScI₃-TlI IncreasedMaintained or ImprovedNot SpecifiedAddition of TlI is known to increase luminous efficacy.[4]
NaI-ScI₃-LiI-DyI₃-TlI Not Specified>85~3000"Five-component" systems offer enhanced color rendering properties, significantly increasing the general CRI.
DyI₃ based Not Specified~60~8000Used for very high color temperature applications; often combined with other iodides like thallium and indium to improve efficacy.[5]

Experimental Protocols

The evaluation of metal halide lamp performance is conducted under standardized testing procedures to ensure consistency and comparability of data. The primary standards used in the industry are developed by the American National Standards Institute (ANSI).

Lamp and Ballast Testing
  • ANSI C78.43: This standard outlines the physical and electrical requirements for single-ended metal halide lamps.[6][7][8] It provides the basis for ensuring interchangeability and safety, and includes specifications for lamp dimensions, starting characteristics, and operational parameters.[8][9] Luminous flux and lamp color are not part of this standard but are measured under the conditions it specifies.[8][9]

  • ANSI C82.6: This standard details the methods of measurement for ballasts used with high-intensity discharge (HID) lamps, including metal halide lamps.[6][10][11][12] It describes the procedures and precautions for measuring the performance of both electromagnetic and electronic ballasts operating at low frequencies.[10][11] Key performance factors measured include current crest factor, open circuit voltage, and sustaining voltage, all of which can affect lamp life and performance.[13]

Measurement of Performance Metrics
  • Stabilization: Before any measurements are taken, the lamp is operated for a sufficient period to allow its electrical and photometric characteristics to stabilize.

  • Luminous Efficacy: The total luminous flux (in lumens) emitted by the lamp is measured using an integrating sphere photometer. This value is then divided by the total electrical power (in watts) consumed by the lamp and ballast system to determine the luminous efficacy.

  • Color Rendering Index (CRI): The spectral power distribution of the lamp is measured using a spectroradiometer. The CRI is then calculated by comparing the appearance of a set of standard color samples under the light of the test lamp to their appearance under a reference illuminant of the same correlated color temperature.

  • Correlated Color Temperature (CCT): The CCT is also determined from the spectral power distribution data and represents the temperature of a black-body radiator that has a chromaticity that most closely matches that of the light source.

Factors Influencing Metal Halide Lamp Performance

The following diagram illustrates the logical relationship between the chemical composition of the arc tube and the resulting performance characteristics of a metal halide lamp. The selection of metal iodides directly impacts the plasma properties, which in turn determine the luminous efficacy, color rendering, and overall lamp life.

Lamp_Performance cluster_input Input Factors cluster_process Physical & Chemical Processes cluster_output Performance Metrics Metal_Iodides Metal Iodide Composition (ScI₃, NaI, DyI₃, etc.) Vapor_Pressure Metal Halide Vapor Pressure Metal_Iodides->Vapor_Pressure determines Mercury Mercury (Buffer Gas) Plasma Arc Plasma Properties (Temperature, Pressure) Mercury->Plasma influences Inert_Gas Inert Gas (Starting Gas) Inert_Gas->Plasma initiates arc Arc_Tube Arc Tube Geometry & Material Arc_Tube->Plasma contains Ballast Ballast Characteristics Ballast->Plasma regulates power Efficacy Luminous Efficacy (lm/W) Plasma->Efficacy governs CRI Color Rendering Index (CRI) Plasma->CRI governs CCT Correlated Color Temperature (CCT) Plasma->CCT governs Lifetime Lamp Lifetime Plasma->Lifetime affects Vapor_Pressure->Plasma contributes to

Caption: Factors influencing metal halide lamp performance.

Conclusion

The inclusion of this compound in metal halide lamps is fundamental to achieving high-performance lighting. While other metal iodides such as sodium, lithium, and dysprosium play crucial roles in tailoring the spectral output and overall characteristics of the lamp, ScI₃ consistently forms the backbone of compositions that deliver high luminous efficacy and excellent color rendering. The continuous development of novel metal halide mixtures, often guided by a "design-of-experiment" approach, underscores the complex chemistry involved in optimizing these light sources for various applications. For researchers and professionals in drug development, where precise lighting conditions for experiments and analysis are paramount, understanding the impact of different metal halide compositions is essential for selecting the appropriate illumination technology.

References

Verifying the Stoichiometry of Scandium(III) Iodide: A Comparative Guide to Elemental Analysis Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise stoichiometric characterization of precursor compounds like scandium(III) iodide (ScI₃) is critical for ensuring the reproducibility and success of synthetic processes. The accuracy of the scandium-to-iodine ratio directly impacts reaction kinetics, yield, and the purity of the final product. This guide provides a comprehensive comparison of key analytical techniques for verifying the elemental composition of ScI₃, offering insights into their performance, detailed experimental protocols, and data presentation to aid in selecting the most suitable method for your laboratory's needs.

The primary techniques evaluated are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for scandium analysis, X-ray Fluorescence (XRF) for both scandium and iodine, and a classic wet chemistry approach—Combustion with subsequent Titration—for iodine determination. Each method presents a unique balance of sensitivity, sample preparation requirements, and throughput.

Workflow for Stoichiometric Verification of Scandium(III) Iodide

The general process for analyzing the elemental composition of a solid sample like ScI₃ involves several key stages, from careful sample handling to instrumental analysis and data interpretation. Given the hygroscopic and potentially air-sensitive nature of scandium(III) iodide, meticulous sample preparation is paramount to obtaining accurate results.

Elemental_Analysis_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Stoichiometry Calculation start Receive ScI₃ Sample glovebox Handle in Inert Atmosphere (Glovebox) start->glovebox homogenize Homogenize Sample (Grind to fine powder) glovebox->homogenize ICP_MS_prep Acid Digestion (for ICP-MS) homogenize->ICP_MS_prep Destructive XRF_prep Press into Pellet (for XRF) homogenize->XRF_prep Non-destructive Comb_prep Weigh for Combustion (for Titration) homogenize->Comb_prep Destructive ICP_MS ICP-MS Analysis (Sc quantification) ICP_MS_prep->ICP_MS XRF XRF Analysis (Sc & I quantification) XRF_prep->XRF Combustion Oxygen Flask Combustion Comb_prep->Combustion data_analysis Data Processing & Quantification ICP_MS->data_analysis XRF->data_analysis Titration Redox Titration (Iodide quantification) Combustion->Titration Titration->data_analysis stoichiometry Calculate Sc:I Molar Ratio data_analysis->stoichiometry conclusion Verify Stoichiometry stoichiometry->conclusion

General workflow for ScI₃ stoichiometric analysis.

Quantitative Performance Comparison

The choice of an analytical technique often depends on a trade-off between sensitivity, precision, speed, and cost. The following table summarizes the typical performance characteristics of ICP-MS, XRF, and Combustion with Titration for the elemental analysis of scandium and iodine.

ParameterInductively Coupled Plasma-Mass Spectrometry (ICP-MS) for ScandiumX-ray Fluorescence (XRF) for Scandium & IodineCombustion with Iodometric Titration for Iodine
Analyte(s) Scandium (Sc)Scandium (Sc) & Iodine (I)Iodine (I)
Typical Accuracy High (recoveries of 97-99% reported for Sc in complex matrices)[1]Good (can be within 20% of assay values for minerals, significantly better with type-specific calibration)[2]High (dependent on primary standards)
Precision (RSD) Excellent (< 5% for Sc in metallurgical tailings)[1]Good (RSD of 3-8% for iodine in tablets)[3]Excellent (< 1-2%)
Limit of Detection (LOD) Very Low (sub-ppb or µg/kg)[1]Low to Moderate (typically in the low mg/kg or ppm range)[4]Moderate (dependent on titrant concentration)
Sample Preparation Complex (requires complete acid digestion)Simple (powder pressing or fusion)[5][6]Moderate (weighing and combustion setup)
Analysis Time per Sample Longer (due to digestion)Rapid (minutes per sample)[4]Moderate
Destructive? YesNo[5]Yes
Key Advantages Highest sensitivity and precision for trace and ultra-trace analysis.[7][8][9]Rapid, non-destructive, and requires minimal sample preparation.[7][9]High precision and accuracy, based on well-established chemical principles.
Key Disadvantages Destructive, time-consuming sample preparation, higher operational cost.[7][10]Lower sensitivity than ICP-MS, matrix effects can be significant.[9]Only determines iodine, can be labor-intensive.

Experimental Protocols

Detailed and standardized protocols are essential for achieving accurate and reproducible results. The following sections provide step-by-step methodologies for the analysis of ScI₃ using the discussed techniques.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Scandium

This method provides highly accurate and precise quantification of scandium.

a. Sample Preparation (Acid Digestion):

  • Safety: All handling of ScI₃ and concentrated acids must be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety glasses.

  • Inert Atmosphere Handling: Due to the hygroscopic nature of ScI₃, initial weighing should be performed in a glovebox with an inert atmosphere (e.g., argon or nitrogen).

  • Procedure:

    • Accurately weigh approximately 10-20 mg of the homogenized ScI₃ powder into a clean, acid-leached PTFE digestion vessel.

    • In the fume hood, carefully add a mixture of high-purity concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 5 mL HNO₃ and 2 mL HCl).

    • Seal the digestion vessel and place it in a microwave digestion system.

    • Ramp the temperature to 180-200°C and hold for 20-30 minutes to ensure complete dissolution.

    • After cooling, carefully open the vessel in the fume hood.

    • Quantitatively transfer the digested solution to a 50 mL or 100 mL volumetric flask and dilute to the mark with deionized water. This solution may require further dilution to fall within the linear range of the ICP-MS calibration.

b. Instrumental Analysis:

  • Calibration: Prepare a series of scandium calibration standards (e.g., 0, 1, 5, 10, 50, 100 µg/L) from a certified stock solution.[11] These standards should be matrix-matched to the acid concentration of the diluted sample solutions.

  • Internal Standard: Add an internal standard (e.g., yttrium, rhodium) to all blanks, standards, and samples to correct for instrumental drift and matrix effects.[1][12]

  • Instrument Setup: Optimize the ICP-MS parameters (e.g., plasma power, gas flow rates, lens voltages) to maximize the signal for scandium (m/z 45) while minimizing polyatomic interferences (e.g., ²⁹Si¹⁶O⁺, ²⁸Si¹⁶O¹H⁺).[1] A collision/reaction cell can be used to reduce these interferences.

  • Analysis: Analyze the blank, calibration standards, and prepared sample solutions. Ensure that quality control standards are run periodically to verify the accuracy of the calibration.

X-ray Fluorescence (XRF) for Scandium and Iodine

XRF is a rapid, non-destructive technique suitable for solid powder analysis.

a. Sample Preparation (Pressed Pellet):

  • Inert Atmosphere Handling: Perform all sample handling in a glovebox to prevent moisture absorption.

  • Procedure:

    • Weigh approximately 2-5 grams of the finely ground ScI₃ powder.

    • If a binder is needed to create a stable pellet, add a small, precise amount of a binder (e.g., wax or cellulose) and mix thoroughly.

    • Pour the powder mixture into a pellet press die.

    • Apply pressure (typically 10-20 tons) for 1-2 minutes to form a solid, homogeneous pellet.[6]

    • Carefully remove the pellet from the die.

b. Instrumental Analysis:

  • Calibration: For quantitative analysis, the instrument must be calibrated using standards that are matrix-matched to the sample.[13] This can be achieved by preparing a series of pellets with known, varying concentrations of Sc and I in a similar matrix or by using certified reference materials if available.

  • Instrument Setup: Place the pellet into the XRF spectrometer's sample holder. The analysis can be performed under vacuum or a helium atmosphere to improve the detection of lighter elements, although this is less critical for Sc and I.

  • Analysis: Irradiate the sample with X-rays. The detector will measure the energy and intensity of the fluorescent X-rays emitted from the sample. The instrument's software will then convert these signals into elemental concentrations based on the established calibration.

Combustion and Titration for Iodine

This classic method involves the combustion of the sample to convert iodide to a form that can be titrated.

a. Sample Preparation and Combustion (Oxygen Flask Method):

  • Safety: This procedure involves combustion in a sealed flask and should be performed behind a safety shield.

  • Inert Atmosphere Handling: Weigh the sample in a glovebox.

  • Procedure:

    • Accurately weigh 15-25 mg of ScI₃ onto a piece of ashless filter paper.

    • Fold the paper and place it in a platinum sample holder attached to the stopper of a large Erlenmeyer (Schöniger) flask.

    • Add an absorbing solution (e.g., a mixture of sodium hydroxide (B78521) and hydrogen peroxide) to the flask.

    • Purge the flask with pure oxygen and quickly insert the stopper with the sample.

    • Ignite the sample paper using an external ignition source (e.g., an IR lamp) focused on the paper's fuse. The sample will combust, and the iodine vapors will be trapped in the absorbing solution.

    • After combustion is complete, allow the flask to cool and shake it intermittently to ensure all iodine products are absorbed.

b. Iodometric Titration:

  • Sample Treatment: Acidify the absorbing solution with sulfuric acid. The iodate (B108269) formed during combustion will react with an excess of added potassium iodide (KI) to liberate free iodine (I₂).

  • Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.

  • Endpoint Detection: Use a starch indicator, which turns a deep blue-black in the presence of iodine. The endpoint is reached when the blue color disappears upon the addition of a single drop of the titrant.[14]

  • Calculation: The concentration of iodine in the original sample can be calculated from the volume and concentration of the sodium thiosulfate solution used.

References

Unveiling the Structure of Scandium Triiodide: A Comparative Analysis of Theoretical Models and Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of theoretical predictions against experimental findings for the structural and vibrational properties of Scandium Triiodide (ScI₃) reveals a strong congruence, validating the accuracy of modern computational models. This guide provides a detailed comparison of key parameters, outlines the experimental methodologies employed for their determination, and visually represents the logical flow of these validation processes.

Researchers and professionals in the fields of materials science and drug development can leverage this comparative analysis to gain a deeper understanding of the physicochemical characteristics of this compound, a compound of interest in various applications, including as a catalyst and in the development of advanced materials.

Structural Parameters: A Tale of Agreement

The geometric arrangement of atoms in a molecule is a fundamental property that dictates its reactivity and physical behavior. For this compound, both theoretical calculations and experimental measurements converge on a consistent molecular structure.

Table 1: Comparison of Theoretical and Experimental Structural Parameters for Gaseous ScI₃

ParameterTheoretical ValueExperimental ValueMethod
Sc-I Bond Length (rg)2.650(5) Å2.650(5) ÅMøller-Plesset second-order perturbation theory (MP2) / Gas-Phase Electron Diffraction (GED)
I-Sc-I Bond Angle (∠g)117.6(4)°117.6(4)°Møller-Plesset second-order perturbation theory (MP2) / Gas-Phase Electron Diffraction (GED)
Molecular SymmetryD₃ₕ (planar)Consistent with D₃ₕDensity Functional Theory (DFT) / Gas-Phase Electron Diffraction (GED)

The data presented in Table 1 showcases the remarkable agreement between theoretical predictions and experimental observations for the gas-phase structure of ScI₃.[1] Møller-Plesset second-order perturbation theory (MP2) calculations predict an Sc-I bond length of 2.650(5) Å and an I-Sc-I bond angle of 117.6(4)°, values that are in excellent agreement with those determined experimentally via gas-phase electron diffraction (GED).[1] Furthermore, theoretical models based on Density Functional Theory (DFT) predict a planar trigonal (D₃ₕ) symmetry for the molecule, a finding that is consistent with the experimental GED data.[1]

In the solid state, this compound adopts a rhombohedral crystal lattice, analogous to the structure of iron(III) chloride (FeCl₃).[2]

Experimental Protocols: The Foundation of Validation

The validation of theoretical models hinges on the reliability of experimental data. Below are detailed overviews of the key experimental protocols used to determine the structural and physical properties of this compound.

Synthesis of Anhydrous this compound

The preparation of pure, anhydrous this compound is crucial for accurate characterization. The most effective method involves the direct reaction of the constituent elements.[2]

Protocol:

  • Reactant Preparation: High-purity scandium metal and elemental iodine are used as starting materials.

  • Reaction Setup: The reactants are sealed in a suitable reaction vessel, typically made of a material resistant to iodine corrosion at high temperatures (e.g., a sealed quartz ampoule).

  • Reaction Conditions: The vessel is heated to an elevated temperature to initiate the reaction between scandium and iodine vapor.

  • Purification: The resulting this compound is purified, often through sublimation, to remove any unreacted starting materials or byproducts.

An alternative, though less efficient, method involves the dehydration of hydrated this compound (ScI₃(H₂O)₆).[2]

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from the influences of crystal packing forces.

Protocol:

  • Sample Introduction: A sample of solid ScI₃ is heated in a specialized oven to produce a vapor.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the ScI₃ vapor.

  • Scattering and Diffraction: The electrons are scattered by the molecules, creating a diffraction pattern that is dependent on the interatomic distances within the molecule.

  • Data Collection: The diffraction pattern is recorded on a detector.

  • Structural Refinement: The experimental scattering data is analyzed and fitted to a molecular model to determine the bond lengths and angles.[1]

Single-Crystal X-ray Diffraction (XRD)

XRD is the primary method for determining the precise arrangement of atoms within a crystalline solid.

Protocol:

  • Crystal Growth: Single crystals of ScI₃ are grown, for example, by slow sublimation.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • X-ray Irradiation: The crystal is irradiated with a monochromatic X-ray beam.

  • Diffraction Pattern Collection: The diffracted X-rays are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to solve and refine the crystal structure, yielding information about the unit cell dimensions and atomic coordinates.

Logical Workflow for Model Validation

The process of validating theoretical models for the properties of this compound follows a logical progression, beginning with theoretical predictions and culminating in their comparison with robust experimental data.

G cluster_theoretical Theoretical Modeling cluster_experimental Experimental Verification Theoretical Prediction Theoretical Prediction Comparison Comparison Theoretical Prediction->Comparison Computational Methods Computational Methods (DFT, MP2) Computational Methods->Theoretical Prediction predict Experimental Determination Experimental Determination Experimental Determination->Comparison Synthesis Synthesis of ScI₃ Characterization Structural Characterization (GED, XRD) Synthesis->Characterization provides material for Characterization->Experimental Determination yields Validation Validation Comparison->Validation Strong Agreement

Figure 1: Logical workflow for the validation of theoretical models of this compound properties.

Vibrational Properties: An Area for Further Investigation

References

Spectroscopic Showdown: A Comparative Analysis of Scandium Triiodide and Yttrium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of Scandium Triiodide (ScI₃) and Yttrium Triiodide (YI₃) reveals key differences in their vibrational and electronic properties, stemming from the differing characteristics of the central scandium and yttrium atoms. This guide provides a comprehensive analysis of their gas-phase infrared spectra and computationally predicted vibrational and electronic transitions, offering valuable data for researchers in materials science and drug development.

This report summarizes the available spectroscopic data for ScI₃ and YI₃, presenting a comparative view of their fundamental properties. While experimental data for YI₃ is more readily available, a combination of experimental and computational data is utilized to provide a balanced comparison.

Vibrational Spectroscopy: A Tale of Two Triiodides

The vibrational properties of ScI₃ and YI₃ have been investigated primarily through gas-phase infrared spectroscopy and computational methods. These techniques probe the fundamental vibrational modes of the molecules, providing insights into their bonding and structure.

A recent study has provided the first experimental gas-phase infrared spectrum of YI₃, revealing the frequencies of its fundamental vibrations.[1] In contrast, comprehensive experimental vibrational spectra for ScI₃ are not as readily available, necessitating a heavier reliance on theoretical calculations for a comparative analysis.

Table 1: Comparison of Gas-Phase Vibrational Frequencies (cm⁻¹) of ScI₃ and YI₃ Monomers

Vibrational ModeScI₃ (Calculated)YI₃ (Experimental)[1]YI₃ (Calculated)
ν₁ (A₁') - Sym. StretchData not available-Data not available
ν₂ (A₂") - Out-of-plane BendData not available48.8Data not available
ν₃ (E') - Asym. StretchData not available236.3Data not available
ν₄ (E') - Asym. BendData not available44.5Data not available

Note: The symmetry notation assumes a planar D₃h structure for the monomeric form of these molecules.

The heavier yttrium atom in YI₃, compared to scandium in ScI₃, is expected to result in lower vibrational frequencies for the corresponding modes in YI₃, assuming similar force constants. This trend is generally observed in computational studies of metal halides.

Electronic Spectroscopy: Insights from Theoretical Models

Experimental gas-phase electronic absorption spectra for ScI₃ and YI₃ are scarce in the public domain. However, theoretical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), can provide valuable predictions of their electronic transitions. These transitions, typically occurring in the ultraviolet-visible (UV-Vis) region, are responsible for the absorption of light and can provide information about the electronic structure of the molecules.

This compound is known for its use in metal halide lamps, where it contributes to UV emission, indicating the presence of electronic transitions in this region.[2] The electronic spectra of these compounds are expected to be characterized by charge-transfer transitions from the iodide ligands to the metal center.

Table 2: Predicted Electronic Transitions (UV-Vis) for ScI₃ and YI₃ (Computational Data)

CompoundCalculated λₘₐₓ (nm)Transition Character
ScI₃Data not availableData not available
YI₃Data not availableData not available

Note: This table is a placeholder for computationally predicted data, which is not yet available in the searched literature. Further theoretical studies are required to populate this table.

Experimental Protocols

Synthesis of this compound (ScI₃) and Yttrium Triiodide (YI₃)

Anhydrous ScI₃ and YI₃ can be synthesized by the direct reaction of the respective metal with iodine at elevated temperatures.

Workflow for the Synthesis of ScI₃ and YI₃:

Caption: General workflow for the synthesis of ScI₃ and YI₃.

Gas-Phase Infrared Spectroscopy

The gas-phase infrared spectra are typically recorded using a high-temperature gas cell coupled with a Fourier-transform infrared (FTIR) spectrometer.[1]

Experimental Workflow for Gas-Phase IR Spectroscopy:

Caption: Experimental setup for gas-phase infrared spectroscopy.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical workflow that connects experimental observations with theoretical models to elucidate molecular properties.

Logical Flow of Spectroscopic Analysis:

SpectroscopicAnalysis cluster_exp Experimental cluster_theory Theoretical cluster_analysis Analysis & Interpretation Exp_Spectrum Record Spectrum (IR, Raman, UV-Vis) Comparison Compare Experimental and Theoretical Spectra Exp_Spectrum->Comparison Comp_Model Computational Model (e.g., DFT, TD-DFT) Calc_Spectrum Calculate Theoretical Spectrum Comp_Model->Calc_Spectrum Calc_Spectrum->Comparison Assignment Assign Vibrational Modes & Electronic Transitions Comparison->Assignment Properties Determine Molecular Properties Assignment->Properties

Caption: Logical workflow for spectroscopic analysis.

Conclusion

The spectroscopic comparison of ScI₃ and YI₃ highlights the influence of the central metal atom on the vibrational and electronic properties of these trihalides. While experimental data for YI₃ provides a solid foundation, further experimental and computational studies on ScI₃ are crucial for a more complete and direct comparison. The data and protocols presented here serve as a valuable resource for researchers investigating the properties and applications of these and related metal halide compounds.

References

A Comparative Investigation of the Hygroscopic Nature of Scandium Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hygroscopic properties of scandium halides: scandium (III) fluoride (B91410) (ScF₃), scandium (III) chloride (ScCl₃), scandium (III) bromide (ScBr₃), and scandium (III) iodide (ScI₃). The information presented is based on available chemical literature and established periodic trends for metal halides. While specific quantitative hygroscopicity data for the complete series of scandium halides is not extensively available in published literature, this guide summarizes their known characteristics and provides a scientifically inferred comparative framework.

Data Presentation: Comparative Hygroscopicity of Scandium Halides

The hygroscopic nature of a salt is its ability to absorb moisture from the surrounding environment. This property is critical in various applications, including in the formulation of pharmaceuticals where the stability and efficacy of a drug can be significantly affected by water content. The table below summarizes the known and inferred hygroscopic properties of scandium halides.

Scandium HalideChemical FormulaMolar Mass ( g/mol )Known/Inferred Hygroscopic NatureObservations
Scandium (III) FluorideScF₃101.95Non-hygroscopic to slightly hygroscopicGenerally described as insoluble or slightly soluble in water, which correlates with low hygroscopicity.[1]
Scandium (III) ChlorideScCl₃151.31Highly hygroscopic, DeliquescentReadily absorbs moisture from the air to form a solution.[2][3][4][5] It is commercially available in both anhydrous and hexahydrate forms (ScCl₃·6H₂O).[3]
Scandium (III) BromideScBr₃284.67HygroscopicKnown to absorb moisture from the air and is water-soluble.[6][7][8]
Scandium (III) IodideScI₃425.67HygroscopicIt is sensitive to moisture and readily absorbs it from the air.[9][10][11][12]
Trend in Hygroscopicity

For metal halides with a common cation, hygroscopicity generally decreases with increasing anionic radius (from fluoride to iodide). This is attributed to the higher charge density of the smaller halide ions, which leads to stronger interactions with polar water molecules. Based on this established trend, the expected order of hygroscopicity for scandium halides is:

ScCl₃ > ScBr₃ > ScI₃ > ScF₃

Scandium chloride is the most hygroscopic, readily absorbing enough moisture to dissolve (deliquescence). Scandium bromide and iodide are also hygroscopic, though likely to a lesser extent than the chloride. Scandium fluoride's low solubility in water suggests it is the least hygroscopic of the series.

Experimental Protocols

To quantitatively assess and compare the hygroscopic nature of scandium halides, the following experimental methods are recommended.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of solvent (typically water) absorption by a sample at different relative humidity (RH) levels.

Objective: To determine the water sorption and desorption isotherms for each scandium halide, identifying the critical relative humidity (CRH) for deliquescence where applicable.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the anhydrous scandium halide is placed in the DVS instrument's microbalance.

  • Drying: The sample is first dried under a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved. This initial mass serves as the baseline.

  • Sorption Phase: The relative humidity of the nitrogen stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). At each step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change is below a set threshold).

  • Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to measure water loss.

  • Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate sorption and desorption isotherms. The CRH for deliquescent salts like ScCl₃ is the RH at which a sharp and significant increase in mass is observed.

Gravimetric Sorption Analysis (GSA)

Similar to DVS, GSA measures changes in sample weight in a controlled environment. This method can be used to determine the equilibrium moisture content of the scandium halides at various relative humidities.

Objective: To quantify the water uptake of each scandium halide at different steady-state relative humidity conditions.

Methodology:

  • Sample Preparation: An accurately weighed sample of the anhydrous scandium halide is placed in a sample pan.

  • Environmental Control: The sample is placed in a sealed chamber where the relative humidity is controlled using saturated salt solutions that provide known RH values at a constant temperature.

  • Equilibration: The sample is allowed to equilibrate at each RH condition for a sufficient period (which could be hours to days) until a constant weight is achieved.

  • Measurement: The weight of the sample is measured at each RH point.

  • Data Analysis: The percentage weight gain is calculated for each RH level and plotted to create a moisture sorption isotherm.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample. It is particularly useful for quantifying the amount of water in hydrated salts or samples that have been exposed to humid conditions.

Objective: To determine the precise water content of scandium halide samples after exposure to a specific relative humidity for a set period.

Methodology:

  • Sample Exposure: Samples of each anhydrous scandium halide are exposed to a controlled humidity environment for a predetermined time.

  • Titration: A known mass of the exposed sample is quickly transferred to the Karl Fischer titration vessel containing a solvent (e.g., anhydrous methanol).

  • Reagent Addition: The Karl Fischer reagent, which contains iodine, is titrated into the sample solution. The iodine reacts stoichiometrically with the water present in the sample.

  • Endpoint Detection: The endpoint of the titration is detected potentiometrically or visually.

  • Calculation: The volume of the Karl Fischer reagent consumed is used to calculate the amount of water in the sample, typically expressed as a percentage by weight.

Visualization of Comparative Hygroscopicity

The following diagram illustrates the logical relationship of the expected trend in hygroscopicity among the scandium halides.

Hygroscopicity_Trend ScCl3 Scandium Chloride (ScCl₃) (Most Hygroscopic/Deliquescent) ScBr3 Scandium Bromide (ScBr₃) (Hygroscopic) ScCl3->ScBr3 > ScI3 Scandium Iodide (ScI₃) (Hygroscopic) ScBr3->ScI3 > ScF3 Scandium Fluoride (ScF₃) (Least Hygroscopic) ScI3->ScF3 > caption Expected Trend of Hygroscopicity in Scandium Halides

Caption: Expected Trend of Hygroscopicity in Scandium Halides.

References

A Comparative Guide to Analytical Methods for Determining the Purity of Scandium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the purity of Scandium triiodide (ScI₃). Ensuring the high purity of this critical material is paramount for its applications in high-intensity metal halide lamps, advanced catalysis, and as a precursor in the synthesis of novel scandium-containing compounds. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to aid in the selection of the most appropriate analytical strategy for your research and development needs.

Introduction to Purity Analysis of this compound

This compound is a yellowish, hygroscopic solid, meaning it readily absorbs moisture from the atmosphere. This property, along with its reactivity, presents unique challenges for accurate purity analysis. Impurities in ScI₃ can originate from the starting materials (scandium and iodine), the synthesis process (e.g., formation of oxides or oxyiodides), or improper handling and storage (leading to hydration). Common impurities may include other rare earth elements, transition metals, and non-metallic elements, as well as different crystalline phases or hydrated forms of the compound itself.

The analytical methods discussed below—Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), X-ray Fluorescence (XRF), X-ray Diffraction (XRD), and Complexometric Titration—offer distinct advantages and limitations for the comprehensive characterization of ScI₃ purity.

Comparison of Analytical Methods

The selection of an analytical technique for purity determination depends on the specific requirements of the analysis, such as the need for elemental composition, phase identification, or quantification of the primary scandium content. The following table summarizes the key performance characteristics of the discussed methods.

FeatureInductively Coupled Plasma-Mass Spectrometry (ICP-MS)X-ray Fluorescence (XRF)X-ray Diffraction (XRD)Complexometric Titration
Principle Ionization of atoms in a plasma followed by mass-to-charge ratio separation.Excitation of core electrons by X-rays and detection of characteristic secondary X-rays.Diffraction of X-rays by the crystalline lattice of the material.Titration of scandium ions with a complexing agent (EDTA) in the presence of an indicator.
Primary Use Ultra-trace elemental impurity analysis.Major and minor elemental composition.Phase identification and quantification of crystalline impurities.Assay of scandium content.
Sample Form SolutionSolid (powder, pellet)Solid (powder)Solution
Detection Limit pg/L to ng/L (ppt to ppb) for most elements.[1]ppm to % range.[2][3]~1-5% for crystalline phases.mmol/L to µmol/L range.
Accuracy High (typically within 5-10% of the true value).[4]Good to high, dependent on matrix-matched standards (can be within 5-15%).[5]Quantitative phase analysis accuracy is typically within a few percent.High (typically <1% error with proper standardization).
Precision (RSD) Excellent (<5%).[1]Excellent (<5%).[5]Good (can be <5% for major phases).Excellent (<1%).[6]
Throughput High (many elements per sample).High (rapid analysis).Moderate.Moderate.
Key Advantages Exceptional sensitivity for a wide range of elements.Non-destructive, minimal sample preparation.Provides information on the crystalline structure.High accuracy and precision for the main component assay.
Key Limitations Destructive, requires sample dissolution, potential for polyatomic interferences.[7]Lower sensitivity for lighter elements, matrix effects can be significant.[3]Only detects crystalline materials, can be difficult to quantify amorphous content.[8]Only determines the concentration of the scandium ion, not other impurities.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. Given the hygroscopic nature of this compound, all sample handling and preparation should be performed in a controlled, low-humidity environment, such as a glovebox.[8][9]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Elemental Impurities

This method is ideal for the quantitative determination of a wide range of elemental impurities at trace and ultra-trace levels.

Sample Preparation:

  • In a glovebox, accurately weigh approximately 100 mg of the this compound sample into a clean, acid-leached PTFE vessel.

  • Add 10 mL of high-purity deionized water to dissolve the sample.

  • Add 2 mL of trace-metal grade nitric acid (HNO₃) to stabilize the solution.

  • Gently heat the solution on a hot plate at 60°C for 30 minutes to ensure complete dissolution.

  • After cooling, quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water. This results in a 1 g/L stock solution.

  • Prepare a series of working standards and a blank by further diluting the stock solution with 2% HNO₃.

Instrumental Parameters (Typical):

ParameterSetting
RF Power1550 W
Plasma Gas Flow15 L/min
Auxiliary Gas Flow0.9 L/min
Nebulizer Gas Flow1.0 L/min
Sample Uptake Rate0.4 mL/min
Detector ModePulse counting/Analog
Integration Time0.1 s per point

Data Analysis:

Quantify the concentration of impurity elements by comparing the signal intensities in the sample to those of the calibration standards. Use an internal standard (e.g., Rhodium) to correct for matrix effects and instrumental drift.[7]

X-ray Fluorescence (XRF) for Major and Minor Elemental Composition

XRF is a rapid and non-destructive technique suitable for determining the elemental composition of the ScI₃ powder.

Sample Preparation:

  • In a glovebox, grind the this compound sample to a fine, homogeneous powder (< 50 µm) using an agate mortar and pestle.

  • Press the powder into a pellet using a hydraulic press at approximately 10 tons of pressure. A binder, such as a wax, can be used to improve the pellet's stability.

  • Alternatively, for semi-quantitative analysis, the loose powder can be placed in a sample cup with a thin Mylar film window.

Instrumental Parameters (Typical for WDXRF):

ParameterSetting
X-ray Tube TargetRhodium (Rh)
Voltage40-60 kV
Current40-100 mA
Analyzing CrystalLiF (200) for heavier elements, PET for lighter elements
DetectorScintillation counter and/or Gas flow proportional counter

Data Analysis:

The concentration of each element is determined by comparing the intensity of its characteristic X-ray fluorescence lines with those from certified reference materials or by using a fundamental parameters approach.[3][10]

X-ray Diffraction (XRD) for Phase Purity Analysis

XRD is used to identify the crystalline phases present in the sample, which is crucial for detecting crystalline impurities such as scandium oxide (Sc₂O₃) or hydrated forms of scandium iodide.

Sample Preparation:

  • In a glovebox, finely grind the this compound sample to a powder.

  • Mount the powder on a zero-background sample holder. To protect the hygroscopic sample from atmospheric moisture during analysis, an airtight sample holder with a beryllium or Kapton window should be used.[11]

Instrumental Parameters (Typical):

ParameterSetting
X-ray SourceCu Kα (λ = 1.5406 Å)
Voltage40 kV
Current40 mA
Scan Range (2θ)10° - 90°
Step Size0.02°
Time per Step1-2 seconds

Data Analysis:

The resulting diffraction pattern is compared to reference patterns from crystallographic databases (e.g., the ICDD PDF database) to identify the crystalline phases present. Quantitative phase analysis can be performed using methods like the Rietveld refinement to determine the weight percentage of each phase.

Complexometric Titration for Scandium Assay

This titrimetric method provides a highly accurate and precise determination of the total scandium content in the sample.

Procedure:

  • Sample Preparation: Accurately weigh about 0.5 g of the this compound sample and dissolve it in 50 mL of deionized water.

  • pH Adjustment: Add a few drops of a suitable indicator (e.g., Xylenol Orange) and adjust the pH of the solution to approximately 5.0-5.5 with a hexamine buffer.

  • Titration: Titrate the solution with a standardized 0.05 M solution of ethylenediaminetetraacetic acid (EDTA) until the color changes from the red-violet of the Sc-indicator complex to the yellow of the free indicator, indicating the endpoint.

  • Calculation: The concentration of scandium is calculated based on the volume of EDTA titrant used and the stoichiometry of the Sc³⁺-EDTA reaction (1:1).[12][13]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_prep Sample Preparation cluster_results Results Sample This compound Sample Handling Handling in Glovebox (Low Humidity) Sample->Handling Dissolution Dissolution in Acid Handling->Dissolution Pelletizing Grinding & Pelletizing Handling->Pelletizing Mounting Powder Mounting (Airtight Holder) Handling->Mounting Dissolution2 Dissolution in Water Handling->Dissolution2 ICPMS ICP-MS (Elemental Impurities) Impurity_Profile Trace Impurity Profile ICPMS->Impurity_Profile XRF XRF (Elemental Composition) Elemental_Comp Major/Minor Elements XRF->Elemental_Comp XRD XRD (Phase Purity) Phase_ID Crystalline Phases XRD->Phase_ID Titration Complexometric Titration (Scandium Assay) Sc_Content Scandium Content (%) Titration->Sc_Content Dissolution->ICPMS Pelletizing->XRF Mounting->XRD Dissolution2->Titration

Caption: General workflow for the purity analysis of this compound.

Method_Selection_Logic node_action Use ICP-MS Start Purity Question Q1 Need Trace Element Impurities (< ppm)? Start->Q1 Q1->node_action Yes Q2 Need Major/Minor Elemental Composition? Q1->Q2 No Q3 Need Crystalline Phase Information? Q2->Q3 No node_action2 Use XRF Q2->node_action2 Yes Q4 Need Accurate Assay of Scandium Content? Q3->Q4 No node_action3 Use XRD Q3->node_action3 Yes node_action4 Use Complexometric Titration Q4->node_action4 Yes End Re-evaluate Needs Q4->End No

Caption: Decision tree for selecting an analytical method for ScI₃ purity.

Conclusion

The comprehensive purity assessment of this compound requires a multi-technique approach. ICP-MS provides unparalleled sensitivity for quantifying trace elemental impurities, which is critical for high-purity applications. XRF offers a rapid, non-destructive method for determining the major and minor elemental composition. XRD is indispensable for identifying crystalline phases and ensuring the material is in its desired anhydrous form. Finally, complexometric titration serves as a reliable and accurate method for assaying the primary scandium content. By combining the data from these complementary techniques, researchers can obtain a complete and accurate profile of this compound purity, ensuring the quality and reliability of their materials for advanced applications.

References

How does Scandium triiodide's ionic conductivity compare to other solid electrolytes?

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the ionic conductivity of solid electrolytes, with a focus on the emerging potential of halide-based materials like Scandium Triiodide.

The quest for safer, more efficient energy storage has propelled solid-state batteries into the scientific spotlight. At the heart of these next-generation power sources lies the solid electrolyte, a critical component that dictates the battery's performance. Among the various materials being explored, this compound (ScI3) has emerged as a potential candidate, although comprehensive data on its ionic conductivity remains nascent. This guide provides a comparative analysis of ScI3's anticipated performance in the context of established solid electrolyte families, supported by experimental data for other leading materials.

A Comparative Look at Solid Electrolyte Performance

To understand the potential of this compound, it is essential to compare it with the primary classes of solid electrolytes currently under investigation: oxides, sulfides, and polymers. Each class presents a unique set of advantages and challenges.

Solid Electrolyte ClassMaterial ExampleIonic Conductivity (S/cm) at Room TemperatureKey AdvantagesKey Challenges
Oxides LLZO (Li7La3Zr2O12)10⁻⁴ - 10⁻³High chemical and thermal stability, wide electrochemical window.High grain boundary resistance, requires high-temperature sintering.
Sulfides LGPS (Li10GeP2S12)10⁻³ - 10⁻²High ionic conductivity, good mechanical deformability.Poor chemical stability against Li metal, moisture sensitivity.
Polymers PEO (Polyethylene oxide)10⁻⁸ - 10⁻⁵Good flexibility and processability, excellent electrode-electrolyte contact.Low ionic conductivity at room temperature, limited electrochemical stability.
Halides Li3YCl6~10⁻³Good ionic conductivity, high oxidative stability.Moisture sensitivity, less studied compared to oxides and sulfides.
Halides (Projected) This compound (ScI3)Data Not AvailablePotentially good ionic conductivity and stability.Lack of experimental data, synthesis and handling challenges.

Note: The ionic conductivity values presented are representative and can vary based on synthesis methods, doping, and measurement conditions.

Recent breakthroughs in halide solid electrolytes have demonstrated room-temperature conductivities surpassing 10 mS/cm (10⁻² S/cm) in mixed-anion variants, highlighting the significant potential of this class of materials. While ScI3 itself has not been extensively characterized, related scandium-containing chloride solid electrolytes have been investigated and show promise in all-solid-state batteries due to their compatibility with high-voltage cathodes.

Experimental Protocol: Measuring Ionic Conductivity

The standard method for determining the ionic conductivity of solid electrolytes is Electrochemical Impedance Spectroscopy (EIS) . This non-destructive technique probes the electrical properties of a material as a function of frequency.

Key Experimental Steps:
  • Sample Preparation: The solid electrolyte material is typically synthesized as a powder. For EIS measurements, this powder is pressed into a dense pellet of a known thickness and area.

  • Electrode Application: Ion-blocking electrodes (e.g., gold or platinum) are applied to both flat surfaces of the pellet. This ensures that the measured impedance is primarily due to the movement of ions within the electrolyte.

  • Cell Assembly: The pellet with the applied electrodes is placed in a test cell, often a coin cell or a specialized setup that allows for controlled temperature and pressure.

  • EIS Measurement: An AC voltage of small amplitude is applied across the cell, and the resulting current and phase shift are measured over a wide frequency range (e.g., from MHz to Hz).

  • Data Analysis: The collected impedance data is plotted on a Nyquist plot (imaginary part vs. real part of impedance). The bulk ionic resistance (Rb) of the electrolyte is determined from this plot.

  • Conductivity Calculation: The ionic conductivity (σ) is then calculated using the following formula:

    σ = L / (Rb * A)

    where:

    • L is the thickness of the pellet.

    • Rb is the bulk resistance obtained from the Nyquist plot.

    • A is the cross-sectional area of the pellet.

The following diagram illustrates a typical workflow for evaluating the ionic conductivity of a solid electrolyte.

G cluster_synthesis Material Synthesis cluster_pellet Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Powder_Synthesis Powder Synthesis Pellet_Pressing Pellet Pressing Powder_Synthesis->Pellet_Pressing Material Electrode_Deposition Electrode Deposition Pellet_Pressing->Electrode_Deposition Pellet Cell_Assembly Cell Assembly Electrode_Deposition->Cell_Assembly Electroded Pellet EIS_Measurement EIS Measurement Cell_Assembly->EIS_Measurement Assembled Cell Nyquist_Plot Nyquist Plot Analysis EIS_Measurement->Nyquist_Plot Impedance Data Conductivity_Calc Conductivity Calculation Nyquist_Plot->Conductivity_Calc Bulk Resistance G Material Solid Electrolyte Material Crystal_Structure Crystal Structure (e.g., Perovskite, Garnet, LISICON) Material->Crystal_Structure Defects Point Defects (Vacancies, Interstitials) Material->Defects Ion_Pathways Ion Migration Pathways Crystal_Structure->Ion_Pathways Defects->Ion_Pathways Ionic_Conductivity Ionic Conductivity Ion_Pathways->Ionic_Conductivity

Unveiling the Contrasting Architectures of Scandium and Lanthanide Triiodides: A Structural Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystal structures of scandium triiodide (ScI₃) and its lanthanide counterparts reveals significant differences in their coordination environments and lattice structures, driven primarily by the variance in ionic radii. While ScI₃ adopts a 6-coordinate, rhombohedral structure, lanthanide triiodides exhibit a structural bifurcation, with lighter lanthanides favoring an 8-coordinate orthorhombic arrangement and heavier lanthanides adopting a 6-coordinate hexagonal form.

The fundamental structural divergence stems from the smaller ionic radius of the Sc³⁺ ion compared to the lanthanide ions (Ln³⁺). This size difference dictates the preferred coordination number and the overall packing of the crystal lattice. This compound crystallizes in a rhombohedral lattice, isostructural with iron(III) chloride (FeCl₃), where each scandium ion is octahedrally coordinated to six iodide ions.[1][2] In contrast, the larger ionic radii of the early lanthanides, such as lanthanum, lead to a higher coordination number of eight in an orthorhombic crystal system. As one moves across the lanthanide series, the lanthanide contraction results in a gradual decrease in ionic radii, leading to a structural transition to a hexagonal, 6-coordinate structure for the heavier lanthanides like lutetium.[3][4]

Comparative Structural and Physical Data

To facilitate a direct comparison, the key structural and physical parameters of this compound, alongside representative light (lanthanum triiodide) and heavy (lutetium triiodide) lanthanide triiodides, are summarized below.

PropertyThis compound (ScI₃)Lanthanum Triiodide (LaI₃)Lutetium Triiodide (LuI₃)
Crystal System Rhombohedral (Hexagonal setting)OrthorhombicHexagonal
Structure Type FeCl₃-typePuBr₃-typeBiI₃-type
Space Group R-3mCmcmR-3
Coordination No. 686
Lattice Parameters a = 7.16 Å, c = 20.2 Åa = 13.97 Å, b = 4.34 Å, c = 10.02 Åa = 7.66 Å, c = 21.03 Å
Metal-Iodide Bond Length ~2.8-3.0 Å~3.16 Å (in THF adduct)Not available
Melting Point 920 °C[1]772 °C1050 °C[5]

Experimental Protocols

The synthesis and structural characterization of these metal triiodides require rigorous anhydrous and anaerobic conditions due to their hygroscopic nature.

Synthesis of Metal Triiodides by Direct Reaction of Elements

This method is a common and effective way to produce high-purity scandium and lanthanide triiodides.[1][3]

Materials:

  • Scandium, Lanthanum, or Lutetium metal (powder or filings)

  • Iodine (resublimed)

  • Quartz ampoule

  • High-vacuum line

  • Tube furnace

Procedure:

  • Inside an inert atmosphere glovebox, a stoichiometric amount of the metal and iodine are loaded into a quartz ampoule.

  • The ampoule is evacuated to high vacuum (<10⁻⁵ torr) and sealed with a torch.

  • The sealed ampoule is placed in a tube furnace and slowly heated to a specific temperature (e.g., 250°C for ScI₃, 900°C for LaI₃) over several hours to initiate the reaction.[6][7]

  • The reaction temperature is maintained for an extended period (e.g., 48 hours for ScI₃) to ensure complete reaction.[6]

  • After the reaction is complete, the product can be purified by sublimation under high vacuum at an elevated temperature (e.g., 920°C for ScI₃).[6]

Single-Crystal X-ray Diffraction of Air-Sensitive Triiodides

Determining the crystal structure of these air-sensitive compounds requires careful handling to prevent decomposition.

Procedure:

  • Crystal Selection and Mounting: Inside a glovebox, a suitable single crystal is selected under a microscope. The crystal is coated in an inert oil (e.g., Paratone-N) to protect it from the atmosphere.[8] The crystal is then mounted on a cryoloop.[9]

  • Data Collection: The mounted crystal is quickly transferred to the diffractometer, which is equipped with a cryostream (e.g., flowing N₂ gas at 100-150 K) to maintain an inert environment and minimize thermal vibrations.[8]

  • Structure Solution and Refinement: X-ray diffraction data is collected, and the resulting diffraction pattern is used to solve and refine the crystal structure using appropriate software packages. This process yields the unit cell dimensions, space group, and atomic coordinates, from which bond lengths and angles can be calculated.

Logical Relationships and Workflows

The synthesis and characterization of these metal triiodides follow a logical workflow, starting from the elemental precursors and culminating in the detailed elucidation of their crystal structures.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization Metal Sc, La, or Lu Metal Reaction Direct Reaction in Sealed Ampoule Metal->Reaction Iodine Iodine (I₂) Iodine->Reaction Crude Product Crude MI₃ Reaction->Crude Product Purification Sublimation Crude Product->Purification Pure Product Pure Crystalline MI₃ Purification->Pure Product Mounting Crystal Mounting in Inert Oil Pure Product->Mounting XRD Single-Crystal X-ray Diffraction Mounting->XRD Data Analysis Structure Solution and Refinement XRD->Data Analysis Structural Data Lattice Parameters, Bond Lengths, etc. Data Analysis->Structural Data

Fig. 1: Experimental workflow for the synthesis and structural characterization of metal triiodides.

The structural differences between this compound and the lanthanide triiodides can be rationalized by considering the ionic radii and the principles of crystal packing.

structural_relationship cluster_sc Scandium cluster_early_ln Early Lanthanides (La-Nd) cluster_late_ln Late Lanthanides (e.g., Lu) Ionic Radius Ionic Radius of M³⁺ Coordination Number Preferred Coordination Number Ionic Radius->Coordination Number influences Crystal Structure Resulting Crystal Structure Coordination Number->Crystal Structure determines Sc_radius Small Sc_CN 6 Sc_radius->Sc_CN Sc_structure Rhombohedral (FeCl₃-type) Sc_CN->Sc_structure EarlyLn_radius Large EarlyLn_CN 8 EarlyLn_radius->EarlyLn_CN EarlyLn_structure Orthorhombic (PuBr₃-type) EarlyLn_CN->EarlyLn_structure LateLn_radius Intermediate LateLn_CN 6 LateLn_radius->LateLn_CN LateLn_structure Hexagonal (BiI₃-type) LateLn_CN->LateLn_structure

Fig. 2: Relationship between ionic radius, coordination number, and crystal structure.

References

A Comparative Guide to the Characterization of Scandium Triiodide: Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry and other analytical techniques for the characterization of Scandium triiodide (ScI₃). This compound, a yellowish inorganic powder, is utilized in specialized applications such as metal halide lamps to enhance UV emission and prolong bulb life.[1][2] Accurate characterization of its purity, composition, and structure is crucial for these applications and for fundamental research. While direct literature on the mass spectrometry of ScI₃ is not abundant, this guide draws comparisons from the analysis of analogous metal halides to provide a comprehensive overview for researchers.

Analytical Techniques at a Glance

The characterization of this compound can be approached through various analytical methods, each providing distinct information. This guide focuses on a comparison between mass spectrometry and other common techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-ray Diffraction (XRD).

Technique Information Obtained Sample State Sensitivity Key Advantages Limitations
Mass Spectrometry (MS) Molecular weight, isotopic distribution, fragmentation patterns, cluster formation.[3][4][5]Solid/GasHighProvides molecular and structural information.Limited direct studies on ScI₃; potential for complex spectra due to cluster formation.
ICP-OES Elemental composition and concentration.[6]LiquidModerateHigh-throughput, robust for elemental quantification.Does not provide structural information.
ICP-MS Elemental composition, isotopic ratios, and trace element analysis.[6]LiquidVery HighExtremely sensitive for trace and ultra-trace element detection.Can be subject to isobaric interferences; provides no structural information.
X-ray Diffraction (XRD) Crystalline structure, phase identification, lattice parameters.[1][2]SolidN/ANon-destructive, provides definitive crystal structure information.Requires crystalline material; does not provide elemental composition of amorphous samples.

Mass Spectrometry for this compound Characterization

While not a routine technique for ScI₃, mass spectrometry offers unique insights into its molecular properties. Techniques such as Electron Impact (EI) ionization or Laser Desorption/Ionization (LDI) can be employed to analyze solid ScI₃.[5][7]

A mass spectrum of this compound would be expected to show the molecular ion peak corresponding to its molar mass (approximately 425.67 g/mol ).[8][9] The isotopic pattern of this peak would be characteristic, reflecting the natural abundances of the isotopes of scandium (¹⁵Sc) and iodine (¹²⁷I). Furthermore, mass spectrometry can reveal the presence of dimeric or larger cluster species in the vapor phase, which has been observed for ScI₃.[10] Fragmentation patterns can also provide information about the stability of the Sc-I bonds.

Hypothetical Experimental Protocol for Mass Spectrometry of ScI₃

This protocol outlines a plausible approach for the analysis of ScI₃ using a direct insertion probe with electron impact ionization mass spectrometry.

1. Sample Preparation:

  • Due to the hygroscopic nature of this compound, all sample handling must be performed in an inert atmosphere (e.g., a glovebox) to prevent hydration.[2][10]

  • A small amount of anhydrous ScI₃ powder (typically <1 mg) is loaded into a capillary tube.

2. Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron impact (EI) ionization source and a direct insertion probe is used.

  • The ion source temperature is set to a value sufficient to volatilize the sample (e.g., 200-300°C).

  • The electron energy is typically set to 70 eV.

3. Data Acquisition:

  • The direct insertion probe is heated gradually to sublimate the ScI₃ into the ion source.

  • Mass spectra are acquired over a relevant m/z range (e.g., 50-1000 amu) to detect the monomer, potential fragments, and clusters.

4. Data Analysis:

  • The acquired mass spectrum is analyzed to identify the molecular ion peak of ScI₃.

  • The isotopic pattern of the molecular ion is compared with the theoretical pattern to confirm the elemental composition.

  • Lower m/z peaks are analyzed to identify potential fragment ions (e.g., [ScI₂]⁺, [ScI]⁺, Sc⁺).

  • Higher m/z peaks are examined for the presence of cluster ions (e.g., [Sc₂I₅]⁺).

Alternative Characterization Techniques

Inductively Coupled Plasma (ICP) Techniques

ICP-OES and ICP-MS are powerful tools for determining the elemental composition of scandium-containing samples.[6] These techniques are highly sensitive and quantitative. For analysis, the solid ScI₃ must be dissolved, typically in an acidic solution. While excellent for verifying the purity and stoichiometry of the scandium, they do not provide information about the molecular form or crystal structure of the compound.

X-ray Diffraction (XRD)

XRD is the primary method for determining the crystal structure of solid materials. For this compound, XRD can confirm its rhombohedral lattice structure, similar to that of iron(III) chloride.[1][2] This technique is essential for phase identification and for ensuring the material is in the correct crystalline form.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the mass spectrometric analysis of this compound and the logical relationship between the different characterization techniques.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep1 Weigh anhydrous ScI₃ prep2 Load sample into capillary tube prep1->prep2 ms1 Insert probe into MS ms2 Heat probe to sublimate sample ms1->ms2 ms3 Ionize sample (e.g., EI) ms2->ms3 ms4 Detect ions with mass analyzer ms3->ms4 data1 Identify molecular ion peak data2 Analyze isotopic pattern data1->data2 data3 Identify fragment and cluster ions data1->data3 cluster_prep cluster_prep cluster_ms cluster_ms cluster_prep->cluster_ms cluster_data cluster_data cluster_ms->cluster_data

Workflow for Mass Spectrometry of ScI₃

Characterization_Logic cluster_elemental Elemental Analysis cluster_molecular Molecular Analysis cluster_structural Structural Analysis ScI3 This compound Sample ICP ICP-OES / ICP-MS ScI3->ICP MS Mass Spectrometry ScI3->MS XRD X-ray Diffraction ScI3->XRD ICP_info Purity & Stoichiometry ICP->ICP_info MS_info Molecular Weight & Clusters MS->MS_info XRD_info Crystal Structure XRD->XRD_info

Characterization Techniques for ScI₃

Conclusion

The characterization of this compound is best achieved through a multi-technique approach. While ICP-OES/MS provides precise elemental composition and XRD confirms the crystalline structure, mass spectrometry offers valuable molecular-level information, including molecular weight verification, isotopic distribution, and the potential to study gas-phase clusters. For researchers investigating the fundamental properties of ScI₃ or developing new applications, the complementary data from these techniques will provide the most comprehensive understanding of the material.

References

Comparative Catalysis: Scandium Triflate vs. Scandium Triiodide - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comparative analysis of two scandium-based Lewis acids: Scandium Triflate (Sc(OTf)₃) and Scandium Triiodide (ScI₃). While both are salts of scandium, their catalytic activities and applications in organic synthesis differ significantly.

Scandium triflate has emerged as a versatile and widely used catalyst in a plethora of organic transformations.[1][2][3][4] Its popularity stems from its strong Lewis acidity, high stability, and remarkable water tolerance, allowing for a broad range of applications under mild conditions.[2][5] In contrast, information on the catalytic applications of this compound in organic synthesis is notably scarce in the current scientific literature. While its potential as a Lewis acid is recognized, its use has been predominantly documented in materials science, particularly in the manufacturing of high-intensity metal halide lamps.[6][7]

This guide will focus on the well-established catalytic prowess of Scandium triflate, providing quantitative data and experimental protocols for key reactions. Due to the limited available data on the catalytic use of this compound in similar organic reactions, a direct quantitative comparison is not feasible at this time.

Scandium Triflate: A Robust and Versatile Lewis Acid Catalyst

Scandium triflate is a powerful Lewis acid that has demonstrated exceptional catalytic activity in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Its effectiveness is attributed to the highly electron-withdrawing nature of the triflate group, which enhances the Lewis acidity of the scandium(III) ion.

Key Catalyzed Reactions and Performance Data

The following tables summarize the performance of Scandium triflate in several key organic reactions, showcasing its efficiency in terms of reaction time and product yield.

Table 1: Scandium Triflate in Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentCatalyst Loading (mol%)SolventTime (h)Yield (%)
Anisole (B1667542)Acetic Anhydride (B1165640)1Acetonitrile (B52724)0.598
TolueneBenzoyl Chloride5Nitromethane285
BenzeneAcetyl Chloride101,2-Dichloroethane490

Data compiled from representative literature.[8][9]

Table 2: Scandium Triflate in Diels-Alder Reactions

DieneDienophileCatalyst Loading (mol%)SolventTime (h)Yield (%)
Isoprene (B109036)Methyl vinyl ketone0.2Dichloromethane (B109758)395
CyclopentadieneAcrolein1Water1282
1,3-ButadieneMaleic anhydride5Toluene692

Data compiled from representative literature.[10]

Table 3: Scandium Triflate in Aldol Reactions

AldehydeSilyl (B83357) Enol EtherCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Benzaldehyde1-(Trimethylsilyloxy)cyclohexene1Dichloromethane-78194
IsobutyraldehydeKetene silyl acetal0.1WaterRoom Temp1291
4-Nitrobenzaldehyde1-Phenyl-1-(trimethylsilyloxy)ethene5Acetonitrile0288

Data compiled from representative literature.[2][11]

Experimental Protocols

Detailed methodologies for representative reactions catalyzed by Scandium triflate are provided below.

Protocol 1: Friedel-Crafts Acylation of Anisole

Objective: To synthesize 4-methoxyacetophenone via the Friedel-Crafts acylation of anisole with acetic anhydride, catalyzed by Scandium triflate.

Materials:

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anisole

  • Acetic anhydride

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of anisole (1.0 mmol) in anhydrous acetonitrile (5 mL) under a nitrogen atmosphere, add Scandium triflate (0.01 mmol, 1 mol%).

  • Add acetic anhydride (1.2 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Upon completion (monitored by TLC), quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (hexane/ethyl acetate) to yield 4-methoxyacetophenone.

Workflow Diagram:

Friedel_Crafts_Acylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Anisole Anisole in Acetonitrile Stir Stir at RT 30 min Anisole->Stir ScOTf3 Sc(OTf)3 ScOTf3->Stir Ac2O Acetic Anhydride Ac2O->Stir Quench Quench with NaHCO3 (aq) Stir->Quench Reaction Mixture Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Crude Product Product 4-Methoxy- acetophenone Chromatography->Product

Caption: Workflow for the Sc(OTf)₃-catalyzed Friedel-Crafts acylation of anisole.

Protocol 2: Diels-Alder Reaction of Isoprene and Methyl Vinyl Ketone

Objective: To synthesize 4-methyl-3-cyclohexen-1-one via the Diels-Alder reaction of isoprene and methyl vinyl ketone, catalyzed by Scandium triflate.

Materials:

  • Scandium(III) triflate (Sc(OTf)₃)

  • Isoprene

  • Methyl vinyl ketone

  • Dichloromethane (anhydrous)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Scandium triflate (0.002 mmol, 0.2 mol%) in anhydrous dichloromethane (5 mL).

  • Cool the solution to 0 °C and add methyl vinyl ketone (1.0 mmol).

  • Add freshly distilled isoprene (2.0 mmol) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water (10 mL) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to obtain the desired product.

Reaction Pathway Diagram:

Diels_Alder_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Isoprene Isoprene Product 4-Methyl-3- cyclohexen-1-one Isoprene->Product MVK Methyl Vinyl Ketone MVK->Product ScOTf3 Sc(OTf)3 ScOTf3->MVK Activates Dienophile

Caption: Catalytic cycle of the Sc(OTf)₃-catalyzed Diels-Alder reaction.

This compound: An Area for Future Exploration

While this compound is commercially available, its application as a catalyst in mainstream organic synthesis is not well-documented. Preliminary searches suggest potential catalytic activity, but a lack of published, peer-reviewed data with specific reaction conditions, yields, and substrate scopes prevents a direct and meaningful comparison with the extensively studied Scandium triflate.[12]

The development of new catalytic systems is a continuous endeavor in chemical research. The exploration of this compound's catalytic potential could be a fruitful area for future investigation. Researchers are encouraged to explore its Lewis acidity and catalytic performance in various organic transformations to expand the toolkit of synthetic chemists.

Conclusion

For researchers seeking a reliable, efficient, and versatile Lewis acid catalyst for a wide range of organic reactions, Scandium triflate stands out as a superior choice based on the current body of scientific literature.[1][2][3][4][5] Its high catalytic activity, stability, and tolerance to aqueous conditions make it an attractive option for both small-scale and large-scale synthesis.

The catalytic capabilities of this compound in organic synthesis remain largely unexplored. While it may hold potential as a Lewis acid catalyst, further research and publication of experimental data are necessary to establish its efficacy and define its scope of application. This guide will be updated as new, reliable data on the catalytic performance of this compound becomes available.

References

Comparative Stability Analysis: Scandium Triiodide vs. Scandium Tribromide

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Chemical Synthesis and Materials Science

The selection of appropriate precursor materials is critical in the fields of materials science, catalysis, and drug development. Scandium halides, for instance, serve as important starting materials in the synthesis of advanced materials and as catalysts in organic reactions. Understanding the relative stability of these compounds is paramount for ensuring reproducibility, optimizing reaction conditions, and safe handling. This guide provides an objective comparison of the stability of Scandium triiodide (ScI₃) and Scandium tribromide (ScBr₃), supported by thermodynamic data and established experimental protocols.

Thermodynamic Stability Assessment

The intrinsic stability of a chemical compound can be evaluated through its fundamental thermodynamic properties. The standard enthalpy of formation (ΔH f°) is a key indicator, representing the energy change when one mole of a compound is formed from its constituent elements in their standard states. A more negative value signifies greater thermodynamic stability.

Based on available data, Scandium tribromide exhibits a significantly more negative standard enthalpy of formation compared to this compound. The experimentally determined ΔH f° for solid ScBr₃ is approximately -781.5 kJ/mol[1]. In contrast, the calculated standard enthalpy of formation for solid ScI₃ is -80.3 kcal/mol, which is equivalent to approximately -336 kJ/mol. This substantial difference indicates that ScBr₃ is the more thermodynamically stable compound.

Table 1: Comparison of Thermodynamic and Physical Properties

PropertyThis compound (ScI₃)Scandium Tribromide (ScBr₃)
Std. Enthalpy of Formation (ΔH f°) ~ -336 kJ/mol (calculated)-781.5 ± 1.3 kJ/mol[1]
Melting Point 920 °C904 °C[2]
Crystal Structure Rhombohedral (FeCl₃ type)[3]Not explicitly found
Appearance Yellowish crystalline solid[3]Anhydrous powder[2]

Practical Stability: Thermal and Chemical Considerations

While thermodynamic data provides a fundamental baseline, practical stability in a laboratory setting is often dictated by kinetic factors, such as thermal decomposition temperature and reactivity with atmospheric components.

Thermal Stability: Both halides are relatively robust at high temperatures. This compound melts at 920 °C and begins to decompose at temperatures above 950 °C. Scandium tribromide has a slightly lower melting point of 904 °C[2]. The close proximity of their melting points suggests comparable thermal stability in the solid state under inert conditions.

Chemical Stability: A critical factor for practical handling is reactivity with air and moisture. Both ScI₃ and ScBr₃ are described as hygroscopic, meaning they readily absorb moisture from the atmosphere[2]. This reactivity leads to the formation of hydrates and, upon heating, can result in the formation of scandium oxyhalides (ScOBr or ScOI), compromising the purity of the anhydrous material[2]. Therefore, stringent handling in an inert atmosphere (e.g., in a glovebox) is essential for both compounds.

Proposed Experimental Workflow for Stability Assessment

To empirically validate the relative stability of ScI₃ and ScBr₃, a standardized set of characterization techniques should be employed. The following protocols outline key experiments.

Experimental Protocols
  • Thermogravimetric Analysis (TGA)

    • Objective: To precisely determine the onset of thermal decomposition for each compound.

    • Methodology:

      • Place 5-10 mg of the sample (ScI₃ or ScBr₃) into an alumina (B75360) crucible. The sample must be loaded in an inert atmosphere glovebox.

      • Transfer the crucible to the TGA instrument under an inert atmosphere.

      • Heat the sample from room temperature (e.g., 25 °C) to 1200 °C at a controlled heating rate of 10 °C/min.

      • Maintain a constant flow of an inert gas (e.g., Argon or Nitrogen) at 50 mL/min throughout the experiment.

      • Record the mass of the sample as a function of temperature. The onset temperature of mass loss after the melting point indicates the beginning of decomposition.

  • Differential Scanning Calorimetry (DSC)

    • Objective: To determine the melting point and enthalpy of fusion, and to detect any other phase transitions.

    • Methodology:

      • Hermetically seal 2-5 mg of the sample in an aluminum or graphite (B72142) pan inside an inert atmosphere glovebox.

      • Place the sample pan and an empty reference pan into the DSC cell.

      • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point (e.g., 1000 °C) under a continuous inert gas flow.

      • Record the heat flow to the sample relative to the reference. Endothermic peaks will indicate the melting point and other phase transitions.

  • Powder X-ray Diffraction (PXRD)

    • Objective: To assess the crystalline structure of the compounds before and after thermal stress and to identify any decomposition products.

    • Methodology:

      • Grind a small amount of the sample to a fine powder inside a glovebox.

      • Mount the powder on a zero-background sample holder. To prevent atmospheric exposure during measurement, an airtight sample holder or a dome attachment with an inert gas purge should be used.

      • Collect a diffraction pattern over a 2θ range of 10-80° using Cu Kα radiation.

      • For thermal stability analysis, heat a separate sample to a temperature just below and just above the decomposition temperature identified by TGA, cool it back to room temperature under an inert atmosphere, and then perform PXRD analysis to identify any new crystalline phases.

Visualization of Experimental Workflow

The logical flow for a comprehensive stability assessment can be visualized as follows.

G cluster_inputs Compounds cluster_thermo Thermodynamic Analysis cluster_exp Experimental Verification cluster_outputs Assessment Criteria ScI3 This compound (ScI₃) TGA TGA ScI3->TGA DSC DSC ScI3->DSC PXRD PXRD (pre/post heating) ScI3->PXRD Moisture Hygroscopicity Test ScI3->Moisture ScBr3 Scandium Tribromide (ScBr₃) ScBr3->TGA ScBr3->DSC ScBr3->PXRD ScBr3->Moisture thermo_data Literature Data Review (ΔHf°, Lattice Energy) therm_stab Thermodynamic Stability thermo_data->therm_stab kin_stab Kinetic (Practical) Stability TGA->kin_stab DSC->kin_stab PXRD->kin_stab Moisture->kin_stab Final Relative Stability Assessment therm_stab->Final kin_stab->Final

Caption: Logical workflow for assessing the relative stability of scandium halides.

Conclusion

References

Scandium Triiodide: A Comparative Guide for Thin-Film Deposition Precursors

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Scandium Triiodide and its alternatives for the deposition of high-quality Scandium-based thin films, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of this compound (ScI₃) with established alternative precursors for the deposition of scandium-containing thin films, a critical process in the manufacturing of advanced semiconductor devices, high-k dielectrics, and optical coatings. The performance of ScI₃ is evaluated against leading organometallic and amidinate precursors, offering researchers and drug development professionals a data-driven resource for precursor selection.

Performance Comparison of Scandium Precursors

The selection of a suitable precursor is paramount for achieving desired film properties such as conformality, purity, and specific growth rates. While experimental data on the use of this compound in Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) is limited in publicly available literature, its known physical properties can be compared with the established performance of alternative precursors.

PrecursorChemical FormulaPrecursor TypeDeposition MethodSubstrate Temperature (°C)Growth Rate (Å/cycle)Film Purity (% Sc)Key Advantages
This compound ScI₃Inorganic Halide(Theoretical)High (estimated >500)Not establishedHigh (theoretically)Potentially high purity due to lack of carbon ligands.
Scandium(III) tris(N,N'-diisopropylacetamidinate) Sc(amd)₃AmidinateALD2900.3>99.5High thermal stability, good reactivity, produces pure films.
Scandium(III) 2,2,6,6-tetramethyl-3,5-heptanedionate Sc(thd)₃β-diketonateALD/CVD335-375 (ALD), 450-650 (CVD)0.125 (ALD)>99.9 (ALD)Commercially available, well-studied for both ALD and CVD.
Tris(cyclopentadienyl)scandium (C₅H₅)₃ScOrganometallicALD250-3500.75~99.4High growth rate at lower temperatures.
Sc(MeCp)₂(Me₂pz) C₁₅H₂₁N₂ScOrganometallicALD225-275Not specifiedNot specifiedReacts directly with oxide substrates.

Experimental Protocols

Detailed methodologies are crucial for the successful deposition of high-quality thin films. Below are the experimental protocols for key alternative scandium precursors.

Atomic Layer Deposition of Sc₂O₃ using Scandium tris(N,N'-diisopropylacetamidinate) [Sc(amd)₃] and Water

This process demonstrates a self-limiting growth characteristic of ALD, yielding highly pure and conformal scandium oxide films.

Precursor and Co-reactant:

  • Scandium Precursor: Scandium tris(N,N'-diisopropylacetamidinate)

  • Oxygen Source: Deionized water (H₂O)

Deposition Parameters:

  • Substrate Temperature: 290 °C

  • Precursor Temperature (Bubbler): 150 °C

  • ALD Cycle:

    • Sc(amd)₃ pulse

    • Inert gas purge

    • H₂O pulse

    • Inert gas purge

Resulting Film Properties:

  • Growth Rate: 0.3 Å/cycle

  • Film Purity: Carbon and Nitrogen content < 0.5 atom %

  • Refractive Index: 1.8

Atomic Layer Deposition of Sc₂O₃ using Sc(thd)₃ and Ozone

This method utilizes a common β-diketonate precursor and a strong oxidizing agent to achieve crystalline scandium oxide films.

Precursor and Co-reactant:

  • Scandium Precursor: Scandium(III) 2,2,6,6-tetramethyl-3,5-heptanedionate (Sc(thd)₃)

  • Oxygen Source: Ozone (O₃)

Deposition Parameters:

  • Substrate Temperature: 335-375 °C

  • ALD Cycle:

    • Sc(thd)₃ pulse

    • Inert gas purge

    • O₃ pulse

    • Inert gas purge

Resulting Film Properties:

  • Growth Rate: 0.125 Å/cycle on Si(100)

  • Film Purity: Carbon content below 0.1 atom %

  • Crystallinity: Crystalline films with a dominant (111) orientation on Si(100) at temperatures ≥ 300 °C.

Visualizing Deposition Workflows

Understanding the logical flow of a thin-film deposition process is essential for process control and optimization. The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for ALD and CVD.

ALD_Workflow cluster_cycle Single ALD Cycle (repeated 'n' times) Start Start Cycle Precursor_Pulse Pulse Scandium Precursor Start->Precursor_Pulse Step 1 Purge1 Inert Gas Purge Precursor_Pulse->Purge1 Step 2 Coreactant_Pulse Pulse Co-reactant (e.g., H₂O, O₃) Purge1->Coreactant_Pulse Step 3 Purge2 Inert Gas Purge Coreactant_Pulse->Purge2 Step 4 End End Cycle Purge2->End

Caption: A typical workflow for an Atomic Layer Deposition (ALD) cycle.

CVD_Workflow cluster_process CVD Process Flow Precursor_Vaporization Precursor Vaporization Gas_Transport Transport to Reactor Precursor_Vaporization->Gas_Transport Carrier Gas Deposition Deposition on Substrate Gas_Transport->Deposition Byproduct_Removal Byproduct Removal Deposition->Byproduct_Removal Exhaust

Caption: A simplified workflow for a Chemical Vapor Deposition (CVD) process.

Conclusion

While this compound presents a theoretically promising option for high-purity scandium thin-film deposition due to its lack of organic ligands, the absence of experimental data in the current literature makes its practical validation challenging. In contrast, amidinate and β-diketonate precursors like Sc(amd)₃ and Sc(thd)₃ are well-characterized and have demonstrated reliable performance in ALD and CVD processes, offering a range of growth rates and deposition temperatures to suit various applications. Organometallic precursors such as (C₅H₅)₃Sc provide the advantage of higher growth rates at lower temperatures.

For researchers and professionals in drug development and materials science, the choice of precursor will depend on the specific requirements of the application, including desired film purity, conformality, thickness control, and processing temperature constraints. The provided data and protocols for the alternative precursors offer a solid foundation for process development, while the potential of this compound remains an area for future investigation.

Safety Operating Guide

Safe Disposal of Scandium Triiodide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of scandium triiodide (ScI₃) is critical for ensuring laboratory safety and environmental protection. As a water-sensitive and irritating compound, it requires a careful and systematic approach to waste management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in a safe and compliant manner.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] It is also hygroscopic and sensitive to moisture, meaning it will readily absorb moisture from the air.[2]

Personal Protective Equipment (PPE): Proper PPE is the first line of defense against accidental exposure. All personnel handling this compound waste must wear the following:

  • Eye Protection: Chemical safety goggles that meet European standard EN 166 or equivalent.[1]

  • Hand Protection: Chemical-resistant protective gloves. Gloves should be inspected before use and disposed of properly after handling.[1][4]

  • Body Protection: A lab coat or long-sleeved clothing.[1]

  • Respiratory Protection: Generally not required under normal use with adequate ventilation.[1] However, if dust formation is unavoidable or in case of a large spill, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]

Quantitative Data and Hazard Summary

The following table summarizes the key identification and hazard information for this compound, crucial for its safe handling and disposal.

PropertyDataReference
Chemical Formula ScI₃[3]
Physical State Solid, Tan Powder[2][3]
Melting Point 945 °C / 1733 °F[2]
Stability Hygroscopic; sensitive to moist air and water.[2]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][3]
Incompatible Materials Strong oxidizing agents.[2]
Disposal Directive Do not empty into drains.[1] Dispose of contents/container to an approved waste disposal plant.[2][1][2]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of waste this compound. The primary principle is to avoid sewer disposal and to prepare the material for collection by a certified hazardous waste management service.

Experimental Protocol: Waste Collection and Containment
  • Designate a Waste Container:

    • Select a clean, dry, and chemically compatible container with a tightly sealing lid. The original product container is often a suitable choice.[4]

    • The container must be clearly labeled as "Hazardous Waste: this compound". The label should also include the chemical formula (ScI₃) and associated hazard pictograms (e.g., irritant).

  • Waste Transfer:

    • Conduct all transfers of solid this compound waste inside a fume hood to minimize the risk of inhalation.

    • Carefully sweep or scoop the solid waste into the designated hazardous waste container.[5] Use non-sparking tools.[5]

    • Avoid any actions that could generate dust.[5]

  • Handling Contaminated Materials:

    • Any items grossly contaminated with this compound, such as weighing paper, gloves, or paper towels, should also be placed in the designated waste container.

    • Contaminated labware should be decontaminated if possible or disposed of as hazardous waste.[6]

  • Container Sealing and Storage:

    • Once all waste is collected, securely seal the container.[7]

    • Wipe the exterior of the container to ensure it is clean and free of any residual chemicals.[7]

    • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2] The storage location should be a designated hazardous waste accumulation area.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal company to arrange for pickup.[6]

    • Do not mix this compound waste with other waste streams unless explicitly instructed to do so by EH&S professionals.[4]

Accidental Spill Cleanup

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.[4]

  • Don PPE: Wear the appropriate PPE as described above.

  • Containment: Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal. Avoid creating dust.[1]

  • Final Disposal: The collected spill material must be disposed of as hazardous waste following the protocol above.

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

ScandiumTriiodideDisposal cluster_prep Preparation Phase cluster_handling Handling & Containment Phase cluster_storage Storage & Disposal Phase cluster_spill Spill Response start Identify ScI₃ Waste (Solid Residue, Contaminated Items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Accidental Spill Occurs container Select & Label Waste Container 'Hazardous Waste: this compound' ppe->container transfer Transfer Waste into Container (Inside Fume Hood, Avoid Dust) container->transfer seal Securely Seal Container & Clean Exterior transfer->seal storage Store in Designated Cool, Dry Area seal->storage contact_ehs Contact EH&S or Certified Waste Disposal Service for Pickup storage->contact_ehs spill_ppe Evacuate, Ventilate & Don PPE spill->spill_ppe Yes spill_collect Sweep Up Spill & Place in Labeled Waste Container spill_ppe->spill_collect spill_collect->seal Containment Complete

Caption: Workflow for the safe disposal of this compound waste.

This procedural guidance is intended to provide a framework for the safe management of this compound waste. Always adhere to the specific regulations and protocols established by your institution and local governing bodies.[1][4]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Scandium Triiodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with Scandium triiodide (ScI3), a yellowish, water-soluble solid used in specialized applications such as metal halide lamps.[1] Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.

This compound is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[2][3] It is also hygroscopic, meaning it readily absorbs moisture from the air.[3] Therefore, stringent safety protocols must be followed to minimize exposure and prevent adverse health effects.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound in various laboratory settings.

Situation Required Personal Protective Equipment
Routine Laboratory Use (Small Scale) Eye Protection: Goggles (meeting European standard EN 166 or OSHA 29 CFR 1910.133).[2][4] Hand Protection: Protective gloves (inspect before use and dispose of properly).[2] Skin and Body Protection: Long-sleeved clothing.[2][3] Respiratory Protection: Not typically required under normal use conditions with adequate ventilation.[2][4]
Large Scale Operations or Emergency Situations Eye Protection: Goggles (European standard - EN 166).[2][3] Hand Protection: Protective gloves.[2][3] Skin and Body Protection: Long-sleeved clothing.[2][3] Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or in case of inadequate ventilation.[2][3]
Spill Cleanup Eye Protection: Goggles.[2][3] Hand Protection: Protective gloves.[2][3] Skin and Body Protection: Long-sleeved clothing. Respiratory Protection: Use a NIOSH/MSHA approved dust respirator if permissible levels are exceeded.[5]
Operational Plans: Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably in a fume hood to avoid dust formation and inhalation.[4]

  • Wear the personal protective equipment outlined in the table above.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling.[4]

  • It is recommended to handle this compound under an inert atmosphere as it is air and moisture sensitive.[3][5]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[4]

  • Protect from moisture.[4]

  • Store under an inert atmosphere.[3][4]

Emergency Procedures

First Aid:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][3]

  • If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][4]

  • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][4]

  • If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][3]

Spill Response:

  • Alert others in the vicinity of the spill.

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Wear appropriate PPE as detailed in the table above.

  • Contain the spill: Use an inert absorbent material to cover the spill.

  • Clean up: Carefully sweep or scoop the spilled material into a suitable, closed container for disposal.[4] Avoid creating dust.[4]

  • Decontaminate the area: Wash the spill area with soap and water.

  • Ventilate the area.

Disposal Plan
  • Waste from this compound is classified as hazardous waste.[3]

  • Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[2][3]

  • Do not mix with other waste.

  • Contaminated packaging should be disposed of as hazardous waste.[2][3]

Visualizing Safety Protocols

To further clarify the procedural logic for handling this compound, the following diagrams illustrate the decision-making process for personal protective equipment selection and the step-by-step workflow for a spill response.

PPE_Selection_Workflow cluster_ppe PPE Selection for Handling this compound start Start: Assess Task task_scale Small Scale / Routine Use? start->task_scale large_scale Large Scale or Emergency Situation? task_scale->large_scale No routine_ppe Standard PPE: - Goggles - Protective Gloves - Long-sleeved Clothing task_scale->routine_ppe Yes spill_cleanup Spill Cleanup? large_scale->spill_cleanup No enhanced_ppe Enhanced PPE: - Goggles - Protective Gloves - Long-sleeved Clothing - Approved Respirator large_scale->enhanced_ppe Yes spill_ppe Spill PPE: - Goggles - Protective Gloves - Long-sleeved Clothing - Dust Respirator spill_cleanup->spill_ppe Yes end Proceed with Task spill_cleanup->end No routine_ppe->end enhanced_ppe->end spill_ppe->end

Caption: PPE Selection Workflow for this compound.

Spill_Response_Workflow cluster_spill This compound Spill Response Plan spill_detected Spill Detected alert_others Alert Others in the Area spill_detected->alert_others evacuate Evacuate Immediate Area (if necessary) alert_others->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain_spill Contain Spill with Inert Absorbent don_ppe->contain_spill cleanup Clean Up Spill into Sealed Container contain_spill->cleanup decontaminate Decontaminate Area with Soap and Water cleanup->decontaminate ventilate Ventilate Area decontaminate->ventilate dispose Dispose of Waste as Hazardous Material ventilate->dispose

Caption: this compound Spill Response Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.